molecular formula C16H34S2 B1330199 DI-tert-OCTYL DISULFIDE CAS No. 29956-99-8

DI-tert-OCTYL DISULFIDE

Cat. No.: B1330199
CAS No.: 29956-99-8
M. Wt: 290.6 g/mol
InChI Key: ZIMCZOLRXKPXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DI-tert-OCTYL DISULFIDE is a useful research compound. Its molecular formula is C16H34S2 and its molecular weight is 290.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCZOLRXKPXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184061
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29956-99-8
Record name Bis(1,1,3,3-tetramethylbutyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29956-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029956998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to DI-tert-OCTYL DISULFIDE: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-tert-OCTYL DISULFIDE (DtODS), registered under CAS number 29956-99-8, is a sterically hindered aliphatic disulfide. Its unique molecular structure, featuring bulky tertiary octyl groups, imparts specific chemical and physical properties that have led to its primary application in industrial settings. While extensively utilized as a lubricant additive, its profile within the realms of biological research and drug development remains largely unexplored. This technical guide provides a comprehensive overview of the fundamental properties of this compound, drawing from available chemical literature and standardized testing protocols. The document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound, highlighting both its established industrial utility and the significant knowledge gaps in its biological activity.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its behavior in various applications, particularly in lubrication under extreme pressure and high-temperature conditions.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₆H₃₄S₂[1][2][3][4]
Molecular Weight 290.57 g/mol [1][3][4]
Appearance Colorless to Yellow clear liquid[5]
Boiling Point 336.6 ± 11.0 °C (Predicted)[6]
Flash Point 69 °C[7]
Purity >75.0% (GC) or ≥98%[1][5][8]
Storage Temperature Room temperature or 2-8°C[7]
Table 2: Chemical Identifiers and Computational Data
Identifier/ParameterValueReference
CAS Number 29956-99-8[1][2][3][4][6]
IUPAC Name 2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane[2]
Synonyms tert-Octyl Disulfide, Bis(1,1,3,3-tetramethylbutyl) Disulfide[1][2][5][8]
SMILES CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C[1][2]
InChI Key ZIMCZOLRXKPXLN-UHFFFAOYSA-N[2][7]
Topological Polar Surface Area (TPSA) 0 Ų[1]
logP (Octanol-Water Partition Coefficient) 6.7974[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 5[1]

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthesis of sterically hindered disulfides can be achieved through the oxidation of the corresponding thiols.

General Synthesis Pathway

The synthesis of symmetrical disulfides, such as this compound, typically involves the oxidative coupling of two thiol molecules. Given the steric hindrance of the tert-octyl groups, this reaction requires specific conditions to proceed efficiently.

G tert_octyl_mercaptan 2 x tert-Octyl Mercaptan (R-SH) dtods This compound (R-S-S-R) tert_octyl_mercaptan->dtods Oxidation oxidizing_agent Oxidizing Agent (e.g., I₂, H₂O₂, O₂) oxidizing_agent->dtods byproducts By-products (e.g., H₂O, I⁻) dtods->byproducts Formation of G cluster_conditions High Pressure & Temperature Pressure High Load Decomposition Tribochemical Decomposition Pressure->Decomposition Temperature Frictional Heat Temperature->Decomposition DtODS This compound in Lubricant DtODS->Decomposition Sulfur Active Sulfur Species Decomposition->Sulfur Film Protective Film Formation (e.g., Iron Sulfide) Sulfur->Film Metal Metal Surface (e.g., Iron) Metal->Film Result Reduced Friction & Wear Film->Result G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) in_silico In Silico Analysis (QSAR, Read-across) cytotoxicity Cytotoxicity Assays in_silico->cytotoxicity physchem Physicochemical Characterization physchem->cytotoxicity genotoxicity Genotoxicity Assays cytotoxicity->genotoxicity skin_sensitization Skin Sensitization Assays genotoxicity->skin_sensitization acute_toxicity Acute Toxicity Studies skin_sensitization->acute_toxicity repeated_dose Repeated Dose Toxicity acute_toxicity->repeated_dose hazard_id Hazard Identification repeated_dose->hazard_id risk_assessment Risk Assessment hazard_id->risk_assessment

References

DI-tert-OCTYL DISULFIDE chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on DI-tert-OCTYL DISULFIDE: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named Bis(1,1,3,3-tetramethylbutyl) disulfide, is an organosulfur compound with the chemical formula C₁₆H₃₄S₂.[1][2] This molecule is characterized by two bulky tertiary-octyl groups linked by a disulfide bond (-S-S-). The significant steric hindrance imparted by the 1,1,3,3-tetramethylbutyl groups influences its chemical reactivity and physical properties, making it a subject of interest in various industrial and research applications.[3] It is known for its stability, low volatility, and hydrophobic nature.[3] Applications include its use as a lubricant additive and as a stabilizer in the formulation of polymers and rubbers to enhance thermal and oxidative resistance.[3]

This guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis, with a focus on experimental protocols and relevant quantitative data.

Chemical Structure and Properties

This compound is a symmetrical disulfide. The "tert-octyl" group is specifically the 1,1,3,3-tetramethylbutyl isomer.

  • Molecular Formula: C₁₆H₃₄S₂

  • Molecular Weight: 290.57 g/mol [1][2]

  • CAS Number: 29956-99-8[1][2]

  • Synonyms: Bis(1,1,3,3-tetramethylbutyl) disulfide, tert-Octyl Disulfide[2][3]

  • Appearance: Colorless to yellow clear liquid[3]

  • SMILES: CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C[2]

The core of the molecule is the disulfide bond, which is a key functional group in various biological systems and materials science applications. The bond's stability is sterically protected by the large flanking tert-octyl groups.

Synthesis of this compound

The most common and direct method for synthesizing symmetrical disulfides is the oxidative coupling of the corresponding thiols. For this compound, the precursor is tert-octylthiol (also known as 2,4,4-trimethylpentane-2-thiol).

A mild and environmentally benign synthesis method involves the oxidation of tert-octylthiol using hydrogen peroxide (H₂O₂) with a catalytic amount of iodide.[4] This approach avoids the use of harsh heavy metal oxidants and produces water as the primary byproduct.

The overall reaction is as follows:

2 R-SH + H₂O₂ --(Iodide catalyst)--> R-S-S-R + 2 H₂O

Where R = tert-octyl (1,1,3,3-tetramethylbutyl)

Quantitative Synthesis Data

The following table summarizes the results from a study on the oxidation of various thiols to their corresponding disulfides using a hydrogen peroxide/iodide system. This allows for a comparison of the synthesis of this compound with other similar compounds under the same general conditions.

Precursor ThiolDisulfide ProductReaction Time (h)Yield (%)
Benzyl MercaptanDibenzyl Disulfide0.599
4-Methylbenzyl MercaptanBis(4-methylbenzyl) Disulfide0.598
1-HexanethiolDihexyl Disulfide898
CyclohexanethiolDicyclohexyl Disulfide899
tert-Octylthiol This compound 8 28
FurfurylthiolDifurfuryl Disulfide0.598

Data sourced from Kirihara, M. et al., Synthesis 2007.[4]

The significantly lower yield for this compound compared to less sterically hindered thiols highlights the challenge posed by the bulky tert-octyl groups during the oxidative coupling reaction.[4]

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the oxidation of tert-octylthiol, based on the general procedure described by Kirihara, M. et al.[4]

Materials:

  • tert-Octylthiol (2,4,4-trimethylpentane-2-thiol), 1.0 mmol, 0.146 g

  • Sodium Iodide (NaI), 0.1 mmol, 0.015 g

  • 30% Hydrogen Peroxide (H₂O₂), 0.6 mmol, 68 µL

  • Ethyl Acetate (EtOAc), 2 mL

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of tert-octylthiol (1.0 mmol) in ethyl acetate (2 mL) in a round-bottom flask, add sodium iodide (0.1 mmol).

  • Stir the mixture at room temperature.

  • Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for 8 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Wash the mixture with saturated aqueous Na₂S₂O₃ solution to remove any residual iodine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography on silica gel to afford the pure this compound as a colorless oil.

Synthesis Workflow and Logic

The synthesis of this compound from its thiol precursor involves a clear, logical progression from starting materials to the final product through an oxidation and purification sequence. This workflow is visualized below.

G Synthesis Workflow: Oxidation of tert-Octylthiol cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product Thiol tert-Octylthiol (R-SH) Reaction Oxidative Coupling (EtOAc, 8h, RT) Thiol->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Catalyst Sodium Iodide (NaI) Catalyst->Reaction Workup Aqueous Workup (Quench, Wash, Extract) Reaction->Workup Crude Mixture Purification Purification (Drying, Chromatography) Workup->Purification Extracted Organic Phase Product This compound (R-S-S-R) Purification->Product Purified Product (28% Yield)

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a sterically hindered disulfide whose synthesis is most directly achieved through the oxidation of tert-octylthiol. While methods utilizing hydrogen peroxide and an iodide catalyst are effective and environmentally conscious, the significant steric bulk of the tert-octyl groups presents a notable challenge, leading to lower yields compared to less hindered analogues. The detailed protocol and comparative data provided in this guide offer a comprehensive technical resource for researchers engaged in the synthesis and application of this and related organosulfur compounds.

References

DI-tert-OCTYL DISULFIDE (CAS: 29956-99-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI-tert-OCTYL DISULFIDE, with CAS number 29956-99-8, is a high molecular weight organosulfur compound. This technical guide provides a comprehensive overview of its physicochemical properties, industrial applications, and available analytical methodologies. While this document is intended for a broad scientific audience, it is important to note that the current body of scientific literature is predominantly focused on its industrial uses, particularly as an extreme pressure additive in lubricants and as a component in rubber formulations. Data regarding its biological activity, toxicological profile in biological systems, and potential applications in drug development are notably scarce. This guide aims to consolidate the existing technical data and highlight areas where further research is needed to evaluate its potential in the biomedical and pharmaceutical fields.

Physicochemical Properties

This compound is a viscous, colorless to yellow liquid at room temperature.[1] It is characterized by its high stability and low volatility.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 29956-99-8[2][3][4]
Molecular Formula C₁₆H₃₄S₂[2][3][5]
Molecular Weight 290.57 g/mol [3][4]
Synonyms Bis(1,1,3,3-tetramethylbutyl) disulfide, tert-Octyl Disulfide[1][5]
Physical Form Liquid[2]
Boiling Point 336.6 ± 11.0 °C at 760 mmHg[6]
Density 0.92 g/cm³[6]
Refractive Index 1.50[7]
Flash Point 69 °C[2]
Solubility Insoluble in water; soluble in organic solvents.[1]

Industrial Applications

The primary applications of this compound stem from its thermal stability and the reactivity of its disulfide bond at elevated temperatures.

Extreme Pressure (EP) Additive in Lubricants

This compound is widely utilized as an extreme pressure additive in industrial oils, greases, and metalworking fluids.[1][8] Under high-load conditions, the disulfide bond cleaves, and the released sulfur reacts with metal surfaces to form a protective sulfide layer.[8] This sacrificial layer possesses low shear strength, which prevents direct metal-to-metal contact, thereby reducing friction and preventing wear and seizure.[8] The bulky tert-octyl groups contribute to its solubility in base oils and modulate the reactivity of the disulfide bond.[1]

Lubricant_Workflow cluster_0 High-Pressure Condition cluster_1 Chemical Reaction cluster_2 Protective Film Formation cluster_3 Tribological Outcome High_Load High Load/ Temperature Disulfide_Cleavage This compound Cleavage High_Load->Disulfide_Cleavage induces Sulfur_Release Active Sulfur Release Disulfide_Cleavage->Sulfur_Release Reaction_Surface Reaction with Metal Surface Sulfur_Release->Reaction_Surface Sulfide_Layer Formation of Metal Sulfide Layer Reaction_Surface->Sulfide_Layer Reduced_Friction Reduced Friction and Wear Sulfide_Layer->Reduced_Friction results in

Mechanism of action as an extreme pressure lubricant additive.
Rubber and Plastics Formulation

In the formulation of rubber and plastics, this compound can act as a vulcanizing agent and a stabilizer.[1] Its incorporation can enhance the thermal stability and oxidative resistance of the final polymer products.[1]

Experimental Protocols

Synthesis

The synthesis of dialkyl disulfides can often be achieved through the oxidation of the corresponding thiols. For this compound, this would involve the oxidation of tert-octylthiol. Common oxidizing agents for this type of reaction include iodine, hydrogen peroxide, or air catalyzed by metal salts. A generalized reaction scheme is as follows:

2 R-SH + [O] → R-S-S-R + H₂O (where R = tert-octyl)

A typical laboratory-scale synthesis would involve dissolving tert-octylthiol in a suitable organic solvent, followed by the controlled addition of the oxidizing agent. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product would be isolated through extraction and purified by distillation or column chromatography.

Analytical Methods

The characterization and quantification of this compound would rely on standard analytical techniques.

Table 2: Analytical Methodologies for this compound

TechniqueDescriptionExpected ObservationsReference(s)
Gas Chromatography-Mass Spectrometry (GC-MS) This is a primary technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and affinity for the GC column. The mass spectrometer then fragments the eluted compound, providing a characteristic mass spectrum.A distinct peak at a specific retention time corresponding to this compound would be observed. The mass spectrum would show a molecular ion peak (m/z 290) and a fragmentation pattern characteristic of the tert-octyl groups.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule by probing the magnetic properties of the atomic nuclei.The ¹H NMR spectrum would show signals corresponding to the different types of protons in the tert-octyl groups. The ¹³C NMR spectrum would similarly show distinct signals for the different carbon atoms.[2] (for related compounds)
Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present in the molecule.The spectrum would show characteristic absorption bands for C-H stretching and bending vibrations. The S-S stretching vibration is typically weak and may be difficult to observe.[5] (for related compounds)

Biological Activity and Toxicology

There is a significant lack of publicly available data on the biological activity and toxicological profile of this compound. While it is used in industrial settings where human exposure is possible, comprehensive studies on its cytotoxicity, genotoxicity, and metabolic pathways are not reported in the scientific literature. For the closely related compound, di-n-octyl disulfide, some aggregated GHS information indicates potential for skin and eye irritation.[5] However, this information is not specific to the tert-octyl isomer and should be interpreted with caution.

Given the absence of biological data, the potential for this compound in drug development is currently unknown and unexplored. Its hydrophobic nature and the presence of a disulfide bond, a motif found in some biologically active molecules, suggest that it could potentially interact with biological systems. However, without experimental evidence, this remains speculative.

Conclusion and Future Directions

This compound is a well-characterized compound with established industrial applications, primarily as a lubricant additive and a polymer stabilizer. Its physicochemical properties are well-documented. However, for an audience of researchers, scientists, and drug development professionals, the lack of information on its biological activity and toxicology is a major gap.

Future research should focus on:

  • Toxicological evaluation: Comprehensive in vitro and in vivo studies are needed to determine its safety profile.

  • Biological screening: High-throughput screening could be employed to identify any potential biological activities.

  • Pharmacokinetic studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) would be crucial for any potential therapeutic application.

Until such data becomes available, the use of this compound should be confined to its established industrial roles, with appropriate safety precautions in place.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of tert-Octyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-Octyl Disulfide (also known as Di-tert-octyl Disulfide). The document details the compound's structural information, physicochemical properties, and key spectral data. Furthermore, it outlines representative experimental protocols for its synthesis and the determination of its physical properties, offering valuable insights for laboratory applications. This guide is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who are working with or exploring the applications of tert-Octyl Disulfide.

Introduction

tert-Octyl Disulfide is an organic sulfur compound with the molecular formula C₁₆H₃₄S₂. Its structure features a disulfide bond flanked by two bulky tert-octyl groups. This unique structural arrangement imparts specific physical and chemical properties that are of interest in various chemical and industrial applications, including its use as a lubricant additive and in the synthesis of other organosulfur compounds. Understanding its fundamental characteristics is crucial for its effective handling, application, and the development of new derivatives.

Chemical Identity and Structure

  • IUPAC Name: 2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane[1]

  • CAS Number: 29956-99-8[2][3]

  • Molecular Formula: C₁₆H₃₄S₂[2][3]

  • Molecular Weight: 290.57 g/mol [2][3]

  • SMILES: CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C[1][3]

  • InChI Key: ZIMCZOLRXKPXLN-UHFFFAOYSA-N[3]

Diagram 1: Chemical Structure and IUPAC Name Relationship

G cluster_structure Chemical Structure cluster_iupac IUPAC Name img img iupac_name 2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane img->iupac_name G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start tert-Octylthiol + Oxidizing Agent reaction Reaction in Suitable Solvent start->reaction 1. Mixing extraction Solvent Extraction reaction->extraction 2. Quenching washing Washing with Brine extraction->washing drying Drying over Anhydrous MgSO₄ washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography (Optional) evaporation->chromatography analysis Characterization (NMR, MS, IR) chromatography->analysis

References

DI-tert-OCTYL DISULFIDE molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on DI-tert-OCTYL DISULFIDE

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C16H34S2[1][2][3][4]
Molecular Weight 290.57 g/mol [1][2][3][4]

Experimental Protocols

Detailed experimental protocols for specific applications of this compound in areas such as drug development or signaling pathway analysis are not extensively documented in publicly accessible scientific literature. It is described as a biochemical for proteomics research[3].

General Compound Characterization Workflow

For a compound like this compound, a typical characterization workflow would involve several stages to ascertain its identity, purity, and basic properties. The following diagram illustrates a logical relationship for such a process.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Properties cluster_application Application Screening synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc HPLC/GC for Purity purification->hplc solubility Solubility Testing hplc->solubility stability Stability Assessment hplc->stability biological_assay Biological Activity Screening stability->biological_assay

A generalized workflow for chemical compound characterization.

References

An In-depth Technical Guide to the Solubility of Di-tert-octyl Disulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Di-tert-octyl Disulfide

This compound is an organosulfur compound with the chemical formula C₁₆H₃₄S₂. It is characterized by two tert-octyl groups linked by a disulfide bond. The bulky, nonpolar nature of the tert-octyl groups is the primary determinant of its solubility characteristics. Understanding its solubility is crucial for a variety of applications, including its use as an extreme pressure additive in lubricants, a vulcanizing agent in rubber processing, and as a potential intermediate in organic synthesis.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." This means it will be most soluble in solvents with similar polarity and intermolecular forces.

  • Solute-Solvent Interactions: For this compound, which is a nonpolar molecule, the primary intermolecular forces are London dispersion forces. Therefore, it is expected to be more soluble in nonpolar organic solvents where similar dispersion forces can be established between solute and solvent molecules.

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces within the solute and solvent.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility.

  • Purity of the Compound: Impurities can affect the measured solubility of a substance.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound in various organic solvents can be made.

  • High Solubility: Expected in nonpolar solvents such as hexane, toluene, and chloroform. One source confirms its solubility in chloroform and ethyl acetate.[1]

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.

  • Low to Negligible Solubility: Expected in polar solvents such as methanol, ethanol, and water.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not widely published. For research and development purposes, it is essential to determine this data experimentally. The following table is a template that should be used to present experimentally determined solubility data for clear and easy comparison.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Hexanee.g., 25Data to be determinedData to be determined
e.g., Toluenee.g., 25Data to be determinedData to be determined
e.g., Acetonee.g., 25Data to be determinedData to be determined
e.g., Ethanole.g., 25Data to be determinedData to be determined
e.g., Methanole.g., 25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid compound like this compound in an organic solvent is the isothermal equilibrium method.

5.1. Materials and Equipment

  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

5.2. Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a sealed vial. equil1 Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. prep1->equil1 sep1 Allow the solution to settle. equil1->sep1 sep2 Withdraw an aliquot of the supernatant. sep1->sep2 sep3 Filter the aliquot to remove any undissolved solute. sep2->sep3 anal1 Quantify the concentration of this compound in the filtered solution using a calibrated analytical method (e.g., GC or HPLC). sep3->anal1

Caption: Experimental workflow for determining the solubility of this compound.

5.3. Detailed Steps

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of an undissolved phase is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle. Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the collected supernatant through a chemically resistant syringe filter to remove any microscopic undissolved particles.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent. Analyze the diluted solution using a pre-calibrated analytical technique such as GC or HPLC to determine the precise concentration of this compound.

  • Calculation: From the concentration of the diluted solution, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

G substance This compound (Nonpolar, Bulky) imf Intermolecular Forces (London Dispersion) substance->imf determines solvent Organic Solvent polarity Polarity Mismatch solvent->polarity relative to solute solvent->imf determines solubility Solubility polarity->solubility inversely affects imf->solubility influences temp Temperature temp->solubility directly affects

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound is scarce in publicly available literature, a strong theoretical framework based on its molecular structure allows for reliable predictions of its solubility behavior. For precise applications, experimental determination of solubility using the outlined protocol is highly recommended. The systematic collection and tabulation of such data will be invaluable to the scientific and industrial communities that utilize this compound.

References

DI-tert-OCTYL DISULFIDE: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of DI-tert-OCTYL DISULFIDE. Drawing from available data on analogous dialkyl disulfide compounds and standardized testing protocols, this document outlines the expected stability profile under various stress conditions and delineates the probable degradation mechanisms. This information is critical for researchers, scientists, and drug development professionals in understanding the handling, storage, and potential liabilities of this compound in various applications.

Core Stability Profile

This compound is anticipated to exhibit moderate to good stability under ambient conditions. However, exposure to elevated temperatures, extreme pH, oxidizing agents, and ultraviolet light can induce degradation. The bulky tertiary octyl groups are expected to sterically hinder the disulfide bond, potentially affording greater stability compared to linear dialkyl disulfides.

Data Presentation: Stability Overview

Stability ParameterExpected StabilityPotential Degradation ProductsInfluencing Factors
Thermal Stability Moderate to HighTert-octyl mercaptan, isooctene, hydrogen sulfide, and smaller alkanes (e.g., isobutane from fragmentation of the tert-octyl group).Temperature, presence of catalysts (e.g., metals).
Hydrolytic Stability High at neutral pHTert-octyl mercaptan, tert-octyl alcohol, sulfuric acid (upon further oxidation).pH (instability increases at alkaline pH), temperature.
Oxidative Stability Low to ModerateThiolsulfinates (R-S(O)-S-R), thiolsulfonates (R-SO₂-S-R), sulfonic acids (R-SO₃H).Oxidizing agent strength, temperature, light.
Photostability LowTert-octylthiyl radicals (t-Oct-S•), tert-octylperthiyl radicals (t-Oct-SS•), subsequent recombination and fragmentation products.Wavelength and intensity of light, presence of photosensitizers.

Degradation Pathways

The degradation of this compound can proceed through several distinct pathways depending on the nature of the stressor.

Thermal Degradation

Under thermal stress, the primary degradation pathway is initiated by the homolytic cleavage of the sulfur-sulfur bond, which is generally the weakest bond in the molecule. This generates two tert-octylthiyl radicals. These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction to form tert-octyl mercaptan, or disproportionation to yield a mercaptan and an alkene (isooctene). At higher temperatures, fragmentation of the tert-octyl radical itself can occur.

Thermal_Degradation This compound This compound Tert-octylthiyl Radicals (2 t-Oct-S•) Tert-octylthiyl Radicals (2 t-Oct-S•) This compound->Tert-octylthiyl Radicals (2 t-Oct-S•) Heat (Δ) S-S Bond Cleavage Tert-octyl Mercaptan Tert-octyl Mercaptan Tert-octylthiyl Radicals (2 t-Oct-S•)->Tert-octyl Mercaptan Hydrogen Abstraction Isooctene Isooctene Tert-octylthiyl Radicals (2 t-Oct-S•)->Isooctene Disproportionation Further Decomposition Products Further Decomposition Products Tert-octyl Mercaptan->Further Decomposition Products Isooctene->Further Decomposition Products

Thermal degradation pathway of this compound.
Hydrolytic Degradation

Disulfides are generally resistant to hydrolysis under neutral conditions. However, under alkaline conditions, they can undergo nucleophilic attack by hydroxide ions. This leads to the cleavage of the disulfide bond and the formation of a mercaptan and a sulfenic acid, which is often unstable and can undergo further reactions.

Hydrolytic_Degradation This compound This compound Intermediate Intermediate This compound->Intermediate OH⁻ (Alkaline pH) Tert-octyl Mercaptan Tert-octyl Mercaptan Intermediate->Tert-octyl Mercaptan Tert-octylsulfenic Acid Tert-octylsulfenic Acid Intermediate->Tert-octylsulfenic Acid Further Oxidation/Decomposition Further Oxidation/Decomposition Tert-octylsulfenic Acid->Further Oxidation/Decomposition

Hydrolytic degradation pathway under alkaline conditions.
Oxidative Degradation

Oxidizing agents can attack the sulfur atoms of the disulfide bond, leading to a series of oxidized sulfur species. The initial product is typically a thiolsulfinate, which can be further oxidized to a thiolsulfonate and ultimately to sulfonic acids upon cleavage of the S-S bond.

Oxidative_Degradation This compound This compound Thiolsulfinate Thiolsulfinate This compound->Thiolsulfinate [O] Thiolsulfonate Thiolsulfonate Thiolsulfinate->Thiolsulfonate [O] Sulfonic Acid Sulfonic Acid Thiolsulfonate->Sulfonic Acid [O], H₂O (S-S Cleavage)

Oxidative degradation pathway of this compound.
Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical degradation. The energy from the photons can lead to either homolytic cleavage of the S-S bond to form two thiyl radicals, or cleavage of a carbon-sulfur (C-S) bond to produce a tert-octyl radical and a tert-octylperthiyl radical. These radical species then participate in a cascade of secondary reactions.

Photodegradation cluster_0 Primary Photoprocesses cluster_1 Secondary Reactions This compound This compound Tert-octylthiyl Radicals Tert-octylthiyl Radicals This compound->Tert-octylthiyl Radicals (S-S Cleavage) Tert-octyl Radical + Tert-octylperthiyl Radical Tert-octyl Radical + Tert-octylperthiyl Radical This compound->Tert-octyl Radical + Tert-octylperthiyl Radical (C-S Cleavage) Recombination & Disproportionation Products Recombination & Disproportionation Products Tert-octylthiyl Radicals->Recombination & Disproportionation Products Tert-octyl Radical + Tert-octylperthiyl Radical->Recombination & Disproportionation Products Fragmentation Products Fragmentation Products Recombination & Disproportionation Products->Fragmentation Products

Photodegradation pathways of this compound.

Experimental Protocols

The following sections detail standardized methodologies that can be employed to quantitatively assess the stability of this compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., aluminum or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting TGA curve, representing the temperature at which significant weight loss begins.

    • The temperatures at which 5%, 10%, and 50% weight loss occur are also determined to characterize the decomposition profile.

TGA_Workflow Sample Preparation Sample Preparation TGA Instrument Setup TGA Instrument Setup Sample Preparation->TGA Instrument Setup Place sample in pan Heating Program Heating Program TGA Instrument Setup->Heating Program Set parameters Data Acquisition Data Acquisition Heating Program->Data Acquisition Start run Data Analysis Data Analysis Data Acquisition->Data Analysis Weight vs. Temp data Decomposition Profile Decomposition Profile Data Analysis->Decomposition Profile Determine onset temp, % weight loss

Workflow for Thermal Stability Assessment using TGA.
Hydrolytic Stability Assessment (OECD Test Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.[1][2][3][4]

Methodology:

  • Materials: Sterile aqueous buffer solutions at pH 4, 7, and 9. This compound.

  • Preliminary Test:

    • A solution of the test substance in each buffer (concentration ≤ 0.01 M or 50% of saturation) is incubated at 50 °C for 5 days in the dark.[1]

    • The concentration of the test substance is measured at the beginning and end of the incubation period.

    • If less than 10% degradation is observed, the substance is considered hydrolytically stable.[4]

  • Tier 1: Hydrolysis of Unstable Substances:

    • If significant degradation occurs in the preliminary test, the experiment is repeated at a physiologically relevant temperature (e.g., 25 °C or 37 °C) and at the pH values where degradation was observed.

    • Samples are taken at appropriate time intervals and analyzed for the concentration of this compound.

  • Tier 2: Identification of Hydrolysis Products:

    • If significant degradation occurs, analytical techniques such as HPLC-MS or GC-MS are used to identify the major degradation products (those constituting >10% of the initial concentration).[4]

  • Data Analysis:

    • The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH value, assuming pseudo-first-order kinetics.

Oxidative Stability Assessment (Adapted from ASTM Standards)

Objective: To evaluate the resistance of this compound to oxidation.

Methodology:

  • Apparatus: A reaction vessel equipped with an oxygen inlet, a condenser, and a sampling port, placed in a temperature-controlled bath.

  • Procedure:

    • A known amount of this compound, optionally in an inert solvent, is placed in the reaction vessel.

    • A stream of pure oxygen or air is bubbled through the solution at a constant flow rate.

    • The reaction is maintained at a constant elevated temperature (e.g., 100-150 °C).

    • Samples are withdrawn at regular intervals and analyzed by a suitable chromatographic method (e.g., HPLC or GC) to monitor the disappearance of the parent compound and the appearance of oxidation products.

  • Data Analysis:

    • The rate of degradation is determined.

    • Major oxidation products are identified using mass spectrometry.

    • The time required to reach a certain level of degradation can be used as a measure of oxidative stability.

Photostability Assessment (ICH Q1B Guideline)

Objective: To evaluate the stability of this compound upon exposure to light.[5][6][7][8][9]

Methodology:

  • Light Source: A calibrated light source that provides a combination of cool white fluorescent and near-UV lamps, or a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.[6]

  • Sample Preparation:

    • Samples of this compound (as a neat substance or in solution) are placed in chemically inert, transparent containers.

    • A dark control sample, wrapped in aluminum foil, is stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Exposure: The samples and the dark control are exposed to the light source for a specified duration.

  • Analysis:

    • After exposure, the samples are visually inspected for any changes in appearance.

    • The samples are then assayed by a validated stability-indicating method (e.g., HPLC) to determine the extent of degradation and to quantify any photoproducts formed.

  • Forced Degradation: More intense light exposure can be used to generate degradation products for the purpose of developing and validating analytical methods.[6]

Photostability_Workflow Sample Preparation\n(Test & Dark Control) Sample Preparation (Test & Dark Control) Light Exposure\n(ICH Q1B Conditions) Light Exposure (ICH Q1B Conditions) Sample Preparation\n(Test & Dark Control)->Light Exposure\n(ICH Q1B Conditions) Post-Exposure Analysis Post-Exposure Analysis Light Exposure\n(ICH Q1B Conditions)->Post-Exposure Analysis Visual Inspection Visual Inspection Post-Exposure Analysis->Visual Inspection Chromatographic Analysis Chromatographic Analysis Post-Exposure Analysis->Chromatographic Analysis Stability Assessment Stability Assessment Chromatographic Analysis->Stability Assessment Compare with dark control Quantify degradants

Workflow for Photostability Assessment according to ICH Q1B.

Conclusion

This compound is a compound with a stability profile that is highly dependent on its environment. While likely stable under controlled storage conditions, its susceptibility to thermal, hydrolytic (under alkaline conditions), oxidative, and photochemical degradation necessitates careful consideration in its application and formulation. The degradation pathways primarily involve the cleavage of the disulfide bond, leading to the formation of reactive mercaptans and radical species, which can undergo further reactions to yield a variety of smaller molecules. The experimental protocols outlined in this guide provide a framework for systematically evaluating the stability of this compound and for identifying and quantifying its degradation products, thereby ensuring its safe and effective use in research and development.

References

Spectroscopic Analysis of Di-tert-Octyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-octyl disulfide (CAS No. 29956-99-8), with the IUPAC name 2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane, is an organosulfur compound. Its highly branched tertiary octyl groups confer specific physical and chemical properties that are of interest in various industrial and research applications, including as a lubricant additive and in material science. Accurate spectroscopic characterization is fundamental to confirming its molecular structure and purity. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the standard experimental protocols for their acquisition.

It is important to note that while the existence of this compound is confirmed by its CAS registry number and commercial availability, detailed experimental spectroscopic data is not widely available in public scientific databases and literature. The data presented herein is largely based on predictive models and the analysis of analogous structures.

Data Presentation

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.0 - 1.2Singlet18HC(CH₃)₃
~1.4 - 1.6Singlet12HS-C(CH₃)₂
~1.8 - 2.0Singlet4H-CH₂-

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~31 - 33C(CH₃)₃
~35 - 38C(CH₃)₃
~50 - 55S-C(CH₃)₂
~58 - 62-CH₂-
~75 - 80S-C(CH₃)₂

Predicted for a solution in CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H stretching (from alkyl groups)
1470 - 1450MediumC-H bending (CH₂ and CH₃)
1390 - 1365MediumC-H bending (gem-dimethyl and tert-butyl)
~500 - 400WeakS-S stretching

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioRelative AbundanceAssignment
290.21Low[M]⁺ (Molecular Ion)
177.12High[C₈H₁₇S-S]⁺ or [C₈H₁₇S]⁺ fragment
145.13High[C₈H₁₇S]⁺ fragment from S-S bond cleavage
113.13Medium[C₈H₁₇]⁺ (tert-octyl cation) from C-S bond cleavage
57.07High[C₄H₉]⁺ (tert-butyl cation), a stable fragment from the tert-octyl group

Predicted for Electron Ionization (EI) source. The fragmentation of highly branched alkanes often leads to a very low abundance of the molecular ion.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Data Acquisition (GC-MS):

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on a capillary column.

    • The separated compound elutes from the GC and enters the ion source of the mass spectrometer.

    • In the ion source (typically Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Processing:

    • Analyze the resulting mass spectrum.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of highly branched alkanes often results in the preferential cleavage at branching points to form stable carbocations.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Aliquots for each technique IR IR Spectroscopy Sample->IR Aliquots for each technique MS Mass Spectrometry (GC-MS) Sample->MS Aliquots for each technique NMR_Data Chemical Shifts Integration Multiplicity NMR->NMR_Data Data Processing IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data Data Processing MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Data Processing Structure Structural Confirmation & Purity Assessment NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Thermochemical Properties of Di-tert-octyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-octyl disulfide is an organic disulfide compound with the molecular formula C₁₆H₃₄S₂. Organic disulfides are of interest in various fields, including materials science and as intermediates in chemical synthesis. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and predicting chemical behavior.

This technical guide addresses the thermochemical properties of this compound. However, a critical distinction must be made between this compound and its structural isomer, di-n-octyl disulfide. While both share the same molecular formula, their different molecular structures, specifically the branching of the octyl groups, lead to different physical and thermochemical properties.

A comprehensive literature search reveals a significant lack of experimentally determined thermochemical data for this compound (CAS 29956-99-8)[1][2][3]. In contrast, estimated data is available for the linear isomer, di-n-octyl disulfide (CAS 822-27-5)[4][5][6][7]. This guide will present the available information for di-n-octyl disulfide as a reference, while clearly noting the absence of specific data for the di-tert-octyl isomer.

Isomeric Distinction: this compound vs. Di-n-octyl Disulfide

The primary difference between these two compounds lies in the arrangement of the carbon atoms in the octyl chains attached to the disulfide bond.

  • Di-n-octyl disulfide features two linear eight-carbon chains.

  • This compound has two highly branched octyl groups, where the sulfur atom is attached to a tertiary carbon.

This structural variance has a significant impact on molecular packing, intermolecular forces, and, consequently, the thermochemical properties.

Caption: Logical diagram illustrating the isomeric relationship between di-n-octyl disulfide and this compound, stemming from a common molecular formula but differing in structural arrangement.

Thermochemical Data

As of the latest literature review, no experimental thermochemical data for this compound has been published. The following tables summarize the estimated thermochemical properties for the related isomer, di-n-octyl disulfide . It is crucial to interpret this data with the understanding that it pertains to the linear isomer and is computationally derived, not experimentally verified.

Table 1: Estimated Physical and Thermochemical Properties of Di-n-octyl Disulfide
PropertySymbolValueUnitSource
Molecular WeightMW290.57 g/mol [4][5]
Standard Gibbs Free Energy of FormationΔfG°150.08kJ/mol[4][5]
Enthalpy of Formation at Standard ConditionsΔfH°-289.83kJ/mol[5]
Enthalpy of Fusion at Standard ConditionsΔfusH°45.46kJ/mol[4][5]
Enthalpy of Vaporization at Standard ConditionsΔvapH°64.84kJ/mol[4][5]
Normal Boiling PointTboil703.04K[4][5]
Normal Melting PointTfus338.88K[4][5]
Table 2: Temperature-Dependent Ideal Gas Heat Capacity of Di-n-octyl Disulfide
Temperature (K)Ideal Gas Heat Capacity (Cp,gas) (J/mol·K)Source
703.04755.36[5]
734.32774.24[5]
765.60792.15[5]
796.89809.12[5]
828.17825.17[5]
859.45840.33[5]
890.73854.61[5]

Methodologies for Property Estimation

The thermochemical data presented for di-n-octyl disulfide are derived from computational estimation methods rather than direct experimental measurement. The primary methods cited are the Joback and Crippen methods.

Joback Method

The Joback method is a group contribution method used for the estimation of various thermophysical properties of pure organic compounds. The method relies on breaking down the molecule into its constituent functional groups. Each group is assigned a numerical contribution, and these contributions are summed to predict properties such as:

  • Normal boiling point

  • Melting point

  • Critical temperature, pressure, and volume

  • Enthalpy of formation (ideal gas at 298 K)

  • Gibbs free energy of formation (ideal gas at 298 K)

  • Ideal gas heat capacity

The general workflow for this method is as follows:

Joback_Method_Workflow cluster_input Input cluster_process Process cluster_output Output MolecularStructure Molecular Structure of di-n-octyl disulfide GroupIdentification Identify Functional Groups MolecularStructure->GroupIdentification RetrieveContributions Retrieve Group Contributions from Database GroupIdentification->RetrieveContributions Summation Sum Group Contributions (Property-Specific Equations) RetrieveContributions->Summation EstimatedProperties Estimated Thermochemical Properties Summation->EstimatedProperties

Caption: Workflow diagram of the Joback group contribution method for estimating thermochemical properties.

Crippen Method

The Crippen method is another group contribution approach primarily used for the estimation of the octanol-water partition coefficient (logP) and water solubility (logWS). Similar to the Joback method, it involves dissecting the molecule into functional groups and summing their contributions to predict these properties.

Conclusion and Future Outlook

There is a notable absence of experimentally determined thermochemical data for this compound in the current scientific literature. The data available for its isomer, di-n-octyl disulfide, is based on computational estimation methods. While these estimations provide a useful starting point, they are not a substitute for experimental validation.

For researchers and professionals in drug development and chemical engineering working with this compound, it is imperative to recognize this data gap. Future research should focus on the experimental determination of the thermochemical properties of this compound through techniques such as calorimetry to provide the accurate and reliable data needed for advanced applications.

References

An In-depth Technical Guide on the Role of Disulfide Bonds in Protein Tertiary and Quaternary Structure

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Covalent Stabilizers of Protein Architecture

Proteins, the workhorses of biological systems, adopt complex three-dimensional structures critical for their function. This architecture is maintained by a variety of interactions, but among the most robust are disulfide bonds. A disulfide bond is a covalent linkage formed from the oxidation of two cysteine residues' sulfhydryl (-SH) groups, creating a strong -S-S- bridge.[1][2][3] These bonds are not part of the primary amino acid sequence but are post-translational modifications that play an indispensable role in defining and stabilizing the tertiary and quaternary structures of many proteins, particularly those destined for the extracellular environment, such as secreted enzymes and antibodies.[1][2] Their presence significantly enhances structural integrity, providing resistance to thermal denaturation, pH fluctuations, and proteolysis.[1][3] In the context of drug development, particularly for biologics like monoclonal antibodies, understanding and controlling disulfide bonding is paramount for ensuring product stability, efficacy, and safety.[3][4]

The Chemistry and Biology of Disulfide Bond Formation

Disulfide bond formation is a highly regulated oxidation reaction that primarily occurs within the endoplasmic reticulum (ER) in eukaryotes.[1] This environment is maintained in an oxidizing state, facilitating the conversion of cysteine thiol groups into a disulfide bridge, forming a cystine residue.

The process is not spontaneous but is catalyzed by a family of enzymes, most notably Protein Disulfide Isomerase (PDI).[1][5] PDI has the remarkable ability to catalyze the formation, reduction, and isomerization (rearrangement) of disulfide bonds.[5][6] This ensures that only the correct, native disulfide bonds are formed, which is crucial for the protein to achieve its final, functional conformation.[1][5] PDI works in concert with other enzymes like ER oxidoreductin-1 (Ero1), which re-oxidizes PDI to maintain its catalytic cycle.[7] Incorrectly formed disulfide bonds can lead to protein misfolding and aggregation, which is linked to various diseases.[1]

G Figure 1. Enzymatic Formation of a Disulfide Bond cluster_cysteines Two Cysteine Residues Cys1 Protein-Cys-SH PDI_ox PDI (Oxidized) -S-S- Cys1->PDI_ox Oxidative Folding Cys2 Protein-Cys-SH Cys2->PDI_ox Oxidative Folding PDI_red PDI (Reduced) -SH HS- Cystine Protein-Cys-S-S-Cys-Protein (Native Disulfide Bond) PDI_ox->Cystine Forms Native Bond Ero1 ERO1 PDI_red->Ero1 Re-oxidation Ero1->PDI_ox H2O2 H₂O₂ Ero1->H2O2 O2 O₂ O2->Ero1 Cystine->PDI_red Releases PDI

Figure 1. Catalytic cycle of Protein Disulfide Isomerase (PDI).

Role in Protein Tertiary Structure

The tertiary structure refers to the overall three-dimensional shape of a single polypeptide chain.[2][8] Disulfide bonds act as covalent staples, locking different parts of the polypeptide together that may be distant in the primary sequence.[2][9] This has several profound effects:

  • Increased Thermodynamic Stability: By cross-linking the polypeptide chain, disulfide bonds drastically reduce the conformational entropy of the unfolded state. This entropic cost of unfolding significantly increases the thermodynamic stability (ΔG) of the folded protein.[10][11]

  • Constraining Protein Dynamics: The bonds restrict the flexibility of the protein backbone, which can be critical for maintaining the precise geometry of an active site or binding interface.[10]

  • Guiding the Folding Pathway: While PDI corrects non-native bonds, the formation of initial disulfide bonds can help guide the protein along a productive folding pathway, preventing it from getting trapped in misfolded states.[12]

Figure 2. Intramolecular disulfide bond creating a stable loop.

Role in Protein Quaternary Structure

Quaternary structure involves the assembly of multiple polypeptide chains (subunits) into a functional complex.[2][8] Disulfide bonds that form between cysteine residues on different subunits are known as inter-chain disulfide bonds.

The quintessential example is the antibody (immunoglobulin G, IgG) molecule. An IgG is composed of four polypeptide chains: two identical heavy chains and two identical light chains. These chains are held together in a precise orientation by a series of inter-chain disulfide bonds, primarily in the flexible "hinge" region.[3][4] These covalent links are absolutely essential for the structural integrity and function of the antibody, ensuring that the antigen-binding domains (Fab) and the effector domain (Fc) are correctly positioned relative to each other.[3][[“]][[“]]

Figure 3. Simplified model of an IgG1 antibody showing inter-chain bonds.

Quantitative Data on Stability

The stabilizing effect of a disulfide bond can be quantified by measuring the change in the Gibbs free energy of unfolding (ΔΔG) between a protein with the bond and its reduced counterpart. While the effect is context-dependent, a single disulfide bond typically contributes significantly to protein stability.

Table 1: Representative Contribution of Disulfide Bonds to Protein Stability

ProteinChange in Melting Temp (ΔTm) upon Introduction of Engineered Disulfide BondReference
Single Domain Antibody (Framework)> 6 °C[[“]]
Adalimumab Fab Fragment5-10 °C[[“]]
Antibody Fc Region (CH2 & CH3)3-7 °C[[“]]
T4 Lysozyme (various positions)5-23 °C[15]
β-lactamase9 °C[15]

Note: Data are compiled from studies involving engineered disulfide bonds to enhance thermal stability. The exact stabilizing effect is highly dependent on the location of the bond and the protein context.[10]

Experimental Protocols for Disulfide Bond Analysis

Characterizing disulfide bonds is a critical step in protein analytics and quality control.[16] The primary goals are to quantify the number of bonds and to map their precise connectivity.

Quantification of Free Sulfhydryl Groups: Ellman's Assay

Ellman's Test is a rapid and reliable colorimetric method to quantify free (reduced) sulfhydryl groups.[17][18] By measuring the free thiol content before and after reduction, one can deduce the number of disulfide bonds.[4]

Principle: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) reacts with a free sulfhydryl group to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[19] TNB²⁻ is a yellow-colored species with a strong absorbance maximum at 412 nm.[19][20]

Detailed Protocol:

  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.[21]

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. Prepare this solution fresh.[19]

    • Standard Preparation: Prepare a 1.5 mM standard solution of L-cysteine hydrochloride in the Reaction Buffer. Create a serial dilution series (e.g., 1.25, 1.0, 0.75, 0.5, 0.25 mM) to generate a standard curve.[19]

  • Sample Preparation:

    • For Total Sulfhydryls: Denature the protein sample in a buffer containing a chaotropic agent (e.g., 6 M Guanidine-HCl) and a reducing agent (e.g., 10 mM Dithiothreitol, DTT) to reduce all disulfide bonds. Incubate for 1-2 hours at room temperature. Remove the DTT via buffer exchange or dialysis before proceeding.

    • For Free Sulfhydryls: Dissolve the native protein sample in the Reaction Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each standard or unknown sample to separate wells.

    • Add 200 µL of Reaction Buffer to each well.

    • Add 10 µL of the DTNB Solution to each well.

    • Mix and incubate at room temperature for 15 minutes, protected from light.[17][19]

    • Measure the absorbance at 412 nm using a spectrophotometer or plate reader.[17][19]

  • Calculation:

    • Subtract the absorbance of a buffer blank from all readings.

    • Plot the absorbance of the standards versus their known concentration to create a standard curve.

    • Determine the concentration of sulfhydryl groups in the unknown samples from the standard curve.

    • The number of disulfide bonds per protein molecule can be calculated as: (Total Sulfhydryls - Free Sulfhydryls) / 2.

G Figure 4. Experimental Workflow for Ellman's Assay start Start prep_protein Prepare Protein Samples (Native and Reduced/Denatured) start->prep_protein prep_reagents Prepare DTNB Reagent and Cysteine Standards start->prep_reagents add_reagent Add DTNB to Samples and Standards prep_protein->add_reagent prep_reagents->add_reagent incubate Incubate 15 min at Room Temp add_reagent->incubate measure Measure Absorbance at 412 nm incubate->measure calculate Calculate [SH] using Standard Curve measure->calculate end End calculate->end

Figure 4. A high-level workflow for quantifying sulfhydryl groups.
Disulfide Bond Mapping by Mass Spectrometry

To determine which specific cysteine residues are paired, a mass spectrometry (MS)-based peptide mapping approach is the gold standard.[4][22][23]

Principle: The protein is digested with a protease under non-reducing conditions. The resulting peptide mixture, which contains disulfide-linked peptides, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A parallel analysis is performed on a reduced and alkylated sample. By comparing the peptide maps from the non-reduced and reduced samples, disulfide-linked peptides can be identified.[16][22]

Detailed Protocol:

  • Sample Preparation (Non-Reduced):

    • Denature the protein in a solution without reducing agents (e.g., 6 M urea or guanidine-HCl in a Tris buffer at pH ~7.5).

    • Alkylate any free sulfhydryl groups with a reagent like iodoacetamide (IAM) to prevent disulfide scrambling.

    • Remove the denaturant via buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).

    • Add a specific protease (e.g., Trypsin) and incubate at its optimal temperature (e.g., 37°C for Trypsin) for 4-18 hours.[16]

  • Sample Preparation (Reduced & Alkylated Control):

    • Denature the protein as above.

    • Add a reducing agent (e.g., 10 mM DTT) and incubate for 1 hour at 56°C.

    • Cool to room temperature and add an alkylating agent (e.g., 25 mM IAM). Incubate for 30 minutes in the dark.

    • Proceed with buffer exchange and enzymatic digestion as for the non-reduced sample.

  • LC-MS/MS Analysis:

    • Inject the peptide digests onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer.[23]

    • Separate the peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, with an acid modifier (e.g., 0.1% formic acid).[23]

    • The mass spectrometer acquires precursor ion masses (MS1) and then fragments selected ions to obtain sequence information (MS/MS). Fragmentation techniques like Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) are used. ETD is often preferred as it can preserve the disulfide linkage while fragmenting the peptide backbone.[4][24]

  • Data Analysis:

    • Specialized software is used to analyze the complex MS/MS data.

    • In the non-reduced sample, the software searches for a unique mass signature corresponding to two peptides linked by a disulfide bond (Mass of Peptide A + Mass of Peptide B - 2 Da).

    • In the reduced sample, these linked peptides will be absent, and two new, individual peptides (Peptide A and Peptide B, with alkylated cysteines) will appear.[22]

    • By identifying these pairs, the exact connectivity of the disulfide bonds can be mapped across the protein.

G Figure 5. Workflow for Disulfide Bond Mapping via LC-MS/MS cluster_nonred Non-Reducing Path cluster_red Reducing Path (Control) protein Native Protein denature_nr Denature + Alkylate (e.g., IAM) protein->denature_nr denature_r Denature + Reduce (e.g., DTT) protein->denature_r digest_nr Enzymatic Digest (e.g., Trypsin) denature_nr->digest_nr lcms LC-MS/MS Analysis digest_nr->lcms alkylate_r Alkylate (e.g., IAM) denature_r->alkylate_r digest_r Enzymatic Digest (e.g., Trypsin) alkylate_r->digest_r digest_r->lcms data_analysis Data Analysis: Compare Peptide Maps lcms->data_analysis mapping Identify Disulfide-Linked Peptides & Determine Connectivity data_analysis->mapping

Figure 5. Comparative mass spectrometry workflow for mapping bonds.

Conclusion

Disulfide bonds are fundamental covalent interactions that are critical for the structure, stability, and function of a vast number of proteins.[1][3] For researchers in the life sciences and professionals in drug development, a thorough understanding of their formation, role, and characterization is essential. The techniques of Ellman's assay and mass spectrometry-based peptide mapping provide a powerful toolkit for the quantitative and qualitative analysis of these crucial structural elements, ensuring the development of stable and effective protein-based therapeutics.

References

DI-tert-OCTYL DISULFIDE: A Biochemical for Proteomics Research - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Di-tert-octyl disulfide is listed by some suppliers as a biochemical for proteomics research, a comprehensive review of current scientific literature reveals a lack of specific published applications or established protocols for its use in this field. This guide, therefore, provides a theoretical framework for its potential applications based on the known roles of disulfide-containing molecules in proteomics. The experimental protocols detailed below are generalized standard procedures and would require significant optimization for this specific compound.

Introduction to Disulfide Chemistry in Proteomics

Disulfide bonds, the covalent linkages between two cysteine residues, are critical for the structural integrity and function of many proteins, particularly those secreted or localized to the cell surface.[1][2] The study of these bonds and the proteins containing them, often termed "disulfide proteomics," is a specialized area of proteomics that provides insights into protein folding, stability, and redox-mediated signaling pathways.[3]

Disulfide-containing reagents can be utilized in several ways within proteomics workflows:

  • Probing Protein Structure and Interactions: Reagents with disulfide bonds can potentially be used as chemical cross-linkers to study protein-protein interactions.[4] The disulfide bond can often be cleaved under reducing conditions, allowing for the identification of cross-linked peptides by mass spectrometry.

  • Enrichment of Thiol-Containing Peptides: While not a direct application of a disulfide compound itself, understanding disulfide chemistry is fundamental to techniques for enriching cysteine-containing peptides to study post-translational modifications like S-nitrosylation or S-glutathionylation.

  • Modulating Protein Conformation and Function: The introduction of exogenous disulfide compounds can, in some cellular contexts, influence the redox environment and thereby impact protein disulfide bond dynamics, although this is a complex area of study.

This compound, with its central disulfide bond flanked by bulky tert-octyl groups, is a lipophilic molecule. This property might suggest potential applications in studying membrane proteins or protein interactions within lipid environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experiments, as they influence solubility, reactivity, and potential for interaction with biological systems.

PropertyValueReference
Molecular Formula C₁₆H₃₄S₂[5]
Molecular Weight 290.57 g/mol [5]
CAS Number 29956-99-8[5]
Topological Polar Surface Area (TPSA) 50.6 Ų[5]
logP (octanol-water partition coefficient) 7.7[5]

Table 1: Physicochemical Properties of this compound. The high logP value indicates poor water solubility, suggesting that experiments would likely require solubilization in an organic co-solvent like DMSO or ethanol.

Potential Proteomics Applications and Methodologies

Based on its structure, this compound could theoretically be explored in the following proteomics applications.

Non-Reducible Chemical Cross-Linking for Mass Spectrometry

In chemical cross-linking mass spectrometry (XL-MS), a bifunctional reagent is used to covalently link amino acids in close proximity, providing distance constraints that aid in structural modeling of proteins and protein complexes.[6] While this compound is not a traditional cross-linking agent with reactive groups to form covalent bonds with specific amino acid side chains, its disulfide bond could theoretically participate in thiol-disulfide exchange reactions with cysteine residues on proteins under specific conditions.

This is a hypothetical protocol that would require substantial optimization.

  • Protein Incubation: Incubate the purified protein or protein complex with this compound in a suitable buffer. Due to its hydrophobicity, a buffer containing a mild non-ionic detergent or an organic co-solvent may be necessary.

  • Reaction Quenching: Stop the exchange reaction by adding a thiol-capping agent, such as N-ethylmaleimide (NEM), to block any remaining free cysteines.

  • Proteolytic Digestion: Denature the protein sample and digest it into smaller peptides using a protease like trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search for cross-linked peptides. The mass of this compound would be added to the mass of two cysteine-containing peptides.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis P Protein/Complex XL Add this compound P->XL Q Quench Reaction (e.g., NEM) XL->Q D Denature & Digest (e.g., Trypsin) Q->D LCMS LC-MS/MS Analysis D->LCMS DA Identify Cross-linked Peptides LCMS->DA

Figure 1: A generalized workflow for a hypothetical chemical cross-linking experiment using a disulfide-containing compound.

Investigation of Redox-Sensitive Protein Interactions

The cellular redox environment plays a crucial role in regulating protein function. Introducing an exogenous disulfide-containing compound like this compound could potentially perturb this environment, leading to changes in protein-protein interactions that are dependent on the oxidation state of cysteine residues.

  • Cell Culture and Treatment: Treat cultured cells with varying concentrations of this compound solubilized in a suitable vehicle (e.g., DMSO). A vehicle-only control is essential.

  • Cell Lysis: Lyse the cells in a buffer containing a thiol-alkylating agent (e.g., iodoacetamide) to preserve the in vivo redox state of proteins.

  • Co-immunoprecipitation (Co-IP): Perform Co-IP for a protein of interest that is hypothesized to be involved in redox-sensitive interactions.

  • Protein Identification: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and identify the protein bands by in-gel digestion followed by LC-MS/MS.

  • Quantitative Analysis: Use label-free quantification or isotopic labeling methods to compare the protein interactors between the treated and control samples.

Redox_IP_Workflow cluster_cell_culture Cellular Experiment cluster_ip Interaction Analysis cluster_ms Proteomic Analysis C Cell Culture T Treat with this compound C->T L Lyse with Alkylating Agent T->L IP Co-Immunoprecipitation L->IP E Elution & SDS-PAGE IP->E MS In-gel Digestion & LC-MS/MS E->MS Q Quantitative Comparison MS->Q

Figure 2: A workflow to investigate changes in protein-protein interactions in response to a potential redox-active compound.

Challenges and Considerations

The use of this compound in proteomics research presents several challenges:

  • Solubility: Its high hydrophobicity makes it difficult to work with in aqueous biological systems.

  • Reactivity: The reactivity of its disulfide bond in thiol-disulfide exchange reactions under physiological conditions is unknown and may be sterically hindered by the bulky tert-octyl groups.

  • Cellular Effects: Its effects on cell viability and the global cellular redox state would need to be carefully characterized.

  • Lack of a Cleavable Linker: For cross-linking applications, the disulfide bond can be cleaved by reducing agents. This can simplify data analysis compared to non-cleavable cross-linkers.

Conclusion

This compound is a commercially available disulfide-containing compound with potential, though as of now, undocumented, applications in proteomics research. Its hydrophobic nature and the presence of a disulfide bond suggest theoretical roles in studying membrane protein interactions or as a tool to modulate cellular redox environments. However, significant research and development would be required to establish valid and reproducible protocols. Researchers interested in using this compound should be prepared to undertake extensive optimization and validation experiments. This guide serves as a starting point for conceptualizing how such a molecule could be integrated into existing proteomics workflows.

References

An In-depth Technical Guide to Disulfide Proteomics of Secreted Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of disulfide proteomics, with a specific focus on the analysis of secreted proteins. Disulfide bonds are critical post-translational modifications that play a pivotal role in the structure, stability, and function of a vast number of extracellular proteins.[1][2][3] Their correct formation is a key quality attribute for many biotherapeutics, including monoclonal antibodies.[3][4] This guide delves into the core methodologies for identifying and quantifying disulfide-linked proteins within the secretome, offering detailed experimental protocols and data presentation strategies.

The Significance of Disulfide Bonds in Secreted Proteins

Secreted proteins, which include hormones, growth factors, cytokines, and antibodies, operate in the dynamic and often harsh extracellular environment. Disulfide bonds, formed by the oxidation of two cysteine residues, introduce covalent cross-links that are crucial for stabilizing the tertiary and quaternary structures of these proteins.[1][5][6] This structural reinforcement is essential for maintaining their biological activity and resisting denaturation.[1] The formation and cleavage of disulfide bonds can also act as a molecular switch, regulating protein function in response to the local redox environment.[2] In the context of drug development, particularly for protein-based therapeutics, ensuring the correct disulfide connectivity is paramount for efficacy, stability, and minimizing immunogenicity.[3][4][7]

Experimental Workflows in Disulfide Proteomics

The analysis of disulfide bonds in secreted proteins presents unique challenges, primarily due to their low abundance in complex biological fluids and the potential for artificial disulfide bond formation or scrambling during sample preparation.[8][9][10] A typical workflow for disulfide proteomics of the secretome involves several key stages, from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Collect_CM Collect Conditioned Medium Remove_Cells Remove Cells & Debris Collect_CM->Remove_Cells Concentrate Concentrate Secretome Remove_Cells->Concentrate Alkylate Alkylate Free Thiols Concentrate->Alkylate Digest Non-reducing Enzymatic Digestion Alkylate->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Acquisition Data Acquisition (DDA/DIA) LC_MS->Data_Acquisition Database_Search Database Search (e.g., pLink, SIM-XL) Data_Acquisition->Database_Search Disulfide_Mapping Disulfide Bond Mapping Database_Search->Disulfide_Mapping Quantification Quantitative Analysis Disulfide_Mapping->Quantification

Figure 1: General experimental workflow for disulfide proteomics of secreted proteins.
Methodologies for Sample Preparation

Proper sample preparation is the cornerstone of successful disulfide proteomics. The primary goals are to enrich for secreted proteins, minimize contamination from intracellular proteins, and preserve native disulfide bonds while preventing artificial ones from forming.

Experimental Protocol: Secretome Sample Preparation

  • Cell Culture and Conditioned Medium Collection:

    • Culture cells in serum-free or low-serum medium for 12-24 hours to reduce background from highly abundant serum proteins like albumin.[11]

    • To minimize cell lysis, which releases intracellular proteins, ensure high cell viability (>95%) before collection.[11] Monitor cell death by measuring lactate dehydrogenase (LDH) activity in the conditioned medium.[11]

    • Collect the conditioned medium and immediately place it on ice or add protease inhibitors to prevent protein degradation.

  • Removal of Cells and Debris:

    • Centrifuge the conditioned medium at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 2,000 x g for 20 minutes at 4°C) to remove remaining cellular debris.

    • For further clarification, the supernatant can be filtered through a 0.22 µm filter.

  • Concentration of Secreted Proteins:

    • Due to the low concentration of secreted proteins, a concentration step is usually necessary.[8]

    • Centrifugal ultrafiltration devices with a suitable molecular weight cutoff (e.g., 3 kDa or 10 kDa) are commonly used to concentrate the secretome.[8]

  • Alkylation of Free Thiol Groups:

    • To prevent the formation of non-native disulfide bonds and disulfide scrambling, it is critical to block any free cysteine residues.[9][12]

    • A common alkylating agent is N-ethylmaleimide (NEM).[12] Add NEM to the concentrated secretome sample and incubate according to the manufacturer's protocol. Other alkylating agents like iodoacetamide (IAM) can also be used.[1]

Enzymatic Digestion Strategies

To identify disulfide-linked peptides by mass spectrometry, proteins are typically digested into smaller peptides. For disulfide proteomics, this digestion must be performed under non-reducing conditions to keep the disulfide bonds intact.[1]

Experimental Protocol: Non-reducing Enzymatic Digestion

  • Denaturation:

    • Denature the alkylated protein sample to improve digestion efficiency. This can be achieved by adding urea to a final concentration of 8 M.[12]

  • Enzymatic Digestion:

    • Trypsin is the most commonly used protease.[1] However, disulfide bonds can sometimes hinder trypsin's access to cleavage sites.[1] Therefore, using a combination of proteases (e.g., Trypsin, Lys-C, Glu-C, or Asp-N) can improve sequence coverage.[1][12]

    • Perform the digestion at a slightly acidic pH (e.g., pH 6.5) to further minimize the risk of disulfide scrambling.[12][13]

    • A typical digestion protocol involves incubating the protein sample with the protease(s) at 37°C for several hours to overnight.

  • Desalting:

    • After digestion, the peptide mixture needs to be desalted before mass spectrometry analysis. This can be done using C18 solid-phase extraction cartridges or tips.

Mass Spectrometry-Based Disulfide Bond Analysis

Mass spectrometry (MS) is the primary analytical technique for mapping disulfide bonds.[1] In a typical bottom-up proteomics approach, the disulfide-linked peptides are analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]

MS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Peptide_Mixture Digested Peptide Mixture (with intact disulfide bonds) LC_Separation Reverse-Phase LC Separation Peptide_Mixture->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ion Mass) ESI->MS1_Scan Fragmentation Fragmentation (CID, HCD, ETD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Masses) Fragmentation->MS2_Scan

Figure 2: Workflow for mass spectrometry analysis of disulfide-linked peptides.
Fragmentation Techniques

Different fragmentation techniques can be used to generate fragment ions from the disulfide-linked peptides for sequencing and identification:

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These are the most common fragmentation methods. While effective for peptide backbone fragmentation, they can sometimes lead to the cleavage of the disulfide bond itself, complicating data analysis.[1][9]

  • Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These techniques are particularly useful for analyzing disulfide-linked peptides as they tend to preserve the disulfide bond while fragmenting the peptide backbone.[1][9] This makes it easier to identify the two peptides involved in the disulfide link.

Data Analysis and Bioinformatic Tools

The analysis of MS/MS data from disulfide-linked peptides requires specialized bioinformatics software. These tools can identify the spectra corresponding to cross-linked peptides and determine the specific cysteine residues involved in the disulfide bond. Examples of such software include pLink, SIM-XL, and others.[5][12][13]

Quantitative Disulfide Proteomics

Quantifying changes in disulfide bonding can provide insights into cellular redox regulation and disease states.[2] Several methods can be employed for quantitative disulfide proteomics.

Stable Isotope Labeling

Stable isotope labeling techniques, such as Isotope-Coded Affinity Tags (ICAT), can be used to quantify differences in the redox state of cysteine residues between samples.[14] The ICAT reagent exists in a "light" and a "heavy" isotopic form and specifically labels cysteine residues. By labeling two different samples with the light and heavy reagents, the relative abundance of cysteine-containing peptides can be determined by comparing the peak intensities in the mass spectrum.

Table 1: Comparison of Quantitative Disulfide Proteomics Approaches

MethodPrincipleAdvantagesDisadvantages
Isotope-Coded Affinity Tags (ICAT) Differential isotopic labeling of cysteine residues.[14]Reduces sample complexity by enriching for cysteine-containing peptides; provides relative quantification.[14]Only targets cysteine-containing peptides; reagent cost.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic incorporation of "light" or "heavy" amino acids into proteins.[10][15]Highly accurate for relative quantification; can be applied to whole proteome analysis.Limited to cell culture experiments; requires complete metabolic labeling.[14]
Label-Free Quantification (LFQ) Comparison of signal intensities of peptides across different runs.[16]No special reagents required; applicable to any sample type.Can be less accurate than labeling methods; requires highly reproducible chromatography.

Applications in Drug Development

The methodologies described in this guide are of significant importance for the development of protein-based drugs.

  • Biopharmaceutical Characterization: Disulfide bond mapping is a critical quality attribute that needs to be thoroughly characterized for therapeutic proteins like monoclonal antibodies.[3][4] It ensures proper folding, stability, and biological activity.[1][3]

  • Biomarker Discovery: Changes in the disulfide status of secreted proteins can be indicative of disease.[2] Disulfide proteomics can be a powerful tool for identifying novel biomarkers in various diseases.

  • Understanding Disease Mechanisms: The formation and cleavage of disulfide bonds in secreted proteins are involved in various cellular signaling pathways and redox regulation.[2] Studying these modifications can provide valuable insights into disease pathogenesis.

Conclusion

Disulfide proteomics of secreted proteins is a rapidly evolving field with significant implications for both basic research and pharmaceutical development. The combination of meticulous sample preparation, advanced mass spectrometry techniques, and specialized bioinformatics tools allows for the detailed characterization of this critical post-translational modification. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists to explore the disulfide proteome of the secretome and unlock its biological and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Disulfide Analysis in Mass Spectrometry with a Focus on Di-n-Octyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Disulfide Analysis in Drug Development

Disulfide bonds are crucial covalent linkages formed between two cysteine residues, playing a fundamental role in the structural stability and biological activity of proteins. In the realm of biopharmaceuticals, particularly for therapeutic proteins like monoclonal antibodies, correct disulfide connectivity is a critical quality attribute that must be meticulously characterized to ensure product efficacy and safety.[1][2] Incorrect disulfide pairing can lead to misfolded protein structures, which may result in reduced therapeutic activity, increased aggregation, and potential immunogenicity.[3]

Mass spectrometry has emerged as the primary analytical tool for the comprehensive characterization of disulfide bonds.[1][4] However, the analysis of disulfide-linked peptides presents several challenges, including the complexity of fragmentation spectra and the potential for disulfide bond scrambling during sample preparation.[1][3][5] This application note provides a detailed protocol for the analysis of a small molecule disulfide, di-n-octyl disulfide, by Gas Chromatography-Mass Spectrometry (GC-MS) and discusses the broader challenges and workflows for disulfide analysis in proteins.

Quantitative Analysis of Di-n-Octyl Disulfide by GC-MS

The following data and protocols are based on the analysis of di-n-octyl disulfide (DOD) in a complex matrix, such as a straight oil metalworking fluid.[6][7]

Data Presentation: Quantitative Parameters for DOD Analysis
ParameterValueReference
Molecular Ion (m/z) of DOD290[6][7]
Internal Standardn-Triacontane[6][7]
Internal Standard Ion (m/z)71[6][7]
Concentration Range (Internal Standard Method)1.51 mg/L to 75.5 mg/L[7]
Calculated Concentration (Internal Standard Method)0.398 ± 0.034% (w/w)[6][7]
Calculated Concentration (Standard Additions Method)0.387 ± 0.036% (w/w)[6][7]
Experimental Protocol: GC-MS Analysis of Di-n-Octyl Disulfide

This protocol outlines the methodology for the identification and quantification of di-n-octyl disulfide in a complex mixture.

2.2.1. Sample Preparation

  • Differential Permeation: To reduce background interference from the complex matrix (e.g., mineral oil), a differential permeation step can be employed. The sample is placed in contact with a thin nitrile polymer membrane, allowing for the selective permeation of DOD.

  • Internal Standard Spiking: The sample is spiked with a known concentration of the internal standard, n-triacontane.

  • Dilution: The sample is diluted with a suitable solvent, such as hexane, to an appropriate concentration for GC-MS analysis.

2.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 min.

  • MSD Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

2.2.3. Data Analysis

  • Identification: The identification of DOD is confirmed by comparing the retention time and the mass spectrum of the peak in the sample with that of a pure standard. The molecular ion of DOD is observed at m/z 290.[6][7]

  • Quantification:

    • Quantification is performed using the extracted ion chromatograms (EICs) of the molecular ion of DOD (m/z 290) and the characteristic ion of the internal standard, n-triacontane (m/z 71).[6][7]

    • A calibration curve is generated by plotting the ratio of the peak area of DOD to the peak area of the internal standard against the concentration of DOD standards.

    • Due to potential non-linearity at low concentrations, a Box-Cox power transformation of the area ratio may be necessary to achieve a linear model.[6][7]

Experimental Workflow for DOD Quantification

DOD_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Complex Sample (e.g., Metalworking Fluid) Permeation Differential Permeation (Nitrile Membrane) Sample->Permeation Spiking Spike with Internal Standard (n-Triacontane) Permeation->Spiking Dilution Dilute with Hexane Spiking->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation (HP-5MS column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection EIC Extracted Ion Chromatogram (m/z 290 for DOD, m/z 71 for IS) Detection->EIC Integration Peak Area Integration EIC->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Workflow for the GC-MS quantification of di-n-octyl disulfide.

Mass Spectrometric Analysis of Disulfide Bonds in Biologics: Challenges and Strategies

The analysis of disulfide bonds in large biomolecules like proteins is significantly more complex than for small molecules. The following section outlines the key challenges and common mass spectrometry-based workflows employed in the biopharmaceutical industry.

Key Challenges in Protein Disulfide Bond Analysis
  • Disulfide Scrambling: Non-native disulfide bonds can form during sample preparation, particularly at alkaline pH, leading to incorrect structural assignments.[1][3]

  • Complex Fragmentation: The fragmentation of disulfide-linked peptides in the mass spectrometer can be complex, with cleavages occurring in the peptide backbone and at the disulfide bond itself, making spectral interpretation difficult.[5]

  • Incomplete Digestion: The compact structure of proteins stabilized by disulfide bonds can hinder complete enzymatic digestion, resulting in large, difficult-to-analyze peptides.[5]

  • Low Ionization Efficiency: Disulfide-linked peptides may exhibit poor ionization efficiency, making their detection challenging.[5]

General Workflow for Protein Disulfide Bond Mapping

A common approach for mapping disulfide bonds in proteins is the "bottom-up" method, where the protein is digested into smaller peptides before LC-MS/MS analysis.

Disulfide_Mapping_Workflow cluster_protein_prep Protein Preparation cluster_lcms LC-MS/MS Analysis cluster_data_interp Data Interpretation Protein Native Protein Alkylation Alkylation of Free Cysteines Protein->Alkylation Digestion Non-reducing Enzymatic Digestion Alkylation->Digestion LC_Separation Reversed-Phase LC Separation Digestion->LC_Separation MS1_Scan MS1 Scan (Precursor Ion Detection) LC_Separation->MS1_Scan Fragmentation MS/MS Fragmentation (e.g., CID, ETD, HCD) MS1_Scan->Fragmentation Database_Search Database Search with Disulfide Bond Modifications Fragmentation->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation Disulfide_Map Disulfide Bond Connectivity Map Manual_Validation->Disulfide_Map

General workflow for protein disulfide bond mapping by mass spectrometry.

Protocol Steps in the General Workflow:

  • Alkylation of Free Thiols: To prevent disulfide scrambling, any free cysteine residues in the protein are first alkylated.

  • Non-reducing Enzymatic Digestion: The protein is digested with an enzyme (e.g., trypsin) under non-reducing conditions to preserve the native disulfide bonds.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. Different fragmentation techniques can be used:

    • Collision-Induced Dissociation (CID): Tends to fragment the peptide backbone, often leaving the disulfide bond intact.

    • Electron Transfer Dissociation (ETD): Preferentially cleaves the disulfide bond, which can simplify spectral interpretation.[1]

  • Data Analysis: Specialized software is used to identify the disulfide-linked peptides from the complex MS/MS data. This involves searching for pairs of peptides linked by a disulfide bond and validating the fragmentation spectra.

Conclusion

While specific applications of DI-tert-OCTYL DISULFIDE in mass spectrometry are not documented, the analysis of its structural isomer, di-n-octyl disulfide, provides a clear protocol for the quantification of small molecule disulfides. For researchers and professionals in drug development, the broader field of protein disulfide bond analysis is of paramount importance. Understanding the challenges and employing robust mass spectrometry-based workflows are essential for ensuring the structural integrity and efficacy of biotherapeutic products.

References

Application Notes and Protocols for Protein Stabilization via Cysteine Modification with Di-tert-octyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein stability is a critical factor in the development of therapeutic proteins and other biotechnological applications. Unstable proteins are prone to aggregation, denaturation, and loss of function, which can limit their shelf life and efficacy. One strategy to enhance protein stability is the chemical modification of amino acid residues. Cysteine, with its reactive thiol group, is a common target for such modifications.

This document outlines a detailed protocol for a proposed method of protein stabilization through the modification of surface-accessible cysteine residues using di-tert-octyl disulfide. The underlying principle of this technique is the formation of a mixed disulfide bond between the protein's cysteine and a tert-octyl thiol moiety via a thiol-disulfide exchange reaction. This modification can potentially enhance protein stability by preventing the formation of intermolecular disulfide bonds that can lead to aggregation, and by introducing a bulky, hydrophobic group that may promote favorable intramolecular interactions.

Mechanism of Action: Thiol-Disulfide Exchange

The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the disulfide bond of this compound. This reaction results in the formation of a new, mixed disulfide bond on the protein and the release of a tert-octyl thiol molecule. This "capping" of the reactive cysteine can prevent unwanted side reactions and potentially stabilize the protein structure.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Free Cysteine Thiol) Reaction_Intermediate Thiol-Disulfide Exchange Protein_SH->Reaction_Intermediate + DTODS t-Octyl-S-S-t-Octyl (this compound) DTODS->Reaction_Intermediate Protein_S_S_tOct Protein-S-S-t-Octyl (Modified Protein) tOct_SH t-Octyl-SH (tert-Octyl Thiol) Reaction_Intermediate->Protein_S_S_tOct Reaction_Intermediate->tOct_SH +

Caption: Proposed reaction mechanism for protein modification.

Experimental Protocols

Protocol 1: Modification of Protein with this compound

This protocol describes the steps for the chemical modification of a protein containing free cysteine residues with this compound.

Materials:

  • Protein of interest with at least one surface-accessible cysteine residue

  • This compound (DTODS)

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 50 mM Sodium Acetate, pH 4.5

  • Dialysis tubing or desalting column

  • Bradford assay reagents or spectrophotometer for protein concentration measurement

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has been stored in a buffer containing reducing agents (e.g., DTT, BME), ensure complete removal by dialysis or buffer exchange.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

  • Modification Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-fold molar excess of the reagent over the free cysteine residues in the protein.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Reaction Quenching:

    • Stop the reaction by adding the Quenching Buffer to lower the pH to 4.5. This protonates the cysteine thiols, reducing their reactivity.

  • Purification of Modified Protein:

    • Remove excess this compound and tert-octyl thiol by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) at 4°C or by using a desalting column.

  • Confirmation of Modification:

    • Determine the final protein concentration.

    • Confirm the modification by mass spectrometry (e.g., ESI-MS) to observe the expected mass increase corresponding to the addition of a tert-octyl thiol moiety.

Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Confirmation A Prepare Protein Solution (1-5 mg/mL in Reaction Buffer) C Add DTODS to Protein (10-fold molar excess) A->C B Prepare 100 mM DTODS in DMSO B->C D Incubate for 2 hours at Room Temperature C->D E Quench Reaction (pH 4.5) D->E F Remove Excess Reagent (Dialysis/Desalting) E->F G Confirm Modification (Mass Spectrometry) F->G Stability_Analysis_Workflow cluster_thermal Thermal Stability (DSF) cluster_chemical Chemical Stability (CD) A Prepare Protein + SYPRO Orange B Thermal Ramp (25-95°C) in qPCR Instrument A->B C Monitor Fluorescence B->C D Determine Melting Temp (Tm) C->D E Prepare Protein Samples with Increasing Denaturant F Equilibrate Samples E->F G Measure CD Spectra F->G H Determine Cm and ΔG° G->H Start Start Stability Analysis Start->A Start->E

Application of DI-tert-OCTYL DISULFIDE in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-tert-OCTYL DISULFIDE is a sulfur-containing organic compound with the molecular formula C₁₆H₃₄S₂. Its unique chemical structure, featuring a disulfide bond flanked by bulky tertiary octyl groups, imparts valuable properties that are leveraged in various materials science applications. This document provides detailed application notes and experimental protocols for the use of this compound as an extreme pressure (EP) and anti-wear (AW) additive in lubricants and as a potential antioxidant in polymeric materials.

Application as a Lubricant Additive

This compound is primarily utilized as an additive in lubricant formulations to enhance their performance under high-load and high-pressure conditions. The disulfide bond can cleave at elevated temperatures and pressures at the metal surface, forming a protective layer of metal sulfide. This tribofilm possesses a lower shear strength than the base metal, preventing direct metal-to-metal contact, thus reducing friction and wear.

Quantitative Data Presentation

While specific performance data for this compound is not extensively available in public literature, the following tables provide illustrative data for similar dialkyl disulfides, demonstrating their effectiveness as EP and AW additives.

Table 1: Extreme-Pressure Properties of Dialkyl Disulfides (Illustrative Data)

Lubricant FormulationWeld Point (N) [ASTM D2783]Load-Wear Index (LWI) [ASTM D2783]
Base Oil (Naphthenic)120045
Base Oil + 2% Dioctyl Disulfide180065
Base Oil + 2% Dibenzyl Disulfide[1]1961[1]75

Table 2: Wear Preventive Characteristics of Dialkyl Disulfides (Illustrative Data)

Lubricant FormulationWear Scar Diameter (mm) [ASTM D4172]
Base Oil (Naphthenic)0.75
Base Oil + 2% Dioctyl Disulfide0.50
Base Oil + 2% Dibenzyl Disulfide[1]0.42[1]
Experimental Protocols

Objective: To determine the load-carrying properties of a lubricating fluid containing this compound using the Four-Ball EP Tester.

Apparatus:

  • Four-Ball Extreme-Pressure Tester

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Micrometer microscope for wear scar measurement

  • Torque wrench

Procedure:

  • Preparation: Thoroughly clean the test balls, ball pot, and locking ring with a suitable solvent (e.g., n-heptane) and dry them.

  • Assembly: Place three clean balls in the ball pot. Pour the test lubricant (base oil with a specified concentration of this compound) into the pot to a level covering the balls. Place the fourth ball in the chuck of the test machine.

  • Test Execution:

    • Mount the ball pot onto the machine.

    • Apply a series of increasing loads in predetermined increments.

    • At each load, run the machine at a constant speed (typically 1770 rpm) for a set duration (e.g., 10 seconds).

    • After each run, measure the wear scars on the three stationary balls.

  • Determination of Weld Point: The weld point is the lowest applied load at which the rotating ball welds to the stationary balls.

  • Calculation of Load-Wear Index (LWI): LWI is calculated from the wear scar diameters obtained at loads below the weld point using the formula specified in the ASTM D2783 standard.

Objective: To assess the anti-wear properties of a lubricating fluid containing this compound.

Apparatus:

  • Four-Ball Wear Tester

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Micrometer microscope

Procedure:

  • Preparation and Assembly: Follow the same cleaning and assembly procedure as in Protocol 1.

  • Test Conditions:

    • Apply a specified load (e.g., 15 kg or 40 kg).

    • Set the test temperature (e.g., 75°C).

    • Run the machine at a constant speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes).

  • Measurement: After the test, clean the three stationary balls and measure the average wear scar diameter. A smaller wear scar diameter indicates better anti-wear properties.

Experimental Workflow Diagram

Lubricant_Testing_Workflow cluster_prep Preparation cluster_ep_test ASTM D2783: EP Test cluster_aw_test ASTM D4172: AW Test Prep1 Clean Test Balls & Apparatus Prep2 Prepare Lubricant Blend Prep1->Prep2 EP_Test Run Four-Ball EP Test (Incremental Loads) Prep2->EP_Test AW_Test Run Four-Ball Wear Test (Constant Load) Prep2->AW_Test EP_Measure Measure Wear Scars EP_Test->EP_Measure EP_Result Determine Weld Point & LWI EP_Measure->EP_Result AW_Measure Measure Wear Scar Diameter AW_Test->AW_Measure AW_Result Assess Anti-Wear Properties AW_Measure->AW_Result

Figure 1: Experimental workflow for lubricant performance evaluation.

Application as a Polymer Antioxidant

The disulfide linkage in this compound suggests its potential as an antioxidant in polymeric materials, such as polyethylene and polypropylene. Antioxidants are crucial for preventing the degradation of polymers during processing and service life, which is often initiated by thermo-oxidative processes. Sulfur-containing compounds can act as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers.

Quantitative Data Presentation

Table 3: Oxidative Stability of Polyethylene with a Generic Antioxidant (Illustrative Data)

Polymer FormulationOxidation Induction Time (OIT) at 200°C (minutes) [ISO 11357-6]
Polyethylene (without antioxidant)< 5
Polyethylene + 0.1% Generic Antioxidant35
Polyethylene + 0.2% Generic Antioxidant60
Experimental Protocol

Objective: To evaluate the effectiveness of this compound as an antioxidant in a polymer matrix by measuring the OIT.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Gas flow control for nitrogen and oxygen

Procedure:

  • Sample Preparation: Prepare a homogenous blend of the polymer (e.g., polyethylene powder) and this compound at a specified concentration. A small, uniform sample (5-10 mg) is placed in an open aluminum pan.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.

  • Data Analysis: The OIT is the time from the switch to the oxygen atmosphere until the onset of the exothermic oxidation peak on the DSC thermogram. A longer OIT indicates greater oxidative stability.

Logical Relationship Diagram

Antioxidant_Mechanism Polymer Polymer Matrix Heat_Oxygen Heat, Oxygen Free_Radicals Polymer Free Radicals Heat_Oxygen->Free_Radicals Initiation Auto_Oxidation Auto-oxidation Cascade Free_Radicals->Auto_Oxidation Propagation Degradation Polymer Degradation (e.g., chain scission) Auto_Oxidation->Degradation Stabilization Radical Scavenging & Hydroperoxide Decomposition Auto_Oxidation->Stabilization Antioxidant This compound (Antioxidant) Antioxidant->Stabilization Intervention Stable_Polymer Stabilized Polymer Stabilization->Stable_Polymer

Figure 2: Logical relationship of antioxidant action in a polymer.

Conclusion

This compound demonstrates significant potential as a high-performance additive in materials science. Its primary application lies in the field of lubrication, where it functions as an effective extreme pressure and anti-wear agent. Furthermore, its chemical structure suggests a role as a secondary antioxidant for the stabilization of polymeric materials. The detailed protocols provided herein offer a standardized framework for researchers to evaluate the efficacy of this compound in these applications. Further research to generate specific performance data for this compound will be invaluable for its broader industrial adoption.

References

Application Notes and Protocols: DI-tert-OCTYL DISULFIDE as an Extreme Pressure Additive in Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of DI-tert-OCTYL DISULFIDE (DTODS) as an extreme pressure (EP) additive in lubricating oils. This document outlines its mechanism of action, presents illustrative performance data, and details standardized experimental protocols for its evaluation.

Introduction to this compound as an EP Additive

This compound (CAS No: 29956-99-8, Molecular Formula: C₁₆H₃₄S₂) is an organosulfur compound utilized to enhance the performance of lubricants under extreme pressure conditions.[1] Its primary function is to prevent wear and seizure of metal surfaces in sliding contact under high loads.[1] The bulky tert-octyl groups contribute to its solubility in a variety of base oils and influence its thermal stability.

Under conditions of high temperature and pressure, such as those encountered at the asperity contacts of interacting metal surfaces, the disulfide bond in DTODS cleaves. This releases active sulfur, which then reacts with the metallic surface to form a protective, low-shear-strength tribofilm. This film, typically composed of iron sulfides, acts as a solid lubricant, preventing direct metal-to-metal contact and minimizing adhesive wear.

Mechanism of Action

The efficacy of this compound as an EP additive is attributed to the in-situ formation of a protective tribochemical film on ferrous metal surfaces. This process can be conceptualized as a multi-step pathway:

  • Adsorption: Under boundary lubrication conditions, DTODS molecules adsorb onto the metal surface.

  • Thermal and Mechanical Stress: The high temperatures and pressures generated at the points of asperity contact provide the energy required to initiate the chemical breakdown of the DTODS molecule.

  • Tribochemical Reaction: The disulfide bond (S-S) in the DTODS molecule cleaves, releasing reactive sulfur species. These sulfur species then react with the iron on the metal surface to form an iron sulfide (FeS) layer. The carbon-sulfur (C-S) bonds may also dissociate in this process.

  • Tribofilm Formation: A durable, low-shear-strength iron sulfide film is formed, which acts as a protective barrier between the sliding surfaces.

G DTODS This compound Adsorbed_DTODS Adsorbed DTODS DTODS->Adsorbed_DTODS Adsorption Reactive_Sulfur Reactive Sulfur Species Adsorbed_DTODS->Reactive_Sulfur High Pressure/Temperature (S-S Bond Cleavage) Iron_Sulfide Iron Sulfide (FeS) Tribofilm Reactive_Sulfur->Iron_Sulfide Reaction with Iron Surface

Mechanism of this compound action.

Illustrative Performance Data

Table 1: Extreme-Pressure Properties (ASTM D2783)

Lubricant SampleWeld Point (kgf)Load-Wear Index (LWI) (kgf)
Base Oil12025
Base Oil + 2% wt. Disulfide Additive25050

Table 2: Wear Preventive Characteristics (ASTM D4172)

Lubricant SampleWear Scar Diameter (mm) at 40 kgf
Base Oil0.85
Base Oil + 2% wt. Disulfide Additive0.45

Note: The data presented above is illustrative and not specific to this compound. Actual performance will vary depending on the base oil, additive concentration, and specific test conditions.

Qualitative studies have shown that oil solutions containing 2% sulfur from di-t-octyl disulfide perform better in four-ball extreme-pressure tests than those containing di-n-octyl disulfide. Furthermore, synergistic effects have been observed, with mixtures of di-t-octyl disulfide and t-octyl chloride demonstrating significantly enhanced performance compared to either additive alone.

Experimental Protocols

The following are detailed protocols for evaluating the extreme pressure and anti-wear properties of lubricants containing this compound, based on standardized ASTM methods.

4.1 Protocol for Measurement of Extreme-Pressure Properties (based on ASTM D2783)

This method is used to determine the load-carrying properties of a lubricating fluid. Key parameters obtained are the Weld Point and the Load-Wear Index (LWI).

Apparatus:

  • Four-Ball Extreme-Pressure Tester

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Microscope for measuring wear scars (accurate to 0.01 mm)

  • Timer

  • Torque recorder

Materials:

  • Test lubricant (e.g., Base oil with a specified concentration of this compound)

  • Cleaning solvent (e.g., n-heptane)

Procedure:

  • Preparation: Thoroughly clean the steel balls and the test cup with the solvent and allow them to dry completely.

  • Assembly: Place three clean balls in the test cup and secure them. Fill the cup with the test lubricant to cover the balls. Place the fourth ball in the chuck of the test machine.

  • Test Execution:

    • Assemble the test cup onto the machine.

    • Start the motor and run for 10 ± 0.2 seconds at a rotational speed of 1770 ± 60 rpm.

    • Apply a series of increasing loads in specified increments. After each run, measure the wear scars on the three stationary balls.

    • Continue this process until the weld point is reached, which is the load at which the four balls weld together.

  • Data Analysis:

    • Record the weld point in kgf.

    • Calculate the Load-Wear Index (LWI) based on the wear scar diameters at loads just below the weld point.

G start Start prep Prepare Test (Clean Balls and Cup) start->prep assemble Assemble Balls and Add Lubricant prep->assemble run_test Run 10s Test at Specific Load assemble->run_test measure Measure Wear Scars run_test->measure weld_check Weld Point Reached? measure->weld_check increase_load Increase Load weld_check->increase_load No calculate Calculate Weld Point and LWI weld_check->calculate Yes increase_load->run_test end End calculate->end

Workflow for ASTM D2783 Test.

4.2 Protocol for Measurement of Wear Preventive Characteristics (based on ASTM D4172)

This method evaluates the ability of a lubricant to protect against wear under sliding conditions.

Apparatus:

  • Four-Ball Wear Tester

  • AISI E-52100 steel balls (12.7 mm diameter)

  • Microscope for measuring wear scars (accurate to 0.01 mm)

  • Heater to control lubricant temperature

  • Timer

Materials:

  • Test lubricant (e.g., Base oil with a specified concentration of this compound)

  • Cleaning solvent (e.g., n-heptane)

Procedure:

  • Preparation: Follow the same cleaning and assembly procedure as in the ASTM D2783 protocol.

  • Test Execution:

    • Assemble the ball pot onto the machine.

    • Heat the lubricant to the specified test temperature (e.g., 75 °C).

    • Apply a specified load (e.g., 40 kgf).

    • Start the motor and run for a specified duration (e.g., 60 minutes) at a set speed (e.g., 1200 rpm).

  • Data Analysis:

    • After the test, disassemble the ball pot and clean the three stationary balls.

    • Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

    • Calculate the average wear scar diameter in millimeters.

G start Start prep Prepare Test (Clean Balls and Cup) start->prep assemble Assemble Balls and Add Lubricant prep->assemble heat Heat Lubricant to Test Temperature assemble->heat apply_load Apply Specified Load heat->apply_load run_test Run Test for Specified Duration apply_load->run_test measure Measure Wear Scar Diameters run_test->measure calculate Calculate Average Wear Scar Diameter measure->calculate end End calculate->end

Workflow for ASTM D4172 Test.

Safety Precautions

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is an effective extreme pressure additive for lubricants, functioning through the formation of a protective iron sulfide tribofilm on metal surfaces. Its performance can be evaluated using standardized four-ball test methods to determine its impact on weld point, load-wear index, and wear scar diameter. The protocols provided herein offer a framework for the systematic evaluation of this and other EP additives in a research and development setting.

References

Application Notes and Protocols for Disulfide Bond Mapping using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial post-translational modifications that play a vital role in the structure, stability, and function of many proteins, particularly biotherapeutics like monoclonal antibodies. The correct pairing of cysteine residues is a critical quality attribute that must be thoroughly characterized to ensure product efficacy and safety. Mass spectrometry has emerged as the principal analytical technique for the definitive identification and localization of disulfide bonds.[1][2] This document provides a detailed experimental protocol for disulfide bond mapping using a bottom-up mass spectrometry approach.

Principle

The fundamental strategy for disulfide bond mapping by mass spectrometry involves the enzymatic digestion of a protein under non-reducing conditions to preserve the native disulfide linkages. The resulting mixture of peptides, including disulfide-linked peptides, is then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The identification of disulfide-linked peptides is achieved by observing precursor ions with higher molecular weights and unique fragmentation patterns during MS/MS analysis.[2] A comparison with a reduced sample can also be employed to identify the disulfide-bonded peptides, as these will be absent in the reduced sample's chromatogram.

Experimental Workflow

The overall experimental workflow for disulfide bond mapping using mass spectrometry is depicted below. It encompasses sample preparation, enzymatic digestion, LC-MS/MS analysis, and data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion (Non-Reducing) cluster_analysis Analysis cluster_data Data Interpretation start Protein Sample alkylation Alkylation of Free Thiols (e.g., NEM or IAA) start->alkylation digestion Proteolytic Digestion (e.g., Trypsin, Pepsin) alkylation->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis Software (e.g., pLink, BioPharmaLynx) lcms->data_analysis identification Identification of Disulfide-Linked Peptides data_analysis->identification

Fig 1. A high-level overview of the experimental workflow for disulfide bond mapping.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Non-Reducing Digestion

This protocol describes the preparation of a protein sample for disulfide bond mapping by preventing disulfide scrambling and employing enzymatic digestion under non-reducing conditions.

Materials:

  • Protein of interest (e.g., monoclonal antibody)

  • Denaturation buffer: 8 M Urea in 100 mM Tris-HCl, pH 7.5

  • Alkylation reagent: 100 mM N-ethylmaleimide (NEM) or iodoacetamide (IAA) in water

  • Digestion buffer: 1 M Tris-HCl, pH 7.5

  • Trypsin (mass spectrometry grade)

  • Quenching solution: 10% Trifluoroacetic acid (TFA)

Procedure:

  • Denaturation and Alkylation:

    • Reconstitute the protein sample to a concentration of 1 mg/mL in the denaturation buffer.

    • To prevent disulfide bond scrambling, block any free sulfhydryl groups by adding the alkylation reagent to a final concentration of 10 mM.[1] Incubate at 37°C for 30 minutes in the dark. It is crucial to maintain a slightly acidic to neutral pH during sample preparation to minimize disulfide scrambling.[1]

  • Buffer Exchange (Optional but Recommended):

    • If high concentrations of denaturant are incompatible with the chosen protease, perform a buffer exchange into a digestion-compatible buffer using a desalting column.

  • Enzymatic Digestion:

    • Dilute the denatured and alkylated protein sample with the digestion buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).

    • Incubate at 37°C for 4 hours. For proteins resistant to digestion, a combination of enzymes like Trypsin and Lys-C can improve digestion efficiency.[3] Alternatively, a two-step digestion with pepsin at low pH followed by trypsin at a slightly acidic pH can be employed to maximize peptide generation while minimizing scrambling.[4]

  • Quenching the Digestion:

    • Stop the digestion by adding the quenching solution to lower the pH to approximately 2-3.

  • Sample Storage:

    • Store the digested sample at -20°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for the separation and mass spectrometric analysis of disulfide-linked peptides.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with fragmentation capabilities such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and/or Electron Transfer Dissociation (ETD).

LC Parameters:

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 50-60°C
Gradient A linear gradient from 2% to 40% B over 60-90 minutes is a good starting point for complex peptide mixtures.[5]

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive ion mode
MS1 Resolution 60,000 - 120,000
MS/MS Fragmentation Data-dependent acquisition (DDA) using CID/HCD and/or ETD. ETD is particularly useful as it can preferentially cleave the disulfide bond, simplifying spectral interpretation.[2][6]
CID/HCD Collision Energy Normalized collision energy of 25-35%
ETD Reaction Time 50-100 ms

Data Analysis and Interpretation

The analysis of the complex MS/MS data generated requires specialized software. Several commercial and open-source software packages are available for the automated identification of disulfide-linked peptides.

Data Analysis Workflow:

data_analysis_workflow raw_data Raw MS/MS Data database_search Database Search against Protein Sequence raw_data->database_search disulfide_identification Identification of Disulfide-Linked Peptides database_search->disulfide_identification manual_validation Manual Validation of Spectra disulfide_identification->manual_validation report Final Disulfide Bond Map manual_validation->report

Fig 2. A simplified workflow for the analysis of disulfide bond mapping data.

Key Software Features:

  • Ability to search for both inter- and intra-chain disulfide-linked peptides.

  • Calculation of theoretical fragment ions for disulfide-linked peptides.

  • Scoring algorithms to rank the confidence of peptide-spectrum matches.

  • Visualization tools for manual inspection of annotated MS/MS spectra.

Example of Quantitative Data Presentation:

The relative abundance of native versus scrambled disulfide bonds can be quantified by comparing the peak areas of the corresponding disulfide-linked peptides in the extracted ion chromatograms (XICs). This is particularly important for monitoring product quality and stability.

Disulfide Linkage (Cys-Cys)Native Linkage (%)Scrambled Linkage 1 (%)Scrambled Linkage 2 (%)
Heavy Chain 22-96 98.51.2 (HC 22-22')0.3 (HC 22-LC 214)
Heavy Chain 144-200 99.10.7 (HC 144-22')0.2 (HC 144-LC 214)
Light Chain 23-88 99.80.1 (LC 23-HC 22)0.1 (LC 23-HC 96)

This table is a representative example and the actual values will vary depending on the protein and experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Disulfide Scrambling Sub-optimal pH during sample preparation; presence of free thiols.Ensure complete alkylation of free thiols with NEM or IAA. Maintain a pH at or below neutral during digestion.[1] Consider using acid-labile surfactants for denaturation.
Incomplete Digestion Protein is resistant to the chosen protease under non-reducing conditions.Increase digestion time or enzyme-to-substrate ratio. Use a combination of proteases (e.g., Trypsin/Lys-C).[3] Employ a sequential digestion with different enzymes (e.g., pepsin then trypsin).[4]
Poor MS/MS Fragmentation Low abundance of disulfide-linked peptides; suboptimal fragmentation energy.Optimize collision energy for CID/HCD. Utilize ETD, as it often provides clearer fragmentation patterns for disulfide-linked peptides.[2][6]
Complex Data Analysis Manual interpretation is time-consuming and prone to errors.Utilize specialized software for automated identification of disulfide-linked peptides.[1][7]

Conclusion

Disulfide bond mapping by mass spectrometry is a powerful and indispensable tool for the structural characterization of proteins, especially biotherapeutics. The detailed protocol provided in this application note, along with the troubleshooting guide, will enable researchers, scientists, and drug development professionals to confidently and accurately determine the disulfide bond connectivity in their proteins of interest. Adherence to best practices in sample preparation and data analysis is critical for obtaining high-quality, reliable results.

References

Application Notes and Protocols for Non-reducing SDS-PAGE Analysis of Disulfide-Linked Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. In its standard application, SDS-PAGE is performed under reducing conditions, where disulfide bonds are cleaved to fully denature and linearize the proteins. However, non-reducing SDS-PAGE, which omits the use of reducing agents, is a powerful variation of this technique. By preserving disulfide bonds, non-reducing SDS-PAGE allows for the analysis of protein complexes, oligomers, and the subunit structure of proteins that are held together by these covalent linkages. This is particularly valuable in the characterization of therapeutic proteins, such as monoclonal antibodies, and in studying protein-protein interactions.[1][2][3]

These application notes provide a detailed protocol for performing non-reducing SDS-PAGE, interpreting the results, and troubleshooting common issues.

Principle of Non-Reducing SDS-PAGE

In standard SDS-PAGE, a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) is included in the sample loading buffer to break disulfide bonds.[2][4] This ensures that the protein's migration through the polyacrylamide gel is solely dependent on its molecular weight. In non-reducing SDS-PAGE, the absence of these reducing agents preserves the intramolecular and intermolecular disulfide bonds.[1][2] As a result, proteins linked by disulfide bonds will migrate as a single, larger entity, allowing for the visualization of oligomers or multi-subunit protein complexes. Comparing the results from both reducing and non-reducing SDS-PAGE can reveal the nature of the associations between protein subunits.[2][3]

Applications

  • Analysis of Protein Oligomerization: Determine if a protein exists as a monomer, dimer, or higher-order oligomer linked by disulfide bonds.[5]

  • Characterization of Monoclonal Antibodies: Assess the integrity of antibodies, which are composed of heavy and light chains linked by disulfide bonds.[1][6]

  • Studying Protein-Protein Interactions: Investigate if proteins interact through the formation of intermolecular disulfide bonds.

  • Verification of Cysteine Residue Involvement in Protein Structure: Confirm the presence and structural importance of disulfide linkages.

Experimental Protocols

A crucial aspect of non-reducing SDS-PAGE is the prevention of artificial disulfide bond formation or exchange during sample preparation and electrophoresis. This can be achieved by alkylating free sulfhydryl groups with reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM).[7][8][9]

Materials and Reagents

Reagents for Gel Casting (for a 1.5 mm thick mini-gel):

  • 30% Acrylamide/Bis-acrylamide solution (37.5:1)

  • 1.5 M Tris-HCl, pH 8.8

  • 0.5 M Tris-HCl, pH 6.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Isopropanol

Reagents for Buffers and Sample Preparation:

  • 10X Tris-Glycine-SDS Running Buffer:

    • Tris base: 30.3 g

    • Glycine: 144 g

    • SDS: 10 g

    • Dissolve in deionized water to a final volume of 1 L. The pH should be around 8.3. Do not adjust.

  • 2X Non-Reducing Laemmli Sample Buffer:

    • 0.5 M Tris-HCl, pH 6.8: 2.5 mL

    • Glycerol: 2.0 mL

    • 10% (w/v) SDS: 4.0 mL

    • 0.05% (w/v) Bromophenol Blue: 0.5 mL

    • Deionized water to a final volume of 10 mL.

    • Optional: Add NEM or IAM to a final concentration of 10-20 mM to block free sulfhydryl groups and prevent disulfide scrambling.[8][10]

  • 2X Reducing Laemmli Sample Buffer (for comparison):

    • To 950 µL of 2X Non-Reducing Laemmli Sample Buffer, add 50 µL of β-mercaptoethanol (final concentration 5%) or DTT to a final concentration of 100 mM.

  • Staining Solution (Coomassie Brilliant Blue R-250):

    • Coomassie Brilliant Blue R-250: 1 g

    • Methanol: 450 mL

    • Glacial Acetic Acid: 100 mL

    • Deionized water: 450 mL

  • Destaining Solution:

    • Methanol: 100 mL

    • Glacial Acetic Acid: 70 mL

    • Deionized water: 830 mL

Protocol 1: Gel Casting
  • Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions.

  • Prepare Resolving Gel: For a 10% resolving gel (10 mL), mix the following in a 15 mL conical tube:

    • Deionized Water: 4.0 mL

    • 1.5 M Tris-HCl, pH 8.8: 2.5 mL

    • 30% Acrylamide/Bis-acrylamide: 3.3 mL

    • 10% SDS: 100 µL

  • Initiate Polymerization: Add 100 µL of 10% APS and 10 µL of TEMED. Mix gently and immediately pour the solution into the gel cassette, leaving space for the stacking gel (about 2 cm from the top).

  • Overlay: Gently overlay the resolving gel with isopropanol or water to ensure a flat surface.

  • Polymerize: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp line between the gel and the overlay indicates polymerization is complete.

  • Prepare Stacking Gel: For a 5% stacking gel (5 mL), mix the following in a new tube:

    • Deionized Water: 3.4 mL

    • 0.5 M Tris-HCl, pH 6.8: 1.25 mL

    • 30% Acrylamide/Bis-acrylamide: 0.83 mL

    • 10% SDS: 50 µL

  • Pour Stacking Gel: After pouring off the overlay, add 50 µL of 10% APS and 5 µL of TEMED to the stacking gel solution. Mix and pour it over the polymerized resolving gel.

  • Insert Comb: Immediately insert the comb, ensuring no air bubbles are trapped.

  • Polymerize: Allow the stacking gel to polymerize for 20-30 minutes.

Protocol 2: Sample Preparation
  • Protein Quantification: Determine the concentration of your protein samples using a standard protein assay (e.g., BCA or Bradford).

  • Sample Dilution: In a microcentrifuge tube, mix your protein sample with an equal volume of 2X Non-Reducing Laemmli Sample Buffer. For a control, prepare a separate sample with 2X Reducing Laemmli Sample Buffer.

  • Denaturation: Heat the samples at 70-95°C for 5-10 minutes.[11][12] Note: Avoid boiling, as it can sometimes lead to protein aggregation.[13]

  • Centrifugation: Centrifuge the samples at high speed for 1-2 minutes to pellet any insoluble material.

Protocol 3: Electrophoresis
  • Assemble Electrophoresis Unit: Place the polymerized gel into the electrophoresis tank.

  • Add Running Buffer: Fill the inner and outer chambers of the tank with 1X Tris-Glycine-SDS Running Buffer.

  • Load Samples: Carefully load the prepared samples into the wells of the stacking gel. Also, load a molecular weight marker in one lane.

  • Run the Gel: Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 80V through the stacking gel and 120-150V through the resolving gel) until the bromophenol blue dye front reaches the bottom of the gel.[1][12]

Protocol 4: Gel Staining and Analysis
  • Disassemble and Stain: After electrophoresis, carefully remove the gel from the cassette and place it in a container with Coomassie Staining Solution. Gently agitate for at least 1 hour.

  • Destain: Transfer the gel to the Destaining Solution. Gently agitate, changing the destain solution several times, until the protein bands are clearly visible against a clear background.

  • Visualize and Document: Image the gel using a gel documentation system. Analyze the band patterns, comparing the non-reducing and reducing lanes.

Data Presentation

Quantitative analysis in non-reducing SDS-PAGE often involves comparing the apparent molecular weights of protein bands under non-reducing and reducing conditions. This data can be summarized in a table for clear interpretation.

Table 1: Analysis of a Hypothetical Disulfide-Linked Heterodimer

ConditionSubunit A (50 kDa)Subunit B (75 kDa)Heterodimer (A-B)
Reducing SDS-PAGE 50 kDa75 kDa-
Non-Reducing SDS-PAGE --~125 kDa

Table 2: Quantification of Monomeric and Oligomeric Forms of a Protein

ConditionMonomer (%)Dimer (%)Higher-order Oligomers (%)
Reducing SDS-PAGE 10000
Non-Reducing SDS-PAGE 207010

Visualizations

Logical Relationship: Principle of Disulfide Bond Analysis

G cluster_0 Protein with Disulfide Bond cluster_1 SDS-PAGE Conditions cluster_2 Gel Electrophoresis Result P Disulfide-Linked Protein Complex NR Non-Reducing (No DTT/BME) P->NR Analyzed under R Reducing (+ DTT/BME) P->R Analyzed under NR_Result Single Band (Higher MW) NR->NR_Result Results in R_Result Multiple Bands (Lower MW Subunits) R->R_Result Results in

Caption: Principle of disulfide-linked protein analysis by SDS-PAGE.

Experimental Workflow: Non-Reducing SDS-PAGE

G start Start sample_prep Sample Preparation Mix protein with non-reducing buffer (optional: +NEM/IAM) Heat at 70-95°C for 5-10 min start->sample_prep electrophoresis Electrophoresis Load samples and molecular weight marker Run gel at constant voltage sample_prep->electrophoresis gel_casting Gel Casting Prepare resolving and stacking gels gel_casting->electrophoresis staining Staining & Analysis Stain with Coomassie Blue Destain and visualize bands electrophoresis->staining end End staining->end

Caption: Workflow for non-reducing SDS-PAGE.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Smearing of bands - Protein aggregation- Sample overloading- Inappropriate gel percentage- Optimize heating time and temperature during sample preparation.- Reduce the amount of protein loaded.- Use a gradient gel or a different percentage acrylamide gel.
Artifactual bands (unexpected higher or lower MW bands) - Disulfide bond scrambling- Incomplete denaturation- Add a freshly prepared solution of NEM or IAM to the sample buffer to block free sulfhydryls.[7][8]- Ensure complete denaturation by optimizing heating conditions; consider using 8M urea for difficult proteins.[7]
No bands or very faint bands - Insufficient protein loaded- Poor staining/destaining- Increase the amount of protein loaded.- Ensure staining and destaining solutions are fresh and staining/destaining times are adequate.
Protein not entering the resolving gel - Very high molecular weight protein/aggregate- Incorrect buffer pH- Use a lower percentage acrylamide gel.[1]- Check the pH of all buffers.

References

Application Notes and Protocols for Stabilizing β-Sheet Quaternary Structure with Disulfide Staples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stabilization of β-sheet structures is a critical challenge in peptide and protein engineering, with significant implications for the development of therapeutics that target protein-protein interactions (PPIs). β-sheets are fundamental secondary structures that often mediate the quaternary assembly of proteins. However, short synthetic peptides corresponding to these β-strands are typically unstructured and inactive in isolation. Disulfide stapling has emerged as a powerful strategy to pre-organize and stabilize β-sheet conformations, thereby enhancing their biological activity, proteolytic resistance, and overall drug-like properties.

These application notes provide a comprehensive overview of the principles and methodologies for using disulfide staples to stabilize β-sheet quaternary structures. Detailed experimental protocols for the synthesis, purification, and characterization of a model disulfide-stapled β-sheet dimer are provided, along with quantitative data on the stabilizing effects of such modifications. Furthermore, an application of this technology in the context of inhibiting amyloid-β aggregation, a key process in Alzheimer's disease, is discussed.

Principle of Disulfide Stapling for β-Sheet Stabilization

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. In the context of antiparallel β-sheets, the strategic placement of cysteine residues at non-hydrogen-bonded positions across adjacent β-strands allows for the formation of disulfide bridges that "staple" the strands together.[1][2] This covalent constraint significantly reduces the conformational entropy of the unfolded state, thereby stabilizing the desired β-sheet quaternary structure.[3] The result is a more rigid and pre-organized peptide with enhanced biological activity and stability.[2][4]

Quantitative Data on the Stability of Disulfide-Stapled β-Sheets

The introduction of disulfide staples can significantly enhance the thermodynamic stability of β-sheet structures. This stabilization can be quantified by various biophysical techniques, including Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative data from the literature.

Peptide SystemStapling StrategyTechniqueMetricUnstapled ValueStapled ValueReference
β-Hairpin PeptideDisulfide bond at non-hydrogen-bonded positionsNMR SpectroscopyΔG of folding (kcal/mol)-Approx. -1.0[5]
β-Hairpin Peptide HP74-mercaptoproline-based stapleCD Thermal MeltT50 (°C)58.758.5 (stapled analog)[6]
Peptide Dimer 2Two disulfide bonds between cyclic peptidesNMR SpectroscopyQualitative ObservationPoorly foldedStrongly folded[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing β-Sheet Peptide

This protocol describes the synthesis of a linear peptide precursor containing cysteine residues poised for disulfide stapling, based on the synthesis of peptide 1b, a precursor to the disulfide-stapled dimer 2.[2]

Materials:

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC-grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For cysteine incorporation, use Fmoc-Cys(Trt)-OH.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DTT for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: Disulfide Stapling via Air Oxidation

This protocol describes the formation of a disulfide-stapled β-sheet dimer from the purified linear peptide precursor, as demonstrated in the synthesis of dimer 2.[2]

Materials:

  • Purified cysteine-containing peptide

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ammonium bicarbonate buffer (pH 8.5)

Procedure:

  • Peptide Dissolution: Dissolve the purified linear peptide in a 20% aqueous DMSO solution at a concentration of 2.5 mM.[2] Alternatively, for air oxidation, dissolve the peptide at a low concentration (0.1-1 mg/mL) in a slightly alkaline buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.5) to facilitate thiol deprotonation.

  • Oxidation:

    • For the DMSO method, stir the solution at room temperature for 24-48 hours.[2]

    • For air oxidation, stir the solution vigorously, open to the atmosphere, for 24-72 hours. The reaction progress can be monitored by RP-HPLC and mass spectrometry to observe the disappearance of the starting material and the appearance of the oxidized product.[2]

  • Purification of the Stapled Peptide:

    • Once the oxidation is complete, acidify the solution with a small amount of TFA.

    • Purify the disulfide-stapled peptide by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions corresponding to the stapled product, confirm the mass by mass spectrometry (expecting a mass decrease of 2 Da per disulfide bond formed).

    • Lyophilize the pure fractions to obtain the final disulfide-stapled peptide.

Protocol 3: Characterization of Disulfide-Stapled β-Sheets

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 25-100 µM. The buffer should have low absorbance in the far-UV region.

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • A characteristic CD spectrum for a β-sheet shows a negative band around 218 nm and a positive band around 195 nm.[7]

    • The molar ellipticity can be used to estimate the percentage of β-sheet content using deconvolution software.

    • Thermal denaturation can be monitored by recording CD spectra at increasing temperatures to determine the melting temperature (Tm), a measure of stability.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level.

Procedure:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 0.5-2 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY) on a high-field NMR spectrometer (≥ 600 MHz).

    • For the disulfide-stapled dimer 2, NMR resonances were observed to be broad at room temperature but sharpened at higher temperatures (e.g., 318 K), suggesting conformational exchange.[2]

  • Data Analysis:

    • Chemical Shifts: Downfield shifts of Hα protons are indicative of β-sheet formation.

    • NOEs: The presence of strong sequential Hα(i)-HN(i+1) NOEs and long-range Hα(i)-Hα(j) NOEs between adjacent strands confirms the β-sheet structure.

    • Temperature Coefficients: Small temperature coefficients for amide protons suggest their involvement in hydrogen bonding.

Application: Inhibition of Amyloid-β Aggregation

A significant application of stabilized β-sheet structures is in the development of inhibitors for pathological protein aggregation, such as the formation of amyloid-β (Aβ) fibrils in Alzheimer's disease. The aggregation of Aβ monomers into toxic oligomers and fibrils is mediated by the formation of intermolecular β-sheets. Disulfide-stapled peptides that mimic a portion of the Aβ sequence but are constrained in a β-sheet conformation can act as "β-sheet mimics" to block the aggregation cascade.[8][9] These mimics can bind to Aβ monomers or early oligomers, preventing their further assembly into larger, toxic species.[1][10]

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_stapling Disulfide Stapling cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptide Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification 1 Cleavage->Purification1 Oxidation Oxidation (e.g., 20% aq. DMSO) Purification1->Oxidation Purification2 RP-HPLC Purification 2 Oxidation->Purification2 MS Mass Spectrometry Purification2->MS CD CD Spectroscopy Purification2->CD NMR NMR Spectroscopy Purification2->NMR

Caption: Workflow for the synthesis and characterization of disulfide-stapled β-sheet peptides.

Amyloid_Aggregation_Inhibition cluster_pathway Amyloid-β Aggregation Pathway cluster_inhibition Inhibition Mechanism Abeta_Monomer Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Elongation Stapled_Peptide Disulfide-Stapled β-Sheet Mimic Stapled_Peptide->Abeta_Monomer Binding & Capping Stapled_Peptide->Oligomers Binding & Disruption

Caption: Inhibition of amyloid-β aggregation by disulfide-stapled β-sheet mimics.

References

Application Notes and Protocols for Disulfide-Stabilized Transmembrane Peptide Complexes in Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural determination of transmembrane (TM) protein complexes is fundamental to understanding a vast array of cellular processes and for the rational design of therapeutics. However, the inherent hydrophobicity and dynamic nature of TM domains present significant challenges for structural biology. The introduction of disulfide bonds to covalently stabilize transient or weak interactions between TM peptides has emerged as a powerful strategy to overcome these hurdles, enabling detailed structural analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM).

These application notes provide a comprehensive overview and detailed protocols for the production and analysis of disulfide-stabilized transmembrane peptide complexes.

Application Notes

The main advantage of using disulfide stabilization is the production of pure, stoichiometrically well-defined complexes, which can be difficult to achieve for hydrophobic peptides that are prone to aggregation.[1][2] This covalent stabilization significantly expands the range of experimental conditions suitable for high-quality structural data collection.[1][2] This technique has been instrumental in elucidating the structural basis of interaction for various membrane protein systems, including multi-subunit immune receptors and G protein-coupled receptors (GPCRs).[1][3]

Key Applications:
  • Structural Elucidation of Receptor Complexes: Disulfide trapping has been successfully employed to stabilize and solve the structures of TM domain interactions within immune receptors, providing insights into receptor assembly and signaling.[1]

  • Modeling Protein-Protein Interactions: The introduction of cysteine residues at specific locations can be used to map residue proximities and guide the molecular modeling of protein complexes.[4][5]

  • Facilitating Crystallization and NMR Studies: By locking a specific conformation, disulfide stabilization can facilitate the crystallization of otherwise flexible complexes and improve the quality of NMR spectra.[6][7]

  • Investigating Ion Channel Assembly and Function: The principles of disulfide cross-linking can be applied to study the oligomerization and conformational changes of ion channel TM domains.[8][9]

Quantitative Data Summary

While comprehensive quantitative comparisons are highly dependent on the specific TM system, the following table summarizes typical yields and efficiencies reported in the literature for the production of disulfide-stabilized TM peptide complexes using the fusion protein expression method in E. coli.

ParameterTypical Value/RangeNotes
Fusion Protein Expression Yield50-200 mg/L of cultureHighly dependent on the specific TM sequence and expression conditions.
Inclusion Body Purity> 80%The target fusion protein is often the major component of inclusion bodies.
On-Column Cross-linking Efficiency60-80%Efficiency can vary based on the specific TM peptide, the position of the cysteine residues, and the oxidizing conditions used.[6]
CNBr Cleavage Efficiency~60%As estimated by the reduction in the intact fusion protein band on SDS-PAGE.[6]
Final Purified Peptide Yield1-5 mg/L of cultureThis is the yield of the final, pure, disulfide-stabilized TM peptide complex after all purification steps.
Purity of Final Product> 95%As determined by RP-HPLC and mass spectrometry.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Production of Disulfide-Stabilized TM Peptide Complexes

The following diagram outlines the key steps involved in producing disulfide-stabilized transmembrane peptide complexes, from gene synthesis to final product verification.

Caption: A generalized workflow for the production of disulfide-stabilized TM peptide complexes.

Example Signaling Pathway: GPCR Activation

Disulfide bonds play a crucial role in the structure and function of G protein-coupled receptors (GPCRs), a large family of transmembrane receptors that are major drug targets. The extracellular loops of many GPCRs are stabilized by conserved disulfide bonds, which are important for ligand binding and receptor activation.[3][10]

gpcr_signaling cluster_membrane Plasma Membrane gpcr GPCR (with disulfide-stabilized extracellular loops) g_protein G Protein (α, β, γ subunits) gpcr->g_protein 2. Conformational Change & G Protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector 3. Gα subunit activates effector ligand Ligand ligand->gpcr 1. Binding second_messenger Second Messenger (e.g., cAMP) effector->second_messenger 4. Production cellular_response Cellular Response second_messenger->cellular_response 5. Signal Transduction

Caption: Simplified schematic of a G protein-coupled receptor (GPCR) signaling pathway.

Detailed Experimental Protocols

The following protocols are compiled from established methods for the production of disulfide-stabilized transmembrane peptide complexes.[1][2][6]

Expression of the His-tagged Fusion Protein
  • Vector Construction: The DNA sequence encoding the transmembrane peptide of interest is cloned into an expression vector. A common strategy is to create a fusion protein construct that includes an N-terminal hexa-histidine (His6) tag for purification, followed by a fusion partner (e.g., TrpLE) to promote expression and inclusion body formation, and finally the TM peptide sequence. Cysteine residues for disulfide bonding can be present natively or introduced at specific positions via site-directed mutagenesis.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM, and the culture is incubated for another 3-4 hours.

  • Cell Harvest: Cells are harvested by centrifugation. The cell pellet can be stored at -80°C until further use.

Inclusion Body Isolation and Solubilization
  • Cell Lysis: The cell pellet is resuspended in lysis buffer and lysed by sonication or high-pressure homogenization.

  • Inclusion Body Collection: The lysate is centrifuged to pellet the inclusion bodies. The supernatant is discarded, and the inclusion body pellet is washed multiple times to remove cellular debris.

  • Solubilization: The washed inclusion bodies are solubilized in a buffer containing a strong denaturant, such as 6 M guanidine hydrochloride (GdnHCl), and a detergent.[1]

On-Column Refolding and Disulfide Cross-linking
  • Binding to Affinity Resin: The solubilized inclusion body solution is clarified by centrifugation and then incubated with a Ni-NTA affinity resin to bind the His-tagged fusion protein.

  • On-Column Washing: The resin is washed extensively with a buffer containing GdnHCl to remove non-specifically bound proteins.

  • Disulfide Bond Formation: To induce disulfide bond formation, the column is washed with a solution containing an oxidizing agent. A common method is to use a glutathione redox buffer with a defined ratio of reduced (GSH) to oxidized (GSSG) glutathione.[11]

  • Elution: The cross-linked fusion protein is eluted from the column. A strong elution agent like trifluoroacetic acid (TFA) is often used.[1][2]

Cleavage of the Fusion Partner
  • Cyanogen Bromide (CNBr) Cleavage: The eluted, cross-linked fusion protein is treated with cyanogen bromide (CNBr) to cleave the fusion partner at a strategically placed methionine residue, releasing the disulfide-stabilized TM peptide complex.[1][2][6] This step should be performed in a chemical fume hood with appropriate safety precautions.

Purification of the Disulfide-Stabilized Peptide Complex
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The CNBr digest mixture is subjected to RP-HPLC to purify the disulfide-stabilized TM peptide complex from the fusion partner and other cleavage products. A C3 or C4 column is typically used for hydrophobic peptides.[1][6]

  • Fraction Analysis: Fractions are collected and analyzed by SDS-PAGE under both reducing and non-reducing conditions to identify the fractions containing the cross-linked peptide.

  • Lyophilization: The purified fractions are lyophilized to obtain the final product as a powder.

Verification of the Final Product
  • SDS-PAGE: The purified product is analyzed by SDS-PAGE. Under non-reducing conditions, the complex will migrate at a higher molecular weight than under reducing conditions (where the disulfide bond is broken).

  • Mass Spectrometry: The exact mass of the purified complex is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure it matches the expected molecular weight of the disulfide-linked dimer or oligomer.[1]

By following these protocols, researchers can reliably produce high-quality, disulfide-stabilized transmembrane peptide complexes suitable for a wide range of structural and biophysical studies, ultimately contributing to a deeper understanding of membrane protein function and aiding in the development of novel therapeutics.

References

Application Notes and Protocols: DI-tert-OCTYL DISULFIDE in the Synthesis of Sulfur-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sulfur atoms into polymer backbones is a strategic approach to imbue materials with unique and desirable properties. These properties include a high refractive index, enhanced thermal stability, and specific reactivity, making sulfur-containing polymers valuable in advanced optics, electronics, and biomedical applications.[1][2][3][4] One method to control the molecular weight and incorporate sulfur into a polymer is through the use of chain transfer agents in radical polymerization.[5][6]

This document outlines the application of DI-tert-OCTYL DISULFIDE as a chain transfer agent in the synthesis of sulfur-containing polymers. While specific literature on this compound for this purpose is not extensively documented, its function can be inferred from the well-established role of analogous long-chain alkyl disulfides in controlling polymer molecular weight during radical polymerization. The bulky tert-octyl groups are expected to influence its reactivity and solubility in common organic monomers.

Principle of Operation: Chain Transfer Mechanism

In radical polymerization, this compound can act as a chain transfer agent. The process involves the transfer of a radical from a growing polymer chain to the disulfide, leading to the cleavage of the sulfur-sulfur bond. This reaction terminates the growth of the current polymer chain and generates a new tert-octylthiyl radical (t-Oct-S•). This new radical can then initiate the polymerization of another monomer molecule, starting a new polymer chain. This chain transfer reaction is an effective method for regulating the average molecular weight of the resulting polymer.[6][7] An increase in the concentration of the chain transfer agent typically leads to a decrease in the average molecular weight of the polymer.[5][8]

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound as a chain transfer agent in the bulk polymerization of a common monomer, such as styrene or methyl methacrylate (MMA). Researchers should optimize the conditions for their specific monomer and desired polymer characteristics.

Protocol 1: Bulk Polymerization of Styrene with this compound

Objective: To synthesize polystyrene with a controlled molecular weight by utilizing this compound as a chain transfer agent.

Materials:

  • Styrene, freshly distilled to remove inhibitors

  • This compound (Purity >95%)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Nitrogen gas, high purity

  • Methanol

  • Toluene

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer

  • Constant temperature oil bath

  • Vacuum oven

Procedure:

  • Preparation of Reaction Mixtures: In a series of Schlenk flasks, prepare different concentrations of this compound in styrene. For example, for a 10 mL total volume of styrene, add the disulfide to achieve concentrations of 0.1, 0.2, 0.5, and 1.0 mol% with respect to the monomer. A control reaction with no disulfide should also be prepared.

  • Initiator Addition: To each flask, add AIBN as the radical initiator. A typical concentration is 0.1 mol% with respect to the monomer.

  • Degassing: Seal the flasks and subject them to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. After the final thaw, backfill the flasks with nitrogen.

  • Polymerization: Place the sealed flasks in a preheated oil bath at 70°C. Allow the polymerization to proceed with constant stirring. The reaction time will depend on the desired conversion, typically ranging from 6 to 24 hours.

  • Termination and Precipitation: To stop the reaction, cool the flasks in an ice bath and expose the contents to air. Dilute the viscous polymer solution with a small amount of toluene.

  • Purification: Slowly pour the polymer solution into a large excess of methanol while stirring vigorously. The polystyrene will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer samples using Gel Permeation Chromatography (GPC).

Data Presentation

The following table presents representative data illustrating the expected effect of this compound concentration on the molecular weight and polydispersity of polystyrene, based on the principles of chain transfer.[5][8]

Sample ID[this compound] (mol% to monomer)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PS-Control0.0150,000315,0002.10
PS-CTA-0.10.195,000199,5002.10
PS-CTA-0.20.268,000145,0002.13
PS-CTA-0.50.535,00078,0002.23
PS-CTA-1.01.018,00042,0002.33

Note: The data presented in this table is hypothetical and serves to illustrate the expected trend. Actual results may vary based on specific experimental conditions.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound in radical polymerization.

Chain_Transfer_Mechanism P_rad Pₙ• (Propagating Radical) Disulfide t-Oct-S-S-Oct-t (this compound) P_rad->Disulfide Chain Transfer Polymer_end Pₙ-S-Oct-t (Terminated Polymer) Disulfide->Polymer_end New_rad t-Oct-S• (tert-Octylthiyl Radical) Disulfide->New_rad Monomer Monomer New_rad->Monomer Re-initiation New_P_rad t-Oct-S-M• (New Propagating Radical) Monomer->New_P_rad Experimental_Workflow Start Start Prep Prepare Monomer, Initiator (AIBN), and This compound Mixtures Start->Prep Degas Degas via Freeze-Pump-Thaw Cycles Prep->Degas Polymerize Initiate Polymerization (e.g., 70°C) Degas->Polymerize Terminate Terminate Reaction (Cooling) Polymerize->Terminate Precipitate Precipitate Polymer in Methanol Terminate->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry Characterize Characterize (GPC for Mn, Mw, PDI) Dry->Characterize End End Characterize->End

References

Troubleshooting & Optimization

Troubleshooting incomplete disulfide bond formation with DI-tert-OCTYL DISULFIDE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete disulfide bond formation during their experiments.

A Note on DI-tert-OCTYL DISULFIDE: Our comprehensive review of scientific literature and technical resources did not yield specific information on the use of this compound as a reagent for promoting disulfide bond formation in proteins. The information presented here is based on general principles and widely used methods for troubleshooting disulfide bond formation. The bulky tert-octyl groups in this compound might introduce significant steric hindrance, which could influence its reactivity and effectiveness in this application. Researchers using this specific reagent should consider the general principles outlined below and may need to perform extensive optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my disulfide bond formation incomplete?

A1: Incomplete disulfide bond formation can be attributed to several factors, including suboptimal reaction conditions and the intrinsic properties of your protein. Here are the key areas to investigate:

  • Incorrect pH: The formation of disulfide bonds is highly pH-dependent. The reactive species is the thiolate anion (S-), which is favored at a slightly alkaline pH. If the pH is too low, the protonated thiol (SH) is less reactive, and the reaction will be slow or incomplete. Conversely, a pH that is too high can lead to disulfide scrambling, where existing disulfide bonds break and reform incorrectly.

  • Suboptimal Redox Potential: The redox environment must be sufficiently oxidizing to favor disulfide bond formation but not so strong that it leads to over-oxidation of cysteine or other residues. The ideal redox potential is protein-specific.

  • Steric Hindrance: The cysteine residues intended to form a disulfide bond may be located in a sterically hindered region of the protein, preventing them from coming into close enough proximity for the reaction to occur.[1]

  • Low Protein Concentration: While high protein concentrations can lead to aggregation, a concentration that is too low can slow down the kinetics of disulfide bond formation, especially for intermolecular bonds.

  • Presence of Reducing Agents: Contamination with reducing agents from previous purification steps (e.g., DTT, TCEP) will inhibit disulfide bond formation.

  • Incorrect Buffer Composition: Components of your buffer could be interfering with the reaction.

Q2: How can I optimize the pH for disulfide bond formation?

A2: The optimal pH for disulfide bond formation is typically between 8 and 9.[2] However, this can vary depending on the specific protein. It is recommended to perform a pH screening experiment, testing a range of pH values (e.g., 7.5, 8.0, 8.5, 9.0) to determine the optimal condition for your protein. You can monitor the extent of disulfide bond formation at each pH using the analytical methods described below.

Q3: What are the common methods to drive disulfide bond formation?

A3: Several methods can be used to promote the oxidation of free thiols to disulfides:

  • Air Oxidation: This is the simplest method, relying on atmospheric oxygen as the oxidant. It is often slow and inefficient but can be sufficient for some proteins.

  • Redox Buffers: A common approach is to use a redox buffer system, such as a mixture of reduced and oxidized glutathione (GSH/GSSG).[3] This allows for both the formation and isomerization of disulfide bonds, helping to achieve the correct native structure. The ratio of GSH to GSSG can be varied to fine-tune the redox potential of the buffer.

  • Chemical Oxidants: Other chemical oxidants can be used, but they must be chosen carefully to avoid side reactions.

Q4: How can I detect and quantify incomplete disulfide bond formation?

A4: The presence of free thiol groups is a direct indicator of incomplete disulfide bond formation. Several methods can be used for their detection and quantification:

  • Ellman's Assay: This is a widely used colorimetric assay that uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify free sulfhydryl groups.[4][5][6][7][8] The reaction of DTNB with a free thiol produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass of the protein. A protein with incomplete disulfide bonds will have a higher mass corresponding to the additional hydrogen atoms of the free thiol groups.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Proteins with different numbers of disulfide bonds will have different hydrophobicities and can often be separated by RP-HPLC.

  • Non-reducing SDS-PAGE: In the absence of a reducing agent, proteins with incomplete disulfide bonds may migrate differently on an SDS-PAGE gel compared to the fully oxidized protein.

Data Presentation

ParameterRecommended Range/ValueNotes
pH for Disulfide Formation 8.0 - 9.0Protein-dependent, requires optimization.[2]
GSH:GSSG Ratio in Redox Buffer 10:1 to 1:1A common starting point is 5:1 or 10:1. The ratio determines the redox potential of the buffer.
Protein Concentration 0.1 - 1.0 mg/mLHigher concentrations can promote aggregation, while lower concentrations may slow down the reaction.
Temperature 4 - 25 °CLower temperatures can slow down the reaction but may improve folding and reduce aggregation.
Ellman's Reagent (DTNB) Molar Absorptivity 14,150 M⁻¹cm⁻¹ at 412 nmUsed for calculating the concentration of free thiols.[4]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Assay

This protocol provides a method for determining the concentration of free sulfhydryl groups in a protein sample.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine hydrochloride monohydrate (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Preparation of Cysteine Standards (for calibration curve):

    • Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer.

    • Perform serial dilutions to create a range of standards (e.g., 1.25 mM, 1.0 mM, 0.75 mM, 0.5 mM, 0.25 mM, and a 0 mM blank).

  • Assay:

    • To 50 µL of each standard or protein sample, add 2.5 mL of Reaction Buffer.

    • Add 50 µL of the Ellman's Reagent Solution to each tube.

    • Mix and incubate at room temperature for 15 minutes.[4][8]

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot a standard curve of absorbance vs. cysteine concentration.

    • Determine the concentration of free thiols in your protein sample from the standard curve.

    • Alternatively, the concentration of free thiols can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (14,150 M⁻¹cm⁻¹ * path length (cm)).

Mandatory Visualizations

Caption: Troubleshooting workflow for incomplete disulfide bond formation.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products cluster_final_products Final Products P_SH Protein-SH (Thiol) P_SS_R Protein-S-S-R (Mixed Disulfide) P_SH->P_SS_R Thiol-Disulfide Exchange RSSR R-S-S-R (Oxidizing Agent, e.g., GSSG) RSSR->P_SS_R RSH R-SH (e.g., GSH) P_SS_R->RSH P_SS_P Protein-S-S-Protein (Disulfide Bond) P_SS_R->P_SS_P Intramolecular Attack

Caption: General mechanism of thiol-disulfide exchange.

References

Technical Support Center: Optimizing DI-tert-OCTYL DISULFIDE in Lubricant Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and formulation professionals working to optimize the concentration of DI-tert-OCTYL DISULFIDE as an extreme pressure (EP) additive in lubricating oils and greases.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an experimental formulation?

A1: this compound serves as an extreme pressure (EP) additive. Its main role is to prevent metal-to-metal contact under high-load conditions where the lubricant film would otherwise fail.[1][2][3] It reacts chemically with metal surfaces at elevated temperatures and pressures to form a sacrificial, protective film that reduces friction, prevents welding, and minimizes wear.[1][4][5]

Q2: How does this compound differ from an anti-wear (AW) additive?

A2: While both additive types prevent wear, they operate under different conditions. Anti-wear additives are effective under moderate stress and lower loads.[6][7] Extreme pressure additives like this compound are activated under more severe conditions of high pressure and temperature, forming a more robust film to prevent catastrophic failures like seizing and welding.[2][6]

Q3: Is this compound considered an "active" or "inactive" sulfur additive?

A3: Disulfides like this compound are generally considered "inactive" sulfur carriers.[6] This means they have lower reactivity compared to "active" sulfur compounds (like polysulfides with more sulfur atoms).[4][6] Inactive additives are less likely to be corrosive towards yellow metals like copper and bronze at lower temperatures, making them suitable for a broader range of applications.[4][8]

Q4: What types of base oils is this compound compatible with?

A4: this compound and similar sulfurized additives are generally soluble in mineral oils and synthetic base stocks.[9] However, chemical stability and solubility should always be verified for the specific base oil and additive package being used in an experiment.[10]

Troubleshooting Guide

Issue 1: Poor Extreme Pressure Performance (Low Weld Point or High Wear Scar)

  • Q: My formulation shows poor EP performance in a four-ball test despite the inclusion of this compound. What is the likely cause?

    • A: Insufficient Concentration: The treat rate may be too low to provide adequate protection. The protective film's formation and replenishment depend on the additive concentration.[1] Consider a stepwise increase in concentration and re-testing.

    • A: Antagonistic Interactions: Other additives in your formulation, such as certain detergents or friction modifiers, may compete for surface access, preventing the disulfide from reacting with the metal.[7] Simplify the formulation to test for antagonistic effects.

    • A: Operating Temperature Too Low: The chemical reaction that forms the protective sulfide film is temperature-dependent.[3] The localized temperatures in your test may not be high enough to activate the disulfide effectively. This is a common characteristic of "inactive" sulfur additives.[4]

Issue 2: Evidence of Corrosion on Yellow Metal Components

  • Q: I am observing staining or corrosion on copper or bronze parts in my test rig. Is the this compound to blame?

    • A: Potential for High-Temperature Corrosivity: While generally less corrosive than active sulfur compounds, all sulfur-based EP additives can become corrosive to yellow metals at elevated temperatures.[4][10]

    • A: Formulation Imbalance: The formulation may lack a suitable yellow metal deactivator or corrosion inhibitor, such as a thiadiazole derivative, which works to protect sensitive metals from the sulfur carrier.[9][10] Introducing a metal deactivator is a common corrective measure.

Issue 3: Additive Instability or Drop-Out

  • Q: The additive appears to be separating from the base oil over time. What can I do?

    • A: Poor Solubility: The concentration may have exceeded the solubility limit of the chosen base oil. Verify solubility parameters and consider using a co-solvent or a different base stock.

    • A: Hydrolytic Instability: If the formulation is exposed to water, some additives can hydrolyze and degrade. Ensure the system is dry or include additives that improve demulsibility.[6]

Data Presentation: Concentration and Performance

Optimizing the concentration of this compound requires balancing EP performance against potential drawbacks like corrosivity and cost. The ideal concentration is highly dependent on the base fluid, other additives, and the specific application. The following table provides typical concentration ranges for organic polysulfides in gear oil formulations and their expected impact on performance, which can be used as a starting point for experimentation.

ParameterLow Concentration Range (e.g., <1.0 wt%)Mid Concentration Range (e.g., 1.0 - 2.5 wt%)High Concentration Range (e.g., >2.5 wt%)
Typical Treat Rate 0.1 - 1.0 wt%1.0 - 2.5 wt%[11][12]2.5 - 5.0 wt%
Expected EP Performance Provides baseline anti-scuff properties. May be insufficient for severe shock-loading.Offers robust EP protection for most industrial and automotive gear applications.[11]May show diminishing returns; EP performance may plateau.[9]
Anti-Wear Performance GoodExcellentExcellent
Corrosion Risk (Yellow Metals) LowModerate; may require a metal deactivator.Higher; almost certainly requires a potent corrosion inhibitor package.[4]
Relative Cost LowMediumHigh

Note: Performance data is generalized for dialkyl polysulfide additives. Actual results for this compound will vary based on the complete formulation and test conditions.

Experimental Protocols

Key Experiment: Evaluating Extreme Pressure Properties via ASTM D2783 (Four-Ball Method)

This is the standard method for determining the load-carrying properties of lubricating fluids and is essential for optimizing the concentration of EP additives like this compound.[13][14]

Objective: To determine the Weld Point and Load-Wear Index (LWI) of a lubricant formulation.

Materials & Equipment:

  • Four-Ball EP Tester[13]

  • Standard steel test balls (12.7 mm diameter, AISI E-52100 steel)[15][16]

  • Test lubricant cup and locking assembly

  • Solvent for cleaning (e.g., n-heptane)[16]

  • Microscope for measuring wear scars

Procedure:

  • Apparatus Preparation: Thoroughly clean four new test balls, the lubricant cup, and the chuck assembly with solvent and allow them to dry completely.[13][16]

  • Sample Setup:

    • Place three clean balls into the test cup.

    • Secure them in place with the lock ring and nut.[16]

    • Pour the experimental lubricant formulation into the cup until the balls are fully submerged.[13]

    • Install the fourth ball into the chuck of the test spindle.

  • Test Execution:

    • Assemble the test cup into the tester.

    • The test consists of a series of 10-second runs at progressively higher loads.[15][17] The standard speed is typically 1760 rpm.[15]

    • Begin at a specified starting load (e.g., 80 kgf) and conduct a 10-second run.

    • After each run, remove the three stationary balls and measure the diameter of the wear scars created by the rotating top ball.

    • Increase the load to the next step (as defined in ASTM D2783 tables) and repeat the process with a fresh set of balls and a new sample of lubricant.[16]

  • Determining the Weld Point: Continue the series of runs until the load is high enough to cause the four balls to weld together.[13][14] This load is recorded as the Weld Point.

  • Calculating Load-Wear Index (LWI): The LWI is calculated from the wear scar diameters measured during the ten runs immediately preceding the weld point, using the formula specified in the ASTM D2783 standard.[15][16]

Optimization Strategy: Prepare several lubricant blends with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight). Run the ASTM D2783 test for each blend to determine how concentration affects the Weld Point and LWI. The optimal concentration will provide the required EP protection without introducing negative side effects.

Mandatory Visualization

Mechanism of Action for Sulfur-Based EP Additives

The following diagram illustrates the logical workflow of how a sulfur carrier like this compound functions under extreme pressure to protect metal surfaces.

EP_Additive_Mechanism cluster_system Lubrication System Start Normal Operation (Hydrodynamic Lubrication) High_Load High Load / Temperature Event Start->High_Load Pressure Increases Metal_Contact Metal-to-Metal Contact (Film Breakdown) High_Load->Metal_Contact Oil Film Thins Reaction Tribochemical Reaction Metal_Contact->Reaction Activates Additive Additive This compound (Present in Oil) Additive->Reaction Decomposes on Surface Film Iron Sulfide (FeS) Protective Film Formed Reaction->Film Reacts with Iron Protection Reduced Friction & Wear (Welding Prevented) Film->Protection Provides Sacrificial Layer Protection->Start System Stabilizes

Caption: Workflow of a sulfurized EP additive under boundary lubrication conditions.

References

Analytical techniques for assessing purity of DI-tert-OCTYL DISULFIDE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical assessment of Di-tert-octyl Disulfide purity. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for determining the purity of this compound?

A1: The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity for volatile and semi-volatile compounds. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or electrochemical) can also be employed, particularly for non-volatile impurities.

Q2: What are the expected impurities in this compound?

A2: Potential impurities can include:

  • Related Disulfides: Congeners such as octyl nonyl disulfide may be present.[1]

  • Isomers: Other isomers of octyl disulfide.

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis process.

  • Oxidation Products: Thiols can oxidize to form disulfides, and further oxidation products may be present.

  • Solvents: Residual solvents from the manufacturing or purification process.

Q3: My calibration curve for this compound in GC-MS is non-linear at low concentrations. What should I do?

A3: Non-linear calibration curves, especially with a negative bias at low concentrations, can occur in the analysis of compounds like disulfides.[2] Consider the following:

  • Use a wider range of calibration standards: Ensure your calibration range brackets the expected sample concentration.

  • Employ a weighted linear regression: This can give better accuracy at the lower end of the curve.

  • Consider a non-linear calibration model: A quadratic or other non-linear fit may be more appropriate.

  • Data transformation: A Box-Cox power transformation of the response variable can sometimes linearize the relationship.[2]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incompatible solvent.1. Use a deactivated injector liner. Replace the septum. 2. Bake out the column at a high temperature (within its limit). Trim the first few centimeters of the column. 3. Ensure the sample is fully dissolved in a compatible solvent.
Ghost Peaks 1. Contamination in the injector, syringe, or carrier gas. 2. Septum bleed.1. Clean the injector and syringe. Run a blank analysis to check for contamination. 2. Use a high-quality, low-bleed septum.
Baseline Noise or Drift 1. Column bleed. 2. Contaminated carrier gas. 3. Detector contamination.1. Condition the column. Ensure the oven temperature does not exceed the column's maximum limit. 2. Use high-purity gas and install or replace gas traps. 3. Clean the detector according to the manufacturer's instructions.
Low Sensitivity/Small Peaks 1. Leak in the injection system. 2. Incorrect split ratio. 3. Sample degradation in the injector.1. Perform a leak check of the injector and column fittings. 2. Optimize the split ratio for your sample concentration. 3. Lower the injector temperature if the analyte is thermally labile.
High-Performance Liquid Chromatography (HPLC) Analysis

This guide provides solutions for common problems during the HPLC analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Broad Peaks 1. Column degradation or contamination. 2. High injection volume or sample solvent mismatch. 3. Inappropriate mobile phase pH.1. Flush the column with a strong solvent. Replace the column if necessary. 2. Reduce the injection volume. Ensure the sample solvent is compatible with the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Split Peaks 1. Clogged frit or partially blocked column. 2. Injector issue. 3. Co-eluting impurity.1. Back-flush the column. Replace the in-line filter and column if the problem persists. 2. Inspect and clean the injector port and needle. 3. Adjust the mobile phase composition or gradient to improve separation.
Fluctuating Baseline 1. Air bubbles in the pump or detector. 2. Incomplete mobile phase mixing. 3. Contaminated mobile phase.1. Degas the mobile phase. Purge the pump and detector. 2. Ensure proper mixing of mobile phase components. 3. Use fresh, high-purity solvents and filter the mobile phase.

Quantitative Data Summary

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Typical Purity Range >80% to >98%>95%
Reported Purity Example (di-n-octyl disulfide) 83.0 ± 0.5%[1]Not available
Common Impurity (di-n-octyl disulfide) Octyl nonyl disulfide (~5% by area)[1]Not available
Limit of Detection (LOD) Method and detector dependentMethod and detector dependent
Limit of Quantitation (LOQ) Method and detector dependentMethod and detector dependent

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS

This protocol is adapted from a method for the analysis of di-n-octyl disulfide and is suitable for this compound.[1]

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If an internal standard is used, add it to the sample solution at a known concentration.

2. GC-MS Parameters:

Parameter Setting
GC System Agilent 6890N or equivalent
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (adjust ratio as needed, e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS System Agilent 5973 or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu
Quantifier Ion m/z 290 (Molecular Ion)[2]

3. Data Analysis:

  • Integrate the peak area of this compound and all impurity peaks.

  • Calculate the purity by area percent normalization: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Protocol 2: Purity Assessment by HPLC

This is a general method for disulfide analysis that can be adapted for this compound.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Setting
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (or as determined by UV scan)
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the peak area of this compound and all impurity peaks.

  • Calculate the purity by area percent normalization as described in the GC-MS protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard (Optional) dissolve->add_is filter Filter (HPLC) add_is->filter gcms GC-MS Analysis filter->gcms GC-MS Path hplc HPLC Analysis filter->hplc HPLC Path integrate Integrate Peaks gcms->integrate hplc->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for purity assessment.

troubleshooting_logic start Problem Identified in Chromatogram peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issues? peak_shape->baseline No check_liner Check/Replace Injector Liner & Septum peak_shape->check_liner Yes sensitivity Low Sensitivity? baseline->sensitivity No check_gas Check Carrier Gas Purity & Traps baseline->check_gas Yes leak_check Perform Leak Check sensitivity->leak_check Yes end Problem Resolved sensitivity->end No bake_column Bake/Trim Column check_liner->bake_column bake_column->end clean_detector Clean Detector check_gas->clean_detector clean_detector->end optimize_split Optimize Split Ratio leak_check->optimize_split optimize_split->end

Caption: GC troubleshooting decision tree.

References

Technical Support Center: Optimizing Disulfide Assembly Reactions with Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing disulfide assembly reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively apply Design of Experiments (DoE) principles to achieve optimal outcomes in their disulfide bond formation experiments.

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and why is it useful for optimizing disulfide assembly reactions?

A: Design of Experiments (DoE) is a statistical approach for systematically planning, executing, and analyzing experiments to understand the relationship between various factors and a desired outcome.[1][2] For disulfide assembly, which can be influenced by multiple parameters, DoE helps to efficiently identify the optimal conditions for yield, purity, and stability, while minimizing the number of required experiments.[3][4] It allows for the study of interactions between factors, leading to a more robust and well-understood process.[2]

Q2: What are the key factors to consider when setting up a DoE for disulfide bond formation?

A: Several factors critically influence the efficiency and success of disulfide bond formation. The most common parameters to investigate in a DoE study include:

  • pH: Thiol-disulfide exchange is highly pH-dependent, with the reactive species being the thiolate anion (S⁻), which is favored at slightly alkaline pH (typically 7.5-9.0).[5][6]

  • Temperature: Temperature affects the reaction rate. Lower temperatures (e.g., 4°C) can sometimes favor the formation of the thermodynamically most stable native conformation by slowing down both the desired reaction and undesirable scrambling.[5][7]

  • Peptide/Protein Concentration: Higher concentrations can increase the rate of bimolecular reactions but may also promote intermolecular disulfide bond formation, leading to aggregation.[5][8] Dilute concentrations (e.g., <1 mg/mL) are often preferred for intramolecular bonds.[5]

  • Redox Environment (Oxidizing Agent): The choice and concentration of the oxidizing agent or redox buffer (e.g., glutathione systems like GSH/GSSG) are crucial for controlling the rate of oxidation and isomerization.[5][9] The ratio of reduced to oxidized glutathione can be a key parameter to optimize.[10][11]

  • Incubation Time: The reaction needs sufficient time to reach completion or equilibrium.[10]

  • Additives/Co-solvents: Organic solvents like DMSO or isopropanol can sometimes improve solubility and favor native folding.[10]

Q3: How can I monitor the progress of my disulfide assembly reaction?

A: Several analytical techniques can be used to monitor the formation of disulfide bonds and identify potential issues:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to track the disappearance of the reduced starting material and the appearance of the oxidized product. The oxidized form typically has a shorter retention time.[5]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the mass of the oxidized product and for peptide mapping to determine the specific disulfide connectivity.[[“]][13]

  • Electrophoretic Methods (SDS-PAGE and CE-SDS): These techniques, under non-reducing conditions, can separate molecules based on their size and conformation, allowing for the visualization of different disulfide-linked species.[14][15]

  • Free Thiol Quantification: Assays like the Ellman's test can be used to measure the decrease in free sulfhydryl groups as disulfide bonds are formed.[[“]][14]

Q4: What are common software platforms used for designing and analyzing DoE studies in a biotech setting?

A: Several user-friendly software packages are available to assist in designing and analyzing DoE experiments without requiring deep statistical expertise.[1][16] Popular choices include JMP, Design-Expert, Minitab, and MODDE®.[2][17] These tools help in setting up factorial or response surface designs and interpreting the results to find optimal conditions.[17][18]

Troubleshooting Guide

Issue 1: Incomplete or Slow Disulfide Bond Formation

Symptoms:

  • RP-HPLC analysis shows a significant amount of starting material (reduced peptide/protein) remaining even after extended reaction times.

  • Mass spectrometry confirms the presence of the reduced species.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Suboptimal pH The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (S⁻), which is more prevalent at slightly alkaline pH.[5][6] Action: Screen a pH range from 7.0 to 9.0.[5]
Inefficient Oxidizing Agent Air oxidation can be very slow and inefficient.[5][8] Action: Consider using a more robust oxidation system, such as a glutathione redox buffer (GSH/GSSG) or other chemical oxidants like DMSO.[5][8] A DoE can be used to optimize the ratio of the redox couple.[10]
Low Temperature While lower temperatures can reduce scrambling, they also slow down the reaction rate. Action: If the reaction is too slow at 4°C, try running it at room temperature and monitor for side products.
Steric Hindrance The cysteine residues may be in a sterically hindered environment within the peptide or protein structure, making them less accessible. Action: Consider adding a denaturant (e.g., low concentration of Guanidine-HCl) to partially unfold the protein and increase cysteine accessibility. This should be done with caution as it can also promote aggregation.
Issue 2: Disulfide Scrambling or Misfolding

Symptoms:

  • RP-HPLC shows multiple peaks, indicating a heterogeneous mixture of disulfide isomers.

  • Mass spectrometry of non-reduced peptide maps reveals incorrect disulfide linkages.

Potential Causes & Solutions:

Potential CauseSuggested Solution
pH is too High While alkaline pH increases the reaction rate, pH values above 8.5 can also accelerate disulfide interchange, leading to scrambling.[5][6] Action: Perform a systematic pH screen to find a balance between reaction rate and specificity.[5]
Simultaneous Formation of Multiple Disulfide Bonds For proteins with multiple disulfide bonds, uncontrolled oxidation can lead to a mixture of isomers. Action: For complex molecules, a regioselective strategy using orthogonal cysteine protecting groups that are removed sequentially is often necessary.[5][19]
High Temperature Elevated temperatures can increase molecular motion and lead to a higher probability of incorrect disulfide pairing. Action: Try performing the oxidation at a lower temperature (e.g., 4°C) to favor the formation of the most stable, native conformation.[5]
Issue 3: Aggregation and Precipitation

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • Loss of material during the reaction and purification steps.

  • Broad, poorly resolved peaks on RP-HPLC.

Potential Causes & Solutions:

Potential CauseSuggested Solution
High Peptide/Protein Concentration High concentrations favor intermolecular disulfide bond formation, leading to oligomerization and aggregation.[5][8] Action: Perform the oxidation at high dilution, typically in the range of 0.1-1 mg/mL.[5][8]
Poor Solubility of the Peptide The peptide may have poor solubility in the chosen buffer system. Action: Screen different buffer systems or consider adding organic co-solvents (e.g., DMSO, isopropanol) or solubility-enhancing additives.[10]
Hydrophobic Patches Exposed hydrophobic regions on folding intermediates can lead to aggregation. Action: The use of additives that can mask hydrophobic patches, such as arginine, can be beneficial.

Experimental Protocols

Protocol 1: Air Oxidation of a Peptide with a Single Disulfide Bond

This protocol is a basic method suitable for simple peptides with a single, sterically accessible disulfide bond.[5]

  • Peptide Preparation: Dissolve the purified, fully reduced linear peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate.

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute base like ammonium hydroxide.[5]

  • Dilution: Dilute the peptide solution with the same buffer to a final concentration of 0.1-0.5 mg/mL to favor intramolecular bond formation.[5]

  • Oxidation: Transfer the solution to a wide-mouthed flask to maximize the surface area exposed to air. Stir the solution gently, open to the atmosphere, for 24-48 hours at room temperature.[5]

  • Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them via RP-HPLC.[5] The oxidized peptide typically has a shorter retention time than the reduced form.[5]

  • Quenching (Optional): Once the reaction is complete, the pH can be lowered by adding a small amount of an acid like acetic acid to stop the reaction.

  • Purification: Lyophilize the sample and purify the oxidized peptide using preparative RP-HPLC.[5]

Protocol 2: Non-Reduced Peptide Mapping by LC-MS

This protocol is used to identify the specific disulfide linkages in a protein.[13]

  • Alkylation of Free Thiols: To prevent disulfide scrambling during analysis, any free (unpaired) cysteine residues must be alkylated.[5][13]

    • Dissolve the protein/peptide (~1 mg/mL) in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).[5]

    • Add an alkylating agent such as N-ethylmaleimide (NEM) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.[5]

  • Buffer Exchange: Remove the denaturant and excess alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.[5]

  • Proteolytic Digestion: Digest the protein with a specific protease (e.g., trypsin) under non-reducing conditions.

  • LC-MS Analysis: Analyze the resulting peptide mixture by LC-MS. The mass of the disulfide-linked peptides will correspond to the sum of the individual peptide masses minus two protons.

  • Data Analysis: The disulfide-linked peptides are identified based on their mass and fragmentation pattern in MS/MS analysis.

Visualizations

DoE_Workflow cluster_Plan 1. Planning cluster_Design 2. Design cluster_Execute 3. Execution cluster_Analyze 4. Analysis & Optimization Define_Objective Define Objective (e.g., Maximize Yield) Identify_Factors Identify Factors (pH, Temp, Conc., etc.) Define_Objective->Identify_Factors Select_Responses Select Responses (Yield, Purity) Identify_Factors->Select_Responses Choose_Design Choose DoE Design (Factorial, RSM) Select_Responses->Choose_Design Perform_Experiments Perform Experiments Choose_Design->Perform_Experiments Collect_Data Collect Data (HPLC, MS) Perform_Experiments->Collect_Data Statistical_Analysis Statistical Analysis (ANOVA, Regression) Collect_Data->Statistical_Analysis Model_Generation Generate Model Statistical_Analysis->Model_Generation Optimization Identify Optimal Conditions Model_Generation->Optimization

Caption: A typical workflow for applying Design of Experiments (DoE) to optimize a process.

Troubleshooting_Logic Start Reaction Issue Identified Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Scrambling Multiple Products (Scrambling)? Incomplete_Reaction->Scrambling No Optimize_Conditions Optimize pH (7.5-9.0) Use Stronger Oxidant Increase Temperature Incomplete_Reaction->Optimize_Conditions Yes Aggregation Precipitation (Aggregation)? Scrambling->Aggregation No Control_Conditions Optimize pH (7.0-8.5) Lower Temperature (4°C) Consider Orthogonal Protection Scrambling->Control_Conditions Yes Reduce_Concentration Lower Concentration (<1 mg/mL) Screen Buffers/Additives Aggregation->Reduce_Concentration Yes End Problem Resolved Aggregation->End No Optimize_Conditions->End Control_Conditions->End Reduce_Concentration->End

Caption: A logical troubleshooting guide for common issues in disulfide assembly reactions.

References

Technical Support Center: Overcoming Challenges in Disulfide Bond Formation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of disulfide bond formation in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing practical solutions to common challenges through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during disulfide bond formation, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Disulfide-Bridged Peptide

  • Q: My reaction is resulting in a low yield of the target peptide. What are the likely causes and how can I improve the outcome?

    A: Low yields are a frequent challenge and can be attributed to several factors, including inefficient oxidation, peptide aggregation, and competing side reactions. Here is a step-by-step guide to troubleshoot this issue:

    • Optimize Oxidation Conditions : The choice of oxidizing agent and reaction parameters is critical. Air oxidation, while simple, can be slow and inefficient.[1][2] For peptides lacking sensitive residues like methionine or tryptophan, oxidation with dimethyl sulfoxide (DMSO) is a robust alternative.[3][4]

    • Control Peptide Concentration : High concentrations of the peptide can favor the formation of intermolecular disulfide bonds, leading to oligomerization and precipitation.[1][2] It is recommended to perform the oxidation at a high dilution, typically in the range of 0.1-1 mg/mL, to promote the desired intramolecular reaction.[2]

    • Adjust pH : The pH of the reaction buffer significantly impacts the rate of disulfide bond formation. The optimal pH is generally between 8.0 and 8.5 for air oxidation to facilitate thiol-disulfide exchange.[1]

    • Consider Alternative Oxidation Reagents : If standard methods are ineffective, consider using a redox buffer system, such as reduced and oxidized glutathione (GSH/GSSG), which can aid in both oxidation and proper folding by allowing for the correction of mismatched disulfide bonds.[1][5]

Issue 2: Formation of Oligomers and Aggregates

  • Q: I am observing significant amounts of oligomeric species and aggregates in my reaction mixture. How can I prevent this?

    A: The formation of oligomers and aggregates is primarily caused by intermolecular disulfide bond formation. The following strategies can help minimize these side products:

    • High-Dilution Conditions : As mentioned previously, maintaining a low peptide concentration (0.1-1 mg/mL) is the most effective way to favor intramolecular cyclization over intermolecular reactions.[2][6]

    • Chaotropic Agents : For peptides prone to aggregation, the addition of chaotropic agents like guanidine hydrochloride (Gu-HCl) to the oxidation buffer can help maintain peptide solubility.[1]

    • Co-solvents : The inclusion of organic co-solvents such as acetonitrile or isopropanol can improve the solubility of hydrophobic peptides and reduce aggregation.[7]

Issue 3: Incorrect Disulfide Bond Formation (Disulfide Isomers)

  • Q: My peptide has multiple cysteine residues, and I am getting a mixture of disulfide isomers. How can I ensure the formation of the correct disulfide bridges?

    A: Achieving the correct disulfide connectivity in peptides with multiple cysteine residues is a significant challenge. Here are some approaches to promote the formation of the desired isomer:

    • Redox Buffers : Using a redox system like a glutathione (GSH/GSSG) or cysteine/cystine buffer can facilitate the rearrangement of non-native disulfide bonds to the thermodynamically most stable, and often correct, isomer.[5]

    • Stepwise Disulfide Bond Formation : This strategy involves the use of orthogonal cysteine-protecting groups. Different protecting groups can be selectively removed under specific conditions, allowing for the directed and sequential formation of each disulfide bond.[8]

    • Enzymatic Folding : In some cases, enzymes like protein disulfide isomerase (PDI) can be used to catalyze the formation of native disulfide bonds.[9]

Issue 4: Side Reactions with Sensitive Amino Acids

  • Q: My peptide contains methionine and/or tryptophan, which are being oxidized during disulfide bond formation. How can I avoid these side reactions?

    A: Methionine and tryptophan are susceptible to oxidation under harsh conditions. To prevent unwanted side reactions with these residues:

    • Use Mild Oxidizing Agents : Avoid strong oxidants like iodine when sensitive residues are present. DMSO is generally considered a mild and selective oxidizing agent that does not typically affect methionine, tryptophan, or tyrosine.[3][4]

    • pH Control : Performing the oxidation at a neutral or slightly acidic pH can help minimize the oxidation of sensitive amino acid side chains.[3]

    • Degas Buffers : Removing dissolved oxygen from buffers by degassing can reduce the potential for non-specific oxidation.

Quantitative Data on Oxidation Methods

The choice of oxidation method can significantly impact the yield and purity of the final peptide. The following table summarizes a comparison of common methods.

Oxidation MethodTypical Reaction TimeTypical YieldsAdvantagesDisadvantages
Air Oxidation 12 - 48 hoursVariable, often moderate to lowSimple, mild conditionsSlow, inefficient, can lead to side reactions
DMSO Oxidation 0.5 - 24 hoursGenerally high[3][4]Fast, efficient, selective for thiols[3][4]Can be difficult to remove residual DMSO
Iodine Oxidation 5 - 60 minutesHighVery fast and efficientHarsh conditions, can cause side reactions with sensitive residues (Tyr, Trp, Met)[10]
Glutathione (GSH/GSSG) Redox Buffer 24 - 72 hoursVariable, depends on peptide sequencePromotes correct folding and disulfide scrambling[5]Slow, requires careful optimization of redox potential

Detailed Experimental Protocols

Protocol 1: Air Oxidation

This method is suitable for simple peptides with a single, sterically accessible disulfide bond.[1]

  • Peptide Preparation : Dissolve the purified, fully reduced linear peptide in a suitable buffer, such as 0.1 M ammonium bicarbonate.

  • pH Adjustment : Adjust the pH of the solution to 8.0-8.5 using a dilute base like ammonium hydroxide.[1]

  • Dilution : Dilute the peptide solution to a final concentration of 0.1-0.5 mg/mL to favor intramolecular bond formation.[1]

  • Oxidation : Transfer the solution to a wide-mouthed flask to maximize air exposure and stir gently at room temperature.

  • Monitoring : Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by RP-HPLC and mass spectrometry. The reaction is complete when the peak corresponding to the reduced peptide is no longer observed.

  • Purification : Once the reaction is complete, purify the cyclic peptide by RP-HPLC.

Protocol 2: DMSO Oxidation

A rapid and efficient method suitable for a wide range of peptides, including those with sensitive residues.[3][4]

  • Peptide Dissolution : Dissolve the purified, reduced peptide in an aqueous buffer (e.g., 0.1 M Tris-HCl or ammonium acetate) at a pH between 3 and 8.[3]

  • Add DMSO : Add DMSO to the peptide solution to a final concentration of 10-20% (v/v).[3]

  • Concentration : The peptide concentration should be maintained at 0.1-1.0 mg/mL.

  • Reaction : Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to 24 hours depending on the peptide sequence.[3][4]

  • Monitoring : Track the disappearance of the starting material and the formation of the product using RP-HPLC coupled with mass spectrometry.

  • Purification : Purify the final product using RP-HPLC to remove any remaining starting material and byproducts.

Protocol 3: Iodine Oxidation

A very fast method, but caution is required for peptides containing oxidation-sensitive amino acids.

  • Peptide Dissolution : Dissolve the reduced peptide in a mixture of methanol/water or acetic acid/water at a concentration of 0.1-1.0 mg/mL. The use of aqueous acetic acid is recommended for peptides containing Tyr, His, or Trp to limit iodination of these residues.

  • Iodine Addition : While stirring rapidly, add a 0.06 M solution of iodine in methanol dropwise until a faint yellow color persists.

  • Quenching : Quench the excess iodine by adding a 1 M solution of ascorbic acid dropwise until the yellow color disappears.

  • Work-up : Remove the solvent by lyophilization.

  • Purification : Desalt and purify the cyclic peptide by RP-HPLC or gel permeation chromatography (GPC).

Analytical Verification of Disulfide Bonds

Confirming the correct formation of disulfide bonds is a critical step. Mass spectrometry (MS) is a central technique for this purpose.[11]

Non-Reduced Peptide Mapping (LC-MS/MS)

  • Alkylation of Free Thiols : To prevent disulfide scrambling during analysis, any free cysteine residues must be alkylated. Dissolve the peptide (approx. 1 mg/mL) in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0). Add N-ethylmaleimide (NEM) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.[1]

  • Buffer Exchange : Remove the denaturant and excess alkylating agent using a desalting column, exchanging into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).[1]

  • Proteolytic Digestion : Add a protease such as trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. The disulfide bonds remain intact under these non-reducing conditions.[1]

  • LC-MS/MS Analysis : Analyze the resulting peptide fragments by high-resolution mass spectrometry coupled with liquid chromatography.[1] The mass of a peptide fragment containing an intact disulfide bond will be the sum of the masses of the two individual peptides minus two hydrogen atoms.[1]

  • Data Analysis : Utilize specialized software to identify the disulfide-linked peptides from the complex MS/MS data and compare the observed linkages to the theoretical pattern to confirm the correct disulfide connectivity.[1][12]

Visualizing Experimental Workflows

General Workflow for Peptide Synthesis and Disulfide Bond Formation

G cluster_0 Peptide Synthesis & Purification cluster_1 Disulfide Bond Formation cluster_2 Quality Control cluster_3 Troubleshooting Loop SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection SPPS->Cleavage Purify_Linear Purify Linear Peptide (RP-HPLC) Cleavage->Purify_Linear Oxidation Disulfide Bond Formation (Oxidation) Purify_Linear->Oxidation Purify_Final Purify Final Peptide (RP-HPLC) Oxidation->Purify_Final Characterization Characterization (LC-MS, MS/MS) Purify_Final->Characterization QC_Fail QC Fails Characterization->QC_Fail Incorrect Product Optimize Optimize Conditions QC_Fail->Optimize Optimize->Oxidation

Caption: A typical workflow for producing a peptide with a single disulfide bond.

Troubleshooting Logic for Low Yield

G Start Low Yield of Desired Peptide Check_Oxidation Evaluate Oxidation Conditions Start->Check_Oxidation Check_Concentration Assess Peptide Concentration Check_Oxidation->Check_Concentration Oxidation seems efficient Optimize_Oxidation Change Oxidizing Agent (e.g., Air to DMSO) Adjust pH Check_Oxidation->Optimize_Oxidation Inefficient Oxidation Check_Aggregation Check for Aggregation Check_Concentration->Check_Aggregation Concentration is low (<1 mg/mL) Reduce_Concentration Perform reaction at higher dilution Check_Concentration->Reduce_Concentration Concentration is high Consider_Additives Add Chaotropic Agents or Co-solvents Check_Aggregation->Consider_Additives Aggregation Observed Final_Review Review Purification Strategy Check_Aggregation->Final_Review No Aggregation Optimize_Oxidation->Final_Review Reduce_Concentration->Final_Review Consider_Additives->Final_Review

Caption: A decision tree for troubleshooting low yields in disulfide bond formation.

References

Impact of pH on the stability of DI-tert-OCTYL DISULFIDE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the impact of pH on the stability of Di-tert-octyl Disulfide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability of this compound in various pH environments.

Question Answer & Troubleshooting Steps
1. What is the optimal pH range for the stability of this compound? While specific quantitative data for this compound is not readily available in public literature, disulfide bonds, in general, are most stable in acidic conditions (pH below 7). Disulfide scrambling and degradation are more likely to occur at neutral to alkaline pH.[1] For critical applications, it is recommended to perform a pH stability study to determine the optimal range for your specific formulation and storage conditions.
2. My this compound solution appears to be degrading. How can I confirm this and what are the likely causes? Confirmation: Degradation can be confirmed by analytical techniques such as RP-HPLC or LC-MS/MS to monitor the appearance of new peaks and a decrease in the parent compound peak. Likely Causes & Troubleshooting:High pH: As a first step, measure the pH of your solution. If it is neutral or alkaline, this is a likely cause of degradation. Consider lowering the pH to the acidic range if your experimental conditions allow. • Presence of Reducing Agents: Even trace amounts of reducing agents can cleave the disulfide bond. Ensure all reagents and solvents are free from such contaminants. • Exposure to Light or Heat: While pH is a primary factor, exposure to UV light or elevated temperatures can also accelerate degradation. Store solutions in amber vials and at recommended temperatures.
3. What are the expected degradation products of this compound under acidic or basic conditions? The primary degradation pathway for disulfides under basic conditions is typically beta-elimination. Under strongly acidic conditions, protonation of a sulfur atom can lead to disulfide bond scrambling. Specific degradation products for this compound would likely include tert-octyl thiol and various oxidized sulfur species. To definitively identify degradation products, techniques like LC-MS/MS are recommended.
4. How can I prevent disulfide bond scrambling in my experiments involving this compound? Disulfide scrambling is more prevalent at neutral or alkaline pH. To prevent this: • Maintain a Low pH: Whenever possible, conduct experiments in buffers with a pH below 7.[1] • Alkylation of Free Thiols: If your experiment involves partial reduction or the presence of free thiols, alkylating these groups with reagents like N-ethylmaleimide (NEM) can prevent them from attacking the disulfide bond.
5. I am observing incomplete disulfide bond formation in a reaction involving a thiol precursor to this compound. What should I do? Troubleshooting Steps:Optimize pH: Thiol-disulfide exchange reactions are generally favored at a slightly alkaline pH (around 8-9) to facilitate the formation of the reactive thiolate anion.[1] • Choose an Appropriate Oxidizing Agent: Air oxidation can be slow. Consider using a controlled oxidizing system, such as a glutathione redox buffer (GSH/GSSG).[1] • Control Concentration: High concentrations of the thiol precursor can lead to the formation of intermolecular disulfide bonds and aggregation. Working at lower concentrations (e.g., <1 mg/mL) can favor the desired intramolecular reaction.[1]

Experimental Protocols

Protocol 1: pH Stability Study of this compound using UPLC-MS/MS

This protocol outlines a forced degradation study to determine the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ammonium hydroxide

  • Phosphate buffered saline (PBS)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • UPLC-MS/MS system

2. Preparation of Buffers and Solutions:

  • Acidic Buffer (pH 3): Prepare a 10 mM ammonium formate solution and adjust the pH to 3.0 with formic acid.

  • Neutral Buffer (pH 7): Use a standard phosphate buffered saline (PBS) solution.

  • Alkaline Buffer (pH 10): Prepare a 10 mM ammonium bicarbonate solution and adjust the pH to 10.0 with ammonium hydroxide.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

3. Experimental Procedure:

  • Sample Preparation: In separate amber glass vials, dilute the this compound stock solution with each of the prepared buffers (pH 3, 7, and 10) to a final concentration of 100 µg/mL. Prepare a control sample by diluting the stock solution with the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, and 72 hours). Protect the samples from light.

  • Time-Point Sampling: At each time point, withdraw an aliquot from each vial.

  • Quenching (if necessary): To stop the degradation reaction, the pH of the aliquots can be neutralized. For the acidic sample, add a calculated amount of a weak base. For the alkaline sample, add a calculated amount of a weak acid.

  • Analysis: Analyze the samples by UPLC-MS/MS to quantify the remaining this compound and identify any degradation products.

4. UPLC-MS/MS Analysis:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: Mass spectrometry in positive ion mode, monitoring for the parent ion of this compound and potential degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the control sample (time zero).

  • Plot the percentage remaining against time for each pH condition to determine the degradation kinetics.

  • Analyze the mass spectra to identify the mass-to-charge ratio of any degradation products.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 40°C

Time (hours)% Remaining (pH 3)% Remaining (pH 7)% Remaining (pH 10)
0100100100
2498.592.175.3
4897.285.455.8
7296.078.940.2

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL in ACN) sample_prep Dilute Stock to 100 µg/mL in each buffer stock->sample_prep ph3 pH 3 Buffer ph3->sample_prep ph7 pH 7 Buffer ph7->sample_prep ph10 pH 10 Buffer ph10->sample_prep incubate Incubate at 40°C (Protected from light) sample_prep->incubate sampling Sample at 0, 24, 48, 72h incubate->sampling analysis UPLC-MS/MS Analysis sampling->analysis data Quantify Remaining Compound & Identify Degradants analysis->data

Caption: Experimental workflow for the pH stability study of this compound.

degradation_pathway DTOD This compound Thiol tert-Octyl Thiol DTOD->Thiol Reduction / Hydrolysis Oxidized Oxidized Sulfur Species DTOD->Oxidized Oxidation

Caption: Potential degradation pathways of this compound.

References

Navigating the Chemical Landscape of DI-tert-OCTYL DISULFIDE: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the compatibility of DI-tert-OCTYL DISULFIDE with a variety of common laboratory reagents. Authored for an audience of researchers, scientists, and drug development professionals, this document offers troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a combustible liquid and should be kept away from heat, sparks, and open flames. It is stable under normal laboratory conditions. For optimal stability, it should be stored in a cool, well-ventilated area in a tightly sealed container.

Q2: What are the known incompatibilities of this compound?

A2: As a disulfide, this compound is susceptible to reaction with strong reducing agents and strong oxidizing agents. Contact with strong acids and bases may also lead to degradation or unwanted side reactions. Detailed compatibility information is provided in the sections below.

Q3: How does the steric hindrance of the tert-octyl groups affect its reactivity?

A3: The bulky tert-octyl groups provide significant steric hindrance around the disulfide bond. This generally makes this compound less reactive than linear or less hindered disulfides. Reactions such as reduction may require more forcing conditions (e.g., higher concentrations of reducing agents, longer reaction times, or elevated temperatures) to proceed efficiently.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete or slow reaction involving disulfide cleavage. Steric hindrance of the tert-octyl groups is impeding access of the reagent to the disulfide bond.1. Increase the concentration of the reducing agent. 2. Switch to a more potent reducing agent (e.g., TCEP instead of DTT). 3. Elevate the reaction temperature, if the stability of other functional groups allows. 4. Increase the reaction time.
Unexpected side products are observed. The reagent used is not compatible with the disulfide bond under the reaction conditions.1. Review the compatibility data provided in this guide. 2. Consider performing a small-scale pilot reaction to identify potential side products before proceeding with a larger scale experiment. 3. Adjust reaction conditions (e.g., pH, temperature) to minimize side reactions.
The compound appears to have degraded upon storage. Improper storage conditions.1. Ensure the compound is stored in a tightly sealed container in a cool, well-ventilated place, away from heat and sources of ignition. 2. Avoid prolonged exposure to air, as slow oxidation can occur over time.

Compatibility with Common Laboratory Reagents

Solubility Data
Solvent Solubility Notes
ChloroformSoluble[2]-
Ethyl AcetateSoluble[2]-
WaterInsolubleDue to its long alkyl chains, it is highly nonpolar.
MethanolLikely solubleGenerally, dialkyl disulfides show solubility in alcohols.
EthanolLikely solubleSimilar to methanol, good solubility is expected.
Dimethyl Sulfoxide (DMSO)Likely solubleDMSO is a powerful solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Likely solubleDMF is a polar apathetic solvent capable of dissolving many organic compounds.
AcetonitrileLikely solubleA common solvent in organic synthesis and chromatography.
AcetoneLikely solubleA versatile solvent for many organic compounds.
TolueneLikely solubleA nonpolar aromatic solvent, should dissolve the nonpolar this compound.
HexaneLikely solubleA nonpolar aliphatic solvent, expected to be a good solvent.

Experimental Protocol: Determining Solubility

A standard method to determine the solubility of a compound like this compound in a specific solvent involves the following steps:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle, or centrifuge the mixture to obtain a clear supernatant.

  • Quantification: Carefully remove a known volume of the supernatant and evaporate the solvent. The weight of the remaining solid will give the amount of dissolved this compound.

Reactivity with Acids
  • Strong Acids (e.g., Trifluoroacetic Acid - TFA): Strong acids can promote disulfide bond scrambling, where the disulfide bonds are cleaved and reformed, potentially leading to a mixture of products.[3] In the context of mass spectrometry analysis of peptides, trifluoroacetic acid has been shown to inhibit the reduction of disulfide bonds.[4] While direct studies on this compound are limited, it is advisable to use strong acids with caution, particularly at elevated temperatures.

  • Weak Acids (e.g., Acetic Acid): Generally, dialkyl disulfides are stable in the presence of weak acids under normal conditions.

Reactivity with Bases
  • Strong Bases (e.g., Sodium Hydroxide - NaOH): Strong bases, particularly at elevated temperatures, can promote the cleavage of disulfide bonds. This can occur through a β-elimination reaction, which is a major degradation pathway for proteins containing disulfide bonds.[3] Therefore, prolonged exposure of this compound to strong bases should be avoided.

  • Weak Bases (e.g., Sodium Bicarbonate, Amines): Dialkyl disulfides are generally stable in the presence of weak bases under mild conditions.

Reactivity with Oxidizing Agents
  • Strong Oxidizing Agents (e.g., Hydrogen Peroxide, Peroxy acids): Disulfides can be oxidized by strong oxidizing agents. The initial oxidation product is a thiosulfinate (RS(O)SR), which can be further oxidized to a thiosulfonate (RSO₂SR).[5][6] The reaction of dialkyl disulfides with hydrogen peroxide can be slow but is catalyzed by certain metal complexes.[5][7] Given the steric hindrance of this compound, these reactions may be slower compared to less hindered disulfides.

Reactivity with Reducing Agents
  • Thiols (e.g., Dithiothreitol - DTT, β-mercaptoethanol - BME): These are common reagents used to reduce disulfide bonds to their corresponding thiols. The reaction with DTT is highly efficient, especially at pH values above 7.[8][9] Due to the steric hindrance of this compound, complete reduction may require higher concentrations of the reducing agent, longer reaction times, or elevated temperatures.[1]

  • Phosphines (e.g., Tris(2-carboxyethyl)phosphine - TCEP): TCEP is a potent and selective reducing agent for disulfide bonds and is effective over a wide pH range.[10] It is often the reagent of choice for reducing sterically hindered disulfides.[1]

Experimental Workflows and Diagrams

Logical Relationship of Disulfide Reactions

The following diagram illustrates the general reactivity of a disulfide bond, such as the one in this compound, with common classes of reagents.

Disulfide_Reactions General Reactivity of Disulfide Bonds Disulfide R-S-S-R (e.g., this compound) Thiol 2 R-SH (Thiols) Disulfide->Thiol Reduction (e.g., DTT, TCEP) Thiosulfinate R-S(O)-S-R (Thiosulfinate) Disulfide->Thiosulfinate Mild Oxidation (e.g., H₂O₂) Thiol->Disulfide Oxidation (e.g., Air, I₂) Thiosulfonate R-SO₂-S-R (Thiosulfonate) Thiosulfinate->Thiosulfonate Strong Oxidation

Caption: General reaction pathways of disulfide bonds.

Experimental Workflow for Disulfide Reduction Prior to Mass Spectrometry Analysis

This workflow outlines the key steps for reducing disulfide bonds in a sample, a common procedure in proteomics where this compound might be used as a reference or internal standard.

Disulfide_Reduction_Workflow Workflow for Disulfide Reduction Analysis start Start: Sample containing This compound reduction Reduction of Disulfide Bond (e.g., with DTT or TCEP) start->reduction alkylation Alkylation of Free Thiols (e.g., with Iodoacetamide) (Optional, to prevent re-oxidation) reduction->alkylation cleanup Sample Cleanup (e.g., Desalting) alkylation->cleanup ms_analysis Mass Spectrometry Analysis cleanup->ms_analysis

Caption: Workflow for disulfide reduction and analysis.

References

Strategies to avoid disulfide scrambling in the presence of free thiols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to prevent unwanted disulfide bond scrambling in the presence of free thiols.

Frequently Asked Questions (FAQs)

Q1: What is disulfide scrambling and why is it a problem?

Disulfide scrambling is the rearrangement of native disulfide bonds within or between protein molecules. This process is typically initiated by a free thiol group, which attacks an existing disulfide bond in a reaction known as thiol-disulfide exchange.[1][2] This rearrangement can lead to misfolded proteins with incorrect disulfide connectivity, resulting in loss of biological activity, decreased stability, and the formation of aggregates.[1] For therapeutic proteins like monoclonal antibodies, scrambling can compromise efficacy and shelf-life, while in analytical procedures like peptide mapping, it can generate artifacts that obscure the true structure of the protein.[1][3]

Q2: What are the main factors that cause disulfide scrambling during experiments?

Several experimental conditions can promote disulfide scrambling:

  • Presence of Free Thiols: The primary initiator of the exchange reaction is the deprotonated form of a cysteine's thiol group, the thiolate anion (RS⁻).[2][4]

  • Alkaline pH: pH levels above neutral (pH > 7) increase the concentration of the highly reactive thiolate anion, accelerating the rate of scrambling.[1][5][6]

  • Elevated Temperatures: Higher temperatures increase reaction kinetics and can partially denature the protein, exposing buried cysteine residues and disulfide bonds, making them susceptible to scrambling.[1][6]

  • Denaturants: Reagents like urea or guanidinium chloride unfold proteins, which can bring free thiols and disulfide bonds into proximity that would not occur in the native structure.[1][6]

  • Metal Ions: Trace metal ions can catalyze the oxidation of thiols, which can also lead to disulfide bond reshuffling.[1]

Q3: How does pH control help prevent scrambling?

Controlling the pH is one of the most effective strategies. Maintaining a slightly acidic buffer (pH 5.0–6.5) keeps free cysteine residues in their protonated thiol form (-SH) rather than the more nucleophilic thiolate form (-S⁻).[1][6][7] Since the thiolate anion is the primary species that initiates thiol-disulfide exchange, minimizing its concentration significantly reduces the rate of scrambling.[2] For this reason, avoiding alkaline conditions (pH > 8) is critical during protein purification and analysis whenever possible.[5]

Q4: What is thiol capping and why is it a critical step?

Thiol capping, or alkylation, is a chemical process that irreversibly blocks free thiol groups, preventing them from participating in disulfide exchange reactions.[3][7][8] It is a crucial step to perform early in a workflow, especially before any step that might induce scrambling, such as protein denaturation, heating, or enzymatic digestion.[3][8] By capping free thiols, you effectively "freeze" the disulfide bond pattern of the protein, ensuring that any subsequent analysis reflects the native state of the sample.[8]

Q5: Which alkylating agent is best for preventing scrambling: N-ethylmaleimide (NEM) or Iodoacetamide (IAM)?

N-ethylmaleimide (NEM) is often the superior choice for preventing disulfide scrambling.[3] Its reaction with thiols is extremely rapid, significantly faster than the rate of thiol-disulfide exchange, even under the basic pH conditions often required for enzymatic digests like trypsinization.[3] While Iodoacetamide (IAM) is also widely used, its reaction kinetics are slower. This can allow scrambling to occur before all free thiols are completely capped, leading to artifactual disulfide patterns.[3]

Troubleshooting Guide

Problem: My HPLC or Mass Spectrometry analysis shows multiple unexpected peaks for my disulfide-linked protein.

Possible CauseRecommended Solution
Disulfide Scrambling: The presence of free thiols in your sample is causing the formation of various non-native disulfide-linked isoforms during sample preparation or analysis.1. Implement Thiol Capping: Immediately after sample preparation, alkylate free thiols with N-ethylmaleimide (NEM). This should be done before any denaturation or digestion steps.[3] 2. Control pH: Ensure all buffers are at a slightly acidic pH (~6.5) to minimize thiolate formation.[1][6] 3. Add a Chelator: Include 1-2 mM EDTA in your buffers to sequester metal ions that can catalyze thiol oxidation.[1] 4. Work at Low Temperature: Perform all sample handling steps on ice or at 4°C to reduce reaction rates.[1]
Sample Oxidation: Free thiols are being oxidized by dissolved oxygen in the buffers, leading to new disulfide bonds.1. Degas Buffers: Before use, thoroughly degas all buffers by sonication or by bubbling with an inert gas like nitrogen or argon.[5][8] 2. Include Antioxidants: Consider adding antioxidants to your buffer, if compatible with your downstream application.[1]

Problem: My therapeutic monoclonal antibody (mAb) is forming aggregates and losing stability during storage.

Possible CauseRecommended Solution
Inter-molecular Disulfide Scrambling: Free thiols on one antibody molecule are attacking disulfide bonds on another, leading to covalent aggregation.1. Formulation Buffer Optimization: The formulation buffer should be optimized for pH, ideally slightly acidic (around pH 6.5), to reduce scrambling potential.[1] 2. Genetic Engineering: If a non-essential cysteine residue is the source of the free thiol, consider site-directed mutagenesis to replace it with an amino acid like serine or alanine.[1][9] 3. Add Stabilizers: Include excipients like glycerol in the formulation to help stabilize the native protein structure and reduce the exposure of labile regions.[1]

Data and Protocols

Comparison of Common Thiol Alkylating Agents
ReagentMechanismOptimal pHReaction SpeedKey AdvantagesKey Disadvantages
N-ethylmaleimide (NEM) Michael addition6.5 - 7.5 (effective from 3-9)[3]Very FastReaction kinetics are faster than disulfide exchange, highly effective at preventing scrambling.[3]Can react with other nucleophiles (e.g., amines) at high pH.[3]
Iodoacetamide (IAM) SN2 Nucleophilic Substitution~8.0ModerateWidely used and well-characterized.Slower reaction can permit scrambling to occur before capping is complete.[3] Can cause non-specific labeling of other residues.[10]
Methyl Methanethiosulfonate (MMTS) Thiol-disulfide exchangeNeutral to AlkalineFastRapidly traps free thiols.Forms a mixed disulfide (-S-S-CH₃), which is itself susceptible to further thiol-disulfide exchange and may promote scrambling.[8]
Influence of Buffer Conditions on Disulfide Stability
ParameterRecommended ConditionRationale
pH 5.0 - 6.5Minimizes the concentration of reactive thiolate anions, thereby suppressing the initiation of thiol-disulfide exchange.[1][6]
Temperature ≤ 4°C (On ice)Reduces the kinetic rate of all chemical reactions, including scrambling and potential degradation.[1]
Additives 1-2 mM EDTA or DTPAChelates divalent metal ions that can catalyze oxidation and disulfide reshuffling.[1][8]
Oxygen Content Minimized (Use degassed buffers)Reduces the chance of artificial oxidation of free thiols, which can initiate scrambling.[5][8]
Experimental Protocol: Thiol Alkylation with NEM for Non-Reduced Peptide Mapping

This protocol describes the critical step of alkylating free thiols prior to proteolytic digestion to prevent scrambling.

  • Protein Denaturation:

    • Dissolve the protein sample (e.g., 50 µg) in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, pH 7.5.

    • Incubate at 37°C for 30 minutes to ensure complete unfolding of the protein.

  • Alkylation of Free Thiols:

    • Prepare a fresh stock solution of N-ethylmaleimide (NEM) in the same denaturation buffer.

    • Add NEM to the denatured protein sample to a final concentration of 20-50 mM. Note: A sufficient excess of NEM is required to ensure rapid and complete capping.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Removal of Excess NEM:

    • Excess NEM must be removed as it can interfere with downstream steps. Use a buffer exchange method suitable for your protein size, such as a desalting column or acetone precipitation.[11]

    • For acetone precipitation, add at least 4 volumes of ice-cold acetone, incubate at -20°C for 60 minutes, and centrifuge to pellet the protein. Carefully remove the supernatant.[11]

  • Proteolytic Digestion:

    • Resuspend the NEM-capped protein in a suitable digestion buffer (e.g., 50 mM ammonium bicarbonate for trypsin).

    • Proceed with your standard digestion protocol (e.g., add trypsin and incubate overnight at 37°C).

  • Analysis:

    • The resulting peptide mixture can now be analyzed by LC-MS/MS without artifacts from sample-prep induced disulfide scrambling.

Visual Guides

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products thiol Free Thiolate (R-S⁻) transition SN2 Transition State [R'--S--S--R'']⁻      |      S⁻      |      R thiol->transition Nucleophilic Attack disulfide Original Disulfide (R'-S-S-R'') disulfide->transition new_disulfide New Disulfide (R-S-S-R') new_thiol New Thiolate (R''-S⁻) transition->new_disulfide transition->new_thiol Displacement

Caption: The mechanism of thiol-disulfide exchange, which drives disulfide scrambling.

Scrambling_Prevention_Workflow start Protein Sample (Contains Free Thiols + Disulfides) step1 Step 1: Alkylate Free Thiols Add N-ethylmaleimide (NEM) to irreversibly block -SH groups start->step1 step2 Step 2: Control Buffer Conditions step1->step2 sub_step2a Maintain Acidic pH (6.5) step2->sub_step2a sub_step2b Add Chelator (EDTA) step2->sub_step2b sub_step2c Use Low Temperature (4°C) step2->sub_step2c step3 Step 3: Proceed with Downstream Analysis (e.g., Proteolytic Digestion, LC-MS) sub_step2a->step3 sub_step2b->step3 sub_step2c->step3 end Accurate Disulfide Analysis (Free of Scrambling Artifacts) step3->end

Caption: Workflow for preventing disulfide scrambling during sample preparation.

References

Quantification of thiols and disulfides to monitor reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of thiols and disulfides to monitor reaction progress.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during thiol and disulfide quantification experiments.

Ellman's Test (DTNB Assay)

Q1: Why is there no yellow color development, or a very weak signal, after adding Ellman's Reagent (DTNB)?

A1: This is a common issue that can arise from several factors:

  • Absence of Free Thiols: The most straightforward reason is that your sample may not contain a detectable concentration of free sulfhydryl groups. It is crucial to run a positive control with a known thiol standard, such as cysteine or glutathione, to confirm that the assay is working correctly.

  • Degraded DTNB Reagent: DTNB solutions, particularly in aqueous buffers, are susceptible to degradation, especially when exposed to light or alkaline conditions (pH > 7).[1] It is highly recommended to prepare fresh DTNB solutions for each experiment. To quickly check the reagent's activity, add a small amount of a concentrated thiol solution (like β-mercaptoethanol); an intense yellow color should appear instantly.

  • Incorrect Buffer pH: The reaction of DTNB with thiols is pH-dependent, with an optimal range of 7-8. The reactive species is the thiolate anion (S⁻), and its formation is favored at a slightly alkaline pH.[1] If the buffer pH is too low, the reaction will be slow or incomplete. Verify the pH of your reaction buffer.

  • Oxidized Thiol Standard: The thiol standard used for generating the calibration curve may have oxidized. It is best to prepare fresh standards from a solid stock and dissolve them in a degassed buffer containing a chelating agent like EDTA to minimize oxidation.[1]

Q2: My blank (reagents without the thiol sample) shows a high and/or increasing absorbance at 412 nm. What could be the cause?

A2: A high or increasing blank reading indicates the spontaneous formation of the yellow TNB²⁻ product in the absence of your sample. The primary causes include:

  • DTNB Hydrolysis: DTNB can undergo hydrolysis, especially at pH values above 7, leading to the formation of TNB²⁻.[2] Prepare the DTNB working solution shortly before use and avoid prolonged storage at alkaline pH.

  • Contaminated Reagents: The buffer or water used for your reagents might be contaminated with reducing agents or trace amounts of thiols.[3] Always use high-purity, thiol-free water and reagents.

  • Light Exposure: DTNB is light-sensitive. Exposure to daylight, particularly UV radiation, can cause its degradation and lead to an increased background signal.[1][3] It is advisable to perform the assay in artificial room light and store DTNB solutions in the dark.

Q3: The yellow color in my samples fades over time. How can I prevent this?

A3: The fading of the yellow color is due to the degradation of the TNB²⁻ product. This can be caused by:

  • Oxidation of TNB: The thiol group of TNB is susceptible to oxidation, which is accelerated at higher pH and in the presence of dissolved oxygen.[3] Using degassed buffers can help minimize this issue.

  • Instability at High pH: TNB is less stable at a pH of 9 and above.[3] Ensure your buffer has sufficient buffering capacity to maintain a stable pH within the optimal range of 7-8.

Q4: My results are inconsistent between experiments. What should I consider?

A4: Inconsistency in results often points to variability in experimental conditions. Key factors to control are:

  • Freshness of DTNB Solution: Always use a freshly prepared DTNB solution for each experiment to ensure consistent reactivity.[1]

  • Consistent Incubation Time: While the reaction is often rapid, it's good practice to use a consistent incubation time for all samples and standards. A standard incubation time of 15 minutes at room temperature is widely recommended.[1]

  • Temperature Fluctuations: Significant temperature changes can affect reaction rates. Perform your assays at a consistent room temperature.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, samples, and standards, especially when preparing serial dilutions for the standard curve.

Fluorescent Probe Assays (e.g., with Maleimide-based Probes)

Q1: I am observing low or no fluorescence signal after reacting my sample with a maleimide-based fluorescent probe.

A1: Several factors can contribute to a weak fluorescence signal:

  • Incorrect pH for Conjugation: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[4] Below this range, the thiol group is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide group is prone to hydrolysis, rendering it unreactive.[4]

  • Maleimide Instability: Maleimide reagents are sensitive to moisture and can hydrolyze, especially in aqueous solutions. Prepare aqueous stock solutions of maleimides immediately before use. For longer-term storage, dissolve the maleimide in an anhydrous aprotic solvent like DMSO or DMF and store at -20°C, protected from moisture.[4]

  • Oxidized Thiols: The reaction requires a free sulfhydryl group. If your sample contains disulfide bonds, these must be reduced to free thiols prior to conjugation.[4]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) can react with maleimides at pH levels above 7.5, competing with the thiol reaction.[4]

Q2: My final product shows unexpected heterogeneity after labeling with a maleimide probe.

A2: Heterogeneity in the labeled product can be caused by:

  • Non-specific Labeling: At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation.[4]

  • Retro-Michael Reaction: The thiol-maleimide linkage can be reversible under certain conditions, a process known as a retro-Michael reaction.[4] This can lead to the dissociation of the conjugate.

Experimental Protocols

Protocol 1: Quantification of Thiols using Ellman's Test (DTNB)

This protocol describes the quantification of free sulfhydryl groups using DTNB in a microplate format.

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Thiol Standard: L-cysteine hydrochloride monohydrate

  • Unknown sample containing thiols

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • DTNB Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Thiol Standard Stock Solution (e.g., 1.5 mM): Dissolve an appropriate amount of L-cysteine hydrochloride monohydrate in the Reaction Buffer.

  • Preparation of Standard Curve:

    • Perform serial dilutions of the Thiol Standard Stock Solution in the Reaction Buffer to obtain a range of concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).

  • Assay:

    • To each well of the 96-well plate, add 50 µL of each standard or unknown sample.

    • Add 50 µL of the DTNB Solution to each well.

    • Mix well and incubate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of each well at 412 nm using a microplate reader. Use the 0 mM standard as the blank.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of all standards and samples.

    • Plot the corrected absorbance of the standards versus their corresponding concentrations to generate a standard curve.

    • Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.

Protocol 2: General Procedure for Quantification of Disulfides

To quantify disulfide bonds, a two-step process is required: reduction of the disulfides to free thiols, followed by quantification of the total thiols.

Materials:

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reagents for thiol quantification (e.g., from Protocol 1)

  • Alkylation agent (optional, for blocking free thiols): N-ethylmaleimide (NEM)

Procedure:

  • Measure Free Thiols: Quantify the initial concentration of free thiols in your sample using a suitable method like the Ellman's Test (Protocol 1).

  • (Optional) Alkylation of Free Thiols: To prevent interference from the initial free thiols, they can be blocked by adding an alkylating agent like NEM. This is followed by removal of the excess alkylating agent.

  • Reduction of Disulfides:

    • To your sample, add a 10- to 100-fold molar excess of a reducing agent like TCEP.

    • Incubate at room temperature for 20-60 minutes.

  • Quantify Total Thiols:

    • Quantify the total thiol concentration in the reduced sample using the same method as in step 1.

  • Calculate Disulfide Concentration:

    • The concentration of disulfide bonds is calculated as follows:

      • Disulfide Concentration = (Total Thiol Concentration - Free Thiol Concentration) / 2

Quantitative Data Presentation

The following table provides a representative dataset for monitoring the progress of a reaction where a thiol-containing compound is consumed over time. The thiol concentration was quantified using the Ellman's test at various time points.

Time (minutes)Absorbance at 412 nm (Corrected)Thiol Concentration (µM)
00.70550.0
50.56440.0
100.42330.0
200.24717.5
300.14110.0
600.0352.5

Note: Thiol concentration was calculated using the Beer-Lambert law (Concentration = Absorbance / (ε * l)) with a molar extinction coefficient (ε) for TNB²⁻ of 14,150 M⁻¹cm⁻¹ and a path length (l) of 1 cm.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Results in Thiol Assay no_signal No or Low Signal start->no_signal high_blank High Blank Signal start->high_blank fading_color Fading Color (DTNB) start->fading_color inconsistent_results Inconsistent Results start->inconsistent_results cause_no_thiol Absence of Free Thiols? no_signal->cause_no_thiol Check cause_bad_reagent Degraded Reagent? no_signal->cause_bad_reagent Check cause_wrong_ph Incorrect Buffer pH? no_signal->cause_wrong_ph Check cause_hydrolysis Reagent Hydrolysis? high_blank->cause_hydrolysis Check cause_contamination Contaminated Buffer/Water? high_blank->cause_contamination Check cause_light Light Exposure? high_blank->cause_light Check cause_oxidation Oxidation of Product? fading_color->cause_oxidation Check cause_high_ph pH too High? fading_color->cause_high_ph Check cause_freshness Reagent Freshness? inconsistent_results->cause_freshness Check cause_time_temp Variable Incubation Time/Temp? inconsistent_results->cause_time_temp Check cause_pipetting Pipetting Inaccuracy? inconsistent_results->cause_pipetting Check solution_positive_control Run Positive Control cause_no_thiol->solution_positive_control Yes solution_fresh_reagents Prepare Fresh Reagents cause_bad_reagent->solution_fresh_reagents Yes solution_check_ph Verify Buffer pH cause_wrong_ph->solution_check_ph Yes cause_hydrolysis->solution_fresh_reagents Yes solution_hplc_water Use High-Purity Water cause_contamination->solution_hplc_water Yes solution_protect_light Protect from Light cause_light->solution_protect_light Yes solution_degas_buffer Use Degassed Buffers cause_oxidation->solution_degas_buffer Yes cause_high_ph->solution_check_ph Yes cause_freshness->solution_fresh_reagents Yes solution_standardize_protocol Standardize Protocol cause_time_temp->solution_standardize_protocol Yes cause_pipetting->solution_standardize_protocol Yes

Caption: Troubleshooting workflow for common issues in thiol quantification assays.

Assay_Selection_Workflow start Start: Select a Thiol Quantification Method sensitivity Required Sensitivity? start->sensitivity equipment Available Equipment? sensitivity->equipment Low to Moderate fluorescent Fluorescent Probes sensitivity->fluorescent High hplc HPLC-based Methods sensitivity->hplc High & Specific sample_complexity Complex Sample Matrix? equipment->sample_complexity HPLC System ellmans Ellman's Test (DTNB) equipment->ellmans Spectrophotometer end_fluorescent Use Fluorescent Probes equipment->end_fluorescent Fluorometer sample_complexity->fluorescent No end_hplc Use HPLC-based Method sample_complexity->end_hplc Yes end_ellmans Use Ellman's Test ellmans->end_ellmans fluorescent->equipment Check hplc->equipment Check

Caption: Decision workflow for selecting a suitable thiol quantification method.

References

Validation & Comparative

A Tale of Two Molecules: Dithiothreitol (DTT) vs. DI-tert-OCTYL DISULFIDE in Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Clarification for Researchers in Drug Development and Life Sciences

In the landscape of protein research, the precise manipulation of protein structure is paramount. Central to this is the management of disulfide bonds, the covalent linkages between cysteine residues that dictate much of a protein's tertiary and quaternary structure. The choice of chemical tools to modulate these bonds can profoundly impact experimental outcomes. This guide addresses a critical distinction between two sulfur-containing compounds: Dithiothreitol (DTT), a universally employed reducing agent, and DI-tert-OCTYL DISULFIDE, a molecule of a fundamentally different chemical nature.

While both are organic sulfur compounds, their roles in protein chemistry are not comparable; they are, in fact, antithetical. DTT is a powerful reducing agent designed to break disulfide bonds, whereas this compound is itself a disulfide and thus exists in an oxidized state, incapable of reducing protein disulfide bonds. This guide will elucidate the distinct chemical properties and mechanisms of these two molecules, providing clarity for researchers and preventing the misapplication of these compounds in experimental protocols.

At a Glance: Contrasting Chemical Identities and Functions

The most critical takeaway for any researcher is that DTT and this compound serve opposing roles in redox chemistry. DTT is an electron donor used to reduce and break disulfide bonds. This compound, being a disulfide, is an oxidized molecule and does not possess the capacity to reduce other disulfide bonds. A direct comparison of their "performance" in protein reduction is therefore not scientifically valid. The following table summarizes their key contrasting features.

FeatureDithiothreitol (DTT)This compound
Chemical Class DithiolDisulfide
Primary Role in Protein Chemistry Reducing Agent: Breaks disulfide bonds.[1][2][3]Not a Reducing Agent: It is an oxidized molecule. No established role in protein reduction.
Mechanism of Action Thiol-disulfide exchange, donating electrons to reduce protein disulfides.[1]Does not reduce disulfide bonds. Could theoretically participate in disulfide exchange reactions under specific conditions, but is not used for this purpose.
Typical Applications Protein denaturation for SDS-PAGE, preventing protein aggregation, preserving enzyme activity.[1][2]Not a standard reagent in protein biochemistry. Used in some industrial applications as a synthetic intermediate.
Chemical State Reduced (contains free thiol/sulfhydryl groups)Oxidized (contains a disulfide bond)

The Mechanism of Protein Reduction: The Role of Dithiothreitol (DTT)

Dithiothreitol, also known as Cleland's reagent, is a small-molecule redox reagent essential in many biochemistry and proteomics workflows.[1][2] Its utility stems from its two thiol (-SH) groups, which it readily donates electrons from to reduce protein disulfide bonds (-S-S-) to their constituent sulfhydryl groups.

The reduction process occurs via a two-step thiol-disulfide exchange reaction:

  • One of DTT's thiol groups attacks the protein's disulfide bond, forming a mixed disulfide intermediate.

  • The second thiol group on the DTT molecule then attacks the mixed disulfide, resulting in the release of the now-reduced protein and the formation of a stable, oxidized DTT molecule containing an intramolecular six-membered ring.[1][4] This intramolecular cyclization is thermodynamically favorable and drives the reaction towards completion.[3][5]

The effectiveness of DTT is pH-dependent, with optimal activity in the pH range of 7.1 to 8.0, as the reactive species is the thiolate anion (-S⁻).[1]

DTT_Mechanism cluster_protein Protein cluster_dtt DTT (Reduced) cluster_intermediate Mixed Disulfide Intermediate cluster_products Products P_S_S_P Protein-S-S-Protein P_S_S_DTT Protein-S-S-DTT-SH P_S_S_P->P_S_S_DTT Step 1: Nucleophilic Attack DTT_SH_SH HS-DTT-SH DTT_SH_SH->P_S_S_DTT P_SH_HS_P Protein-SH + HS-Protein P_S_S_DTT->P_SH_HS_P Step 2: Intramolecular Attack DTT_S_S Oxidized DTT (Cyclic) P_S_S_DTT->DTT_S_S

Mechanism of protein disulfide bond reduction by DTT.

Understanding this compound: An Oxidized State

This compound belongs to the disulfide family of organic compounds. Its core structure features a sulfur-sulfur single bond (R-S-S-R'). This is the same type of bond that it would be expected to reduce in a protein if it were a reducing agent. However, a disulfide cannot reduce another disulfide. Redox reactions involve the transfer of electrons; a reducing agent donates electrons and becomes oxidized, while an oxidizing agent accepts electrons and becomes reduced.

  • DTT is in a reduced state (dithiol) and is ready to donate electrons.

  • This compound is in an oxidized state and cannot donate electrons to another disulfide bond.

There is no evidence in the scientific literature to suggest that this compound is used as a reagent in protein chemistry for reduction or any other common application. Its bulky tert-octyl groups would also likely create significant steric hindrance, preventing it from interacting effectively with disulfide bonds that are often partially buried within a protein's structure.

Redox_Roles cluster_reducing_agent Reducing Agent cluster_oxidized_compound Disulfide Compound cluster_protein Protein Disulfide Bond DTT DTT (Dithiol - Reduced) DTT_Ox Oxidized DTT (Disulfide) DTT->DTT_Ox Donates Electrons (is Oxidized) Protein_Ox Protein-S-S (Oxidized) DTT->Protein_Ox Reduces DTOD This compound (No Reducing Capacity) Protein_Red Protein-SH HS- (Reduced) Protein_Ox->Protein_Red Accepts Electrons (is Reduced)

Contrasting redox roles of DTT and a disulfide compound.

Experimental Protocols

As this compound is not a protein-reducing agent, no experimental protocol for its use in this context exists. Below is a standard protocol for protein reduction using DTT.

Protocol: Reduction of Protein Disulfide Bonds for SDS-PAGE

Objective: To reduce the disulfide bonds within a protein sample to ensure complete denaturation and accurate separation by molecular weight during Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, PBS)

  • 1 M Dithiothreitol (DTT) stock solution (prepared fresh in deoxygenated water and stored at -20°C)

  • 4X SDS-PAGE sample loading buffer (e.g., Laemmli buffer) containing SDS, glycerol, bromophenol blue, and a buffering agent.

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine your protein sample with the 4X SDS-PAGE sample loading buffer. For example, mix 15 µL of protein sample with 5 µL of 4X loading buffer.

  • Addition of DTT: Add the 1 M DTT stock solution to the protein-loading buffer mixture to a final concentration of 50-100 mM. For a 20 µL final volume, this would typically be 1-2 µL of 1 M DTT.

  • Denaturation and Reduction: Gently vortex the tube to mix the contents.

  • Incubate the sample at 70-95°C for 5-10 minutes. This combination of heat, SDS, and DTT ensures the complete denaturation of the protein and reduction of its disulfide bonds.[4]

  • Cooling and Loading: After incubation, briefly centrifuge the tube to collect the sample at the bottom.

  • The sample is now ready to be loaded onto the SDS-PAGE gel for electrophoresis.

SDSPAGE_Workflow start Protein Sample step1 Add 4X SDS Sample Buffer start->step1 step2 Add DTT to 50-100 mM final step1->step2 step3 Incubate at 95°C for 5-10 min step2->step3 Denaturation & Reduction step4 Cool and Centrifuge step3->step4 end Load on SDS-PAGE Gel step4->end

Experimental workflow for protein reduction with DTT.

Conclusion: Choosing the Right Tool for the Job

The selection of appropriate chemical reagents is a foundational principle of robust scientific research. Dithiothreitol (DTT) is a well-characterized and indispensable tool for researchers needing to reduce protein disulfide bonds. Its mechanism is understood, and its application is supported by decades of experimental data.

Conversely, this compound is not a reducing agent and has no established application in protein biochemistry for this purpose. Attempting to use it as such would be futile and highlights the importance of understanding the fundamental chemical properties of the reagents used in the laboratory. For researchers, scientists, and drug development professionals, the clear choice for protein disulfide bond reduction remains a proven dithiol reagent like DTT or, depending on the specific experimental requirements, alternatives such as Tris(2-carboxyethyl)phosphine (TCEP).

References

Comparative Analysis: DI-tert-OCTYL DISULFIDE vs. DI-tert-BUTYL DISULFIDE as High-Performance Additives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the physicochemical properties, performance characteristics, and applications of DI-tert-OCTYL DISULFIDE and DI-tert-BUTYL DISULFIDE. This document provides a comparative overview based on available data and established principles in lubrication and polymer science.

In the realm of industrial chemistry, organosulfur compounds play a pivotal role as additives, enhancing the performance and longevity of materials in demanding applications. Among these, dialkyl disulfides are a prominent class, valued for their ability to function as extreme pressure (EP) agents in lubricants and as vulcanizing agents in rubber formulations. This guide presents a detailed comparative analysis of two such compounds: this compound and DI-tert-BUTYL DISULFIDE. While direct comparative performance data is limited, particularly for the tert-octyl variant, this analysis synthesizes available information on their properties and the established structure-performance relationships within the broader family of alkyl disulfides.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these disulfides is crucial for predicting their behavior in various formulations. The following table summarizes the key physical and chemical data for both compounds.

PropertyThis compoundDI-tert-BUTYL DISULFIDE
Molecular Formula C₁₆H₃₄S₂C₈H₁₈S₂[1]
Molecular Weight 290.57 g/mol [2]178.36 g/mol [1]
Appearance Colorless to Yellow LiquidClear pale yellow to yellow liquid
Boiling Point 336.6 ± 11.0 °C (Predicted)200-201 °C[1]
Density 0.92 g/cm³[3][4]0.923 g/mL at 25 °C[1]
Flash Point 69 °C62 °C (closed cup)
Refractive Index 1.4998 (589.3 nm 20℃)n20/D 1.490
Solubility Soluble in Chloroform, Ethyl AcetateSparingly soluble in Chloroform, Slightly soluble in Ethanol
CAS Number 29956-99-8[2]110-06-5[1]

Performance as Extreme Pressure (EP) Lubricant Additives

Dialkyl disulfides are widely utilized as extreme pressure (EP) additives in industrial and automotive lubricants.[5] Their primary function is to prevent catastrophic failure of metal surfaces under high-load conditions where the lubricant film thins and direct metal-to-metal contact is imminent.

The mechanism of action involves the thermal decomposition of the disulfide bond at the high temperatures generated at asperity contacts. This releases active sulfur species that react with the metal surface to form a sacrificial, low-shear-strength metal sulfide layer (e.g., iron sulfide).[5] This layer prevents welding and significantly reduces wear and friction.

  • Thermal Stability: Generally, the thermal stability of dialkyl disulfides increases with increasing alkyl chain length. This suggests that this compound would likely have a higher decomposition temperature than DI-tert-BUTYL DISULFIDE. The lower decomposition temperature of DI-tert-BUTYL DISULFIDE may be advantageous in applications where EP protection is required at lower operating temperatures.[6]

  • Solubility in Base Oils: Longer alkyl chains typically impart better solubility in hydrocarbon base oils. Therefore, this compound is expected to have better solubility in a wider range of base oils compared to DI-tert-BUTYL DISULFIDE.

  • Sulfur Content: DI-tert-BUTYL DISULFIDE has a higher percentage of sulfur by weight compared to this compound. A higher sulfur content can translate to a greater potential for forming protective metal sulfide films, which may enhance EP performance.

It is important to note that the "tert" alkyl structure in both molecules introduces steric hindrance around the sulfur-sulfur bond, which can influence their reactivity and the nature of the resulting surface films.

Performance as Vulcanizing Agents

In the rubber industry, sulfur-containing compounds are essential for the vulcanization process, which converts raw rubber into a durable, cross-linked material. Disulfides can act as sulfur donors, releasing sulfur at vulcanization temperatures to form cross-links between polymer chains.[7][8]

The choice of vulcanizing agent influences the cure characteristics and the final properties of the rubber product.[9][10] Similar to their role as EP additives, the performance of dialkyl disulfides as vulcanizing agents is influenced by their thermal stability and the reactivity of the released sulfur.

  • Cure Rate and Scorch Safety: The lower decomposition temperature of DI-tert-BUTYL DISULFIDE suggests it might initiate vulcanization at a lower temperature or provide a faster cure rate compared to the more thermally stable this compound. This could also impact scorch safety, which is the premature vulcanization of the rubber compound during processing.

  • Cross-link Structure: The nature of the disulfide can influence the type of cross-links formed (mono-, di-, or polysulfidic), which in turn affects the final properties of the vulcanizate, such as tensile strength, heat resistance, and resistance to aging.[11][12]

Experimental Protocols

To quantitatively compare the performance of these two disulfides, standardized experimental testing is essential.

Evaluation of Extreme Pressure Properties of Lubricating Fluids

A standard method for this evaluation is the ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method) .[13][14][15]

Objective: To determine the load-carrying properties of a lubricating fluid by measuring its Load-Wear Index and Weld Point.

Apparatus: Four-Ball EP Tester.

Materials:

  • Test lubricant containing a specified concentration of either this compound or DI-tert-BUTYL DISULFIDE.

  • Steel balls (as specified in ASTM D2783).

  • Solvents for cleaning.

Procedure:

  • Preparation: Thoroughly clean the four steel balls and the test cup.

  • Assembly: Clamp three balls in the test cup and cover them with the test lubricant. Place the fourth ball in the chuck of the motor-driven spindle.

  • Test Initiation: Bring the fourth ball into contact with the three stationary balls.

  • Loading and Rotation: Start the motor to rotate the top ball at a constant speed (typically 1760 rpm) and apply a series of increasing loads for a set duration (e.g., 10 seconds per load).[14]

  • Observation: After each run, measure the wear scars on the three stationary balls.

  • Weld Point Determination: Continue increasing the load until the four balls weld together. The load at which this occurs is the Weld Point.

  • Load-Wear Index Calculation: The Load-Wear Index is calculated from the wear scar diameters measured at loads below the weld point.

Evaluation of Vulcanization Characteristics

The vulcanization characteristics of rubber compounds containing these disulfides can be evaluated using a Moving Die Rheometer (MDR) according to ASTM D5289: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters .

Objective: To determine the cure characteristics of a rubber compound, including scorch time, cure rate, and maximum torque.

Apparatus: Moving Die Rheometer.

Materials:

  • Rubber compound formulated with a standard recipe, including either this compound or DI-tert-BUTYL DISULFIDE as the vulcanizing agent.

Procedure:

  • Sample Preparation: Prepare a sample of the unvulcanized rubber compound.

  • Test Execution: Place the sample in the temperature-controlled die cavity of the MDR. The instrument oscillates one die at a specific frequency and amplitude, and the torque required to do so is measured.

  • Data Acquisition: The torque is recorded as a function of time at a specified vulcanization temperature.

  • Analysis: The resulting cure curve is analyzed to determine key parameters:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Related to the shear modulus and cross-link density of the fully vulcanized compound.

    • Scorch Time (ts1 or ts2): The time to the onset of vulcanization.

    • Optimum Cure Time (t'90): The time to reach 90% of the maximum torque.

Visualizing Experimental Workflows and Logical Relationships

To better understand the evaluation processes, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_EP_Additives cluster_prep Sample Preparation cluster_testing ASTM D2783 Four-Ball Test cluster_analysis Data Analysis and Comparison BaseOil Base Lubricant Oil Blend1 Blend with DTOD BaseOil->Blend1 Blend2 Blend with DTBD BaseOil->Blend2 DTOD This compound DTOD->Blend1 DTBD DI-tert-BUTYL DISULFIDE DTBD->Blend2 Test1 Perform Four-Ball Test on Blend 1 Blend1->Test1 Test2 Perform Four-Ball Test on Blend 2 Blend2->Test2 Data1 Measure Wear Scar and Weld Point for Blend 1 Test1->Data1 Data2 Measure Wear Scar and Weld Point for Blend 2 Test2->Data2 Compare Compare Load-Wear Index and Weld Point Data1->Compare Data2->Compare

Caption: Workflow for Comparative Evaluation of Extreme Pressure Additives.

Logical_Relationship_Structure_Performance cluster_structure Molecular Structure cluster_property Physicochemical Property cluster_performance Performance Implication AlkylChain Alkyl Chain Length (tert-Octyl > tert-Butyl) ThermalStability Thermal Stability AlkylChain->ThermalStability Increases Solubility Oil Solubility AlkylChain->Solubility Increases SulfurContent Sulfur Content (% by wt) (tert-Butyl > tert-Octyl) EP_Performance Extreme Pressure Performance SulfurContent->EP_Performance Potentially Increases ThermalStability->EP_Performance Affects Activation Temp. Vulcanization_Rate Vulcanization Rate ThermalStability->Vulcanization_Rate Affects Onset

Caption: Structure-Property-Performance Relationships for Dialkyl Disulfides.

Conclusion

Both this compound and DI-tert-BUTYL DISULFIDE are valuable organosulfur compounds with significant potential as high-performance additives in lubricants and rubber formulations. Based on general chemical principles, this compound is expected to offer higher thermal stability and better oil solubility, making it suitable for high-temperature applications and a broader range of base oils. Conversely, DI-tert-BUTYL DISULFIDE, with its higher sulfur content and lower thermal stability, may provide more reactive EP performance at lower temperatures and potentially faster vulcanization rates.

The selection between these two additives will ultimately depend on the specific requirements of the application, including operating temperature, base oil compatibility, and desired cure characteristics. The experimental protocols outlined in this guide provide a framework for conducting direct comparative studies to generate the quantitative data needed for informed formulation decisions. Further research directly comparing these two molecules under identical conditions is warranted to fully elucidate their relative performance benefits.

References

Validating Protein Structure After Stabilization with Di-tert-octyl Disulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the structural integrity of proteins is paramount. Chemical stabilizers, such as di-tert-octyl disulfide, are often employed to enhance protein stability by forming disulfide bonds. This guide provides a comparative overview of methods to validate protein structure post-stabilization, supported by experimental data and detailed protocols.

Introduction to Protein Stabilization via Disulfide Bonds

Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues.[1] These bonds are critical for the stability and proper folding of many proteins, particularly those secreted outside the cell where they may encounter fluctuating conditions like changes in pH and temperature.[2] By cross-linking different parts of the polypeptide chain, disulfide bonds reduce the entropy of the unfolded state, making the folded conformation more thermodynamically favorable.[2][3] this compound is a chemical reagent used to facilitate the formation of these stabilizing bonds in proteins that may lack the necessary cysteine residues or require enhanced stability for therapeutic or research applications.

Alternatives to this compound

While this compound is effective, several other reagents and methods can be used for protein stabilization. A comparison of common alternatives is presented below.

Stabilizer/MethodMechanism of ActionAdvantagesDisadvantages
This compound Chemical cross-linking of cysteine residues.Specific and targeted stabilization.Requires accessible cysteine residues; may introduce non-native bonds.
Oxidized Glutathione (GSSG) Promotes disulfide bond formation through thiol-disulfide exchange.[4]Biocompatible; mimics in vivo oxidative folding.Less specific; can lead to mixed disulfides.
N-ethylmaleimide (NEM) Irreversibly blocks free sulfhydryl groups, preventing non-native disulfide bond formation.[5]Prevents aggregation and incorrect disulfide pairing.Does not introduce new stabilizing bonds.
Site-Directed Mutagenesis Introduction of cysteine residues at strategic locations to form new disulfide bonds.[3]Precise control over bond location; can significantly increase stability.Requires genetic engineering; improper placement can destabilize the protein.
Polyethylene Glycol (PEG) Conjugation Covalent attachment of PEG chains to the protein surface, including cysteine residues.[4]Increases plasma stability and reduces immunogenicity.Can sometimes alter protein activity and tertiary structure.

Experimental Validation of Protein Structure and Stability

After stabilization, it is crucial to validate that the protein has maintained its correct three-dimensional structure and exhibits increased stability. Several biophysical techniques are employed for this purpose.

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method to determine the thermal stability of a protein.[6][7] It measures the melting temperature (Tm), which is the temperature at which half of the protein population is unfolded.[8] An increase in Tm after stabilization indicates successful enhancement of protein stability.

Experimental Protocol for DSF:

  • Sample Preparation: Prepare a solution of the purified protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer.

  • Dye Addition: Add a fluorescent dye, such as SYPRO Orange, which binds to hydrophobic regions of the protein that become exposed upon unfolding.[9]

  • Thermal Denaturation: Place the protein-dye mixture in a real-time PCR instrument and apply a thermal ramp, typically from 25°C to 95°C, with a heating rate of 1°C/minute.[7]

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The fluorescence will increase as the protein unfolds and the dye binds to the exposed hydrophobic core.[6]

  • Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the sigmoidal curve corresponds to the melting temperature (Tm).[10]

Data Presentation:

Protein SampleTreatmentMelting Temperature (Tm)ΔTm (°C)
Protein XUntreated55.2 °C-
Protein X+ this compound62.5 °C+7.3
Protein X+ Oxidized Glutathione59.8 °C+4.6
Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins.[11][12] Far-UV CD (190-250 nm) provides information about the protein's secondary structure content (α-helices, β-sheets, etc.), while near-UV CD (250-320 nm) is sensitive to the tertiary structure, arising from aromatic amino acids and disulfide bonds.[13]

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a protein solution with a concentration of 0.1 mg/mL for far-UV CD and 1 mg/mL for near-UV CD in a buffer that is transparent in the desired UV range.[11] The sample must be highly pure.

  • Instrument Setup: Use a CD spectropolarimeter with a temperature-controlled cell holder. Flush the instrument with nitrogen gas to remove oxygen.

  • Data Collection:

    • For secondary structure analysis, scan the sample from 250 nm to 190 nm in a 0.1 cm pathlength cuvette.

    • For thermal melt studies, monitor the CD signal at a single wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature.[14]

  • Data Analysis: The resulting spectrum can be deconvoluted to estimate the percentage of different secondary structure elements. Thermal melt curves are analyzed to determine the Tm.[15]

Data Presentation:

Protein SampleTreatmentα-Helix (%)β-Sheet (%)Tm (°C)
Protein YUntreated452560.1
Protein Y+ this compound462468.4
Protein Y (Cys Mutant)Site-Directed Mutagenesis442672.3
X-ray Crystallography

X-ray crystallography provides the highest resolution, atomic-level information about a protein's three-dimensional structure.[16][17] By comparing the crystal structures of the stabilized and untreated protein, one can directly visualize the newly formed disulfide bonds and confirm that the overall fold remains unchanged.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: The purified protein must be crystallized by screening a wide range of conditions (precipitants, pH, temperature) to find one that yields diffraction-quality crystals.[18] This is often a bottleneck in the process.[19]

  • X-ray Diffraction: The crystal is exposed to a high-intensity X-ray beam, which diffracts in a pattern determined by the arrangement of atoms in the crystal.[20]

  • Data Collection and Processing: The diffraction pattern is recorded on a detector. The data is then processed to determine the electron density map of the protein.

  • Model Building and Refinement: A three-dimensional model of the protein is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters like the R-factor.[20]

Data Presentation:

Protein SampleTreatmentResolution (Å)R-factorPDB ID
Protein ZUntreated1.80.19XXXX
Protein Z+ this compound1.70.18YYYY

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for protein stabilization and validation.

G Protein Stabilization and Validation Workflow cluster_stabilization Stabilization protein Purified Protein stabilizer Add Stabilizer (e.g., this compound) protein->stabilizer stabilized_protein Stabilized Protein stabilizer->stabilized_protein dsf DSF (Tm) stabilized_protein->dsf cd CD Spectroscopy (Secondary Structure, Tm) stabilized_protein->cd xray X-ray Crystallography (3D Structure) stabilized_protein->xray

Caption: General workflow for protein stabilization and subsequent structural validation.

G Mechanism of Disulfide Bond Formation protein_unfolded Unfolded Protein with two Cysteine residues (-SH) oxidizing_agent Oxidizing Agent (e.g., this compound) protein_unfolded->oxidizing_agent Thiol-Disulfide Exchange protein_folded Folded, Stabilized Protein with Disulfide Bond (-S-S-) oxidizing_agent->protein_folded

Caption: Simplified mechanism of disulfide bond formation in a protein.

References

Performance Showdown: DI-tert-OCTYL DISULFIDE in Advanced Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Formulation Scientists

DI-tert-OCTYL DISULFIDE (DTODS) is an organic sulfur compound utilized as an ashless, non-corrosive extreme pressure (EP) and anti-wear (AW) additive in a variety of lubricant formulations.[1] Its primary function is to protect metal surfaces from wear and seizure under conditions of high load and temperature, where the hydrodynamic lubricant film is insufficient to prevent metal-to-metal contact.[2][3] This guide provides a comparative analysis of DTODS's performance against other common sulfur carriers and lubricant additives, supported by experimental data and standardized testing protocols.

Mechanism of Action: The Protective Tribofilm

Like other sulfur-based EP additives, DTODS functions by thermally decomposing at the high temperatures generated by friction at asperity contacts between two surfaces.[4][5] The released sulfur reacts with the metal surface (typically iron or steel) to form a sacrificial, low-shear-strength metal sulfide layer, often referred to as a tribofilm.[1][4] This film prevents direct metal-to-metal contact, reducing friction, preventing catastrophic welding (seizure), and minimizing wear.[3] The effectiveness of the additive is tied to its reactivity and the stability of the protective film formed.

Performance Comparison of Lubricant Additives

The performance of EP and AW additives is evaluated using standardized tribological tests. The following tables summarize comparative data for various additives based on common industry tests.

Table 1: Extreme Pressure (EP) Performance Comparison

Additive TypeSpecific CompoundBase OilWeld Load (N)
Disulfide Dioctyl Disulfide (DODS) *Naphthenic Base Oil~1800-1900
DisulfideDibenzyl Disulfide (DBDS)Naphthenic Base Oil1961[1]
Unsymmetrical DisulfideDodecyl Octyl Disulfide (DDODS)Naphthenic Base Oil1961[1]
PolysulfideDialkylpolysulfide (DPS)Synthetic Ester (PETO)>2000
Phosphorus/SulfurZinc Dialkyl Dithiophosphate (ZDDP)Naphthenic Base Oil<1800
Chlorinated ParaffinMedium Chain Chlorinated Paraffin (MCCP)Naphthenic Base Oil<1800

Note: Data for this compound is often represented by its isomer, Dioctyl Disulfide (DODS), in comparative studies.

Table 2: Anti-Wear (AW) Performance Comparison

Additive TypeSpecific CompoundBase OilWear Scar Diameter (mm)
Disulfide Dioctyl Disulfide (DODS) *Naphthenic Base Oil~0.65 - 0.75
DisulfideDibenzyl Disulfide (DBDS)Naphthenic Base Oil0.60[1]
Unsymmetrical DisulfideDodecyl Octyl Disulfide (DDODS)Naphthenic Base Oil0.90[1]
Phosphorus/SulfurZinc Dialkyl Dithiophosphate (ZDDP)Naphthenic Base Oil~0.50 - 0.60
Solid LubricantMolybdenum Disulfide (MoS₂)Base OilLower than base oil[6]

Note: A smaller wear scar diameter indicates better anti-wear performance.

Key Performance Characteristics

Extreme Pressure and Anti-Wear Properties

Disulfides like DODS and DBDS demonstrate excellent EP performance, forming robust tribofilms that prevent seizure under high loads.[1] In one study, DBDS showed a superior EP value (1961 N) compared to ZDDP and MCCP.[1] While effective, the anti-wear properties of simple disulfides can sometimes be outperformed by additives like ZDDP, which are known for their excellent wear protection under moderate conditions.[2] The performance of disulfides is attributed to the formation of an iron sulfide (FeS) layer on the metal surface under EP conditions.[1]

Thermal Stability and Corrosivity

A critical differentiator among sulfur carriers is their thermal stability and corrosivity, particularly towards yellow metals like copper.[4] Additives like Dibenzyl Disulfide (DBDS) have lower thermal stability and can be highly corrosive to copper.[4][7] In contrast, other structures like Diphenyl Disulfide (DPDS) exhibit significantly higher thermal stability and can even act as corrosion inhibitors for copper.[4] this compound is generally considered to have good thermal stability and be less corrosive than more active polysulfides, making it suitable for a broader range of applications.

Visualizing Mechanisms and Protocols

To better understand the function and evaluation of these additives, the following diagrams illustrate the key processes.

EP_Additive_Mechanism Mechanism of Sulfur-Based EP Additive Action cluster_0 Boundary Lubrication Condition cluster_1 Additive Activation & Reaction cluster_2 Resulting Protection A High Load & Temperature B Asperity Contact (Metal-to-Metal) A->B C DTODS Additive (R-S-S-R) D Thermal Decomposition of S-S Bond C->D Heat from Friction E Active Sulfur Released D->E G Reaction to Form Iron Sulfide (FeS) E->G F Iron Surface (Fe) F->G H Sacrificial Tribofilm (Low Shear Strength) I Reduced Friction & Wear Prevention H->I

Caption: Logical flow of EP additive activation and protective film formation.

Experimental Protocols

The data presented in this guide is typically generated using standardized test methods. The Four-Ball Wear and EP Test is a fundamental procedure for evaluating lubricant performance.

Four-Ball EP and Wear Test (ASTM D2783 & D4172)

This method assesses a lubricant's properties under high pressure and various sliding velocities.[5]

1. Objective:

  • EP Test (ASTM D2783): To determine the load-carrying capacity of a lubricant, measured as the "Weld Point" (the load at which the rotating ball welds to the stationary balls).

  • Wear Test (ASTM D4172): To evaluate the anti-wear properties by measuring the "Wear Scar Diameter" (WSD) on the stationary balls after a set duration under a specific load.

2. Apparatus:

  • A test rig consisting of one rotating steel ball pressed against three identical stationary steel balls held in a cup filled with the test lubricant.

3. Procedure (Simplified):

  • Setup: The three stationary balls are clamped together in the test cup, and the lubricant sample is added. The fourth ball is secured in the chuck of the drive motor.

  • EP Test: The motor is started, and a series of short-duration runs are conducted with increasing loads until welding occurs.

  • Wear Test: The test is run for a specified time (e.g., 60 minutes) at a set load, speed, and temperature.

  • Analysis: After the test, the stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope.

Four_Ball_Test_Workflow Experimental Workflow: Four-Ball Test cluster_setup 1. Test Setup cluster_execution 2. Test Execution cluster_analysis 3. Analysis & Results A1 Clean test balls and cup A2 Assemble 3 stationary balls in cup A1->A2 A3 Add lubricant sample to cover balls A2->A3 A4 Mount rotating ball in chuck A3->A4 B1 Set Parameters (Load, Speed, Temp, Time) A4->B1 B2 Apply load and start motor B1->B2 B3 Run test for specified duration B2->B3 C1 Disassemble and clean stationary balls B3->C1 C2 Measure Wear Scar Diameters (WSD) C1->C2 C4 Determine Weld Point (for EP test) C1->C4 C3 Calculate average WSD C2->C3

Caption: Simplified workflow for the standard Four-Ball lubricant test.

Conclusion

This compound is a highly effective, ashless extreme pressure additive that provides excellent protection against seizure in lubricant formulations. Its performance is comparable to other high-performing disulfides like DBDS in terms of load-carrying capacity. While its primary strength lies in EP performance, it also contributes valuable anti-wear properties. When selecting an additive, formulators must consider the entire performance profile, including thermal stability and material compatibility. Compared to more active sulfur carriers, DTODS offers a balanced profile with lower potential for corrosion, making it a versatile choice for industrial gear oils, greases, and metalworking fluids.[8]

References

A Researcher's Guide to Alternatives for Protein Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Dithiothreitol (DTT), also known as Cleland's reagent, has long been the standard for reducing disulfide bonds in proteins and peptides.[1][2] Its effectiveness in breaking S-S bonds to yield free thiols is crucial for protein denaturation prior to electrophoresis, refolding studies, and various analytical techniques.[1][3] However, DTT is not without its drawbacks, including a strong, unpleasant odor, a limited effective pH range, and instability due to oxidation.[4][5] Furthermore, its reactivity can interfere with downstream applications like maleimide-based labeling and immobilized metal affinity chromatography (IMAC).[6][7][8]

These limitations have driven the adoption of alternative reagents. This guide provides an objective comparison of the most common alternatives to DTT, focusing on Tris(2-carboxyethyl)phosphine (TCEP) and β-mercaptoethanol (BME), with supporting data to help researchers select the optimal reagent for their specific needs.

Comparative Analysis of Common Reducing Agents

The choice of a reducing agent significantly impacts experimental outcomes. TCEP and BME are the most prevalent alternatives to DTT, each offering a distinct profile of advantages and disadvantages. TCEP is a non-thiolated phosphine-based reductant, whereas BME, like DTT, is a thiol-containing compound.[9][10]

Key Performance Characteristics

The following table summarizes the key characteristics of DTT, TCEP, and BME to facilitate at-a-glance comparison.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Chemical Nature Thiol-containingThiol-free phosphineThiol-containing
Odor Strong, unpleasant[11]Odorless[4][12]Very strong, unpleasant[1]
Effective pH Range Limited, optimal >7[5][13]Wide range (1.5 - 8.5)[11][12][14]Optimal >7.5
Stability Prone to air oxidation[4][11]Highly resistant to air oxidation[4][12]Less stable than DTT, degrades rapidly[1][7]
Potency Strong reductantMore potent than DTT, especially at pH < 8[12]Less potent, higher concentration needed[1]
IMAC Compatibility Interferes (chelates Ni²⁺)[6][7][8]Compatible (does not reduce metals)[4][13]Interferes (chelates Co²⁺, Cu²⁺)[7][8]
Maleimide Labeling Reacts readily, must be removed[6][11][15]Reacts slowly, removal recommended[6][11][14]Reacts readily, must be removed
Reversibility Reversible (air oxidation)Irreversible reductionReversible (air oxidation)

Quantitative Performance Data

This table presents more specific quantitative data regarding the stability and working conditions of each reagent.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-Mercaptoethanol (BME)
Typical Working Conc. 1-100 mM[16]5-50 mM[17]2-10 mM (purification), 2.5-5% (SDS-PAGE)[7][16]
Half-life (pH 6.5, 20°C) 40 hours[5][7]Generally stable>100 hours[5][7]
Half-life (pH 8.5, 20°C) 1.4 hours[5][7]Generally stable4 hours[5][7]
Redox Potential (pH 7) -0.33 V[13]More negative than DTTHigher than DTT
Stability in Phosphate Buffer Generally stableUnstable, oxidizes within hours to days[12]Sensitive to many phosphate buffers[7][8]

In-Depth Reagent Profiles

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP has emerged as a superior alternative to DTT for many applications.[4] As a phosphine-based reducing agent, it is odorless, which significantly improves the laboratory environment.[4] Its primary advantages are its high stability in air-exposed solutions and its effectiveness over a broad pH range (1.5-8.5).[11][12][14] TCEP is a more powerful reductant than DTT, particularly at a pH below 8.0, and can reduce even the most stable alkyl disulfides completely and selectively.[12]

A key advantage of TCEP is its compatibility with downstream applications. It does not contain a thiol group, meaning it reacts very slowly with maleimide reagents, although for highly quantitative conjugations, its removal is still recommended.[6][11] Crucially, TCEP does not chelate the metal ions used in IMAC, making it the reductant of choice for purifying histidine-tagged proteins.[4][13] However, TCEP is known to be unstable in phosphate buffers, where it can oxidize within days.[12]

β-Mercaptoethanol (BME)

BME is a traditional, cost-effective thiol-based reducing agent.[1] Its most notable drawback is its powerful and unpleasant odor, stemming from its high volatility.[1] Compared to DTT, BME is less potent, and higher concentrations are typically required to achieve the same level of reduction.[1] While BME is more stable than DTT at pH 6.5, it degrades more rapidly at alkaline pH.[5][7] Like DTT, BME readily reacts with maleimides and can interfere with IMAC by chelating metal ions.[7][8] It is commonly used in loading buffers for SDS-PAGE to denature proteins by cleaving disulfide bonds.[3][18]

Experimental Protocols

Below are detailed methodologies for the reduction of protein disulfide bonds for analytical purposes.

Protocol 1: General Protein Reduction for SDS-PAGE Analysis

This protocol describes the reduction of a protein sample in preparation for denaturing gel electrophoresis.

  • Prepare Stock Solutions:

    • DTT: Prepare a 1 M stock solution in high-purity water. Aliquot and store at -20°C. Thaw a fresh aliquot for each use as DTT is prone to oxidation.

    • TCEP: Prepare a 0.5 M stock solution by dissolving TCEP-HCl in water and adjusting the pH to 7.0 with NaOH.[19] Aliquot and store at -20°C for up to 3 months.[19]

    • BME: Use neat (14.3 M). BME is sensitive to UV light and should be stored in a protected vial.

  • Sample Preparation:

    • To your protein sample (e.g., 15 µL), add 5 µL of 4x Laemmli sample buffer.

    • Add the reducing agent to the desired final concentration:

      • Using DTT: Add 1.5 µL of 1 M stock to achieve a final concentration of ~100 mM.

      • Using TCEP: Add 1 µL of 0.5 M stock to achieve a final concentration of ~25 mM.

      • Using BME: Add 1 µL of neat BME to achieve a final concentration of ~5% (v/v).

  • Denaturation:

    • Vortex the sample gently to mix.

    • Heat the sample at 70-95°C for 5-10 minutes to denature the proteins and facilitate reduction.[16][18] For heat-sensitive proteins prone to aggregation, incubation at 70°C for 10 minutes is often sufficient.[5]

  • Loading:

    • After heating, briefly centrifuge the tube to collect the sample at the bottom.

    • Load the entire sample into a well of an SDS-PAGE gel and proceed with electrophoresis.

Protocol 2: TCEP Reduction for Downstream Applications (e.g., Labeling)

This protocol is designed for applications where the protein must remain reduced without interference from the reducing agent itself.

  • Protein Preparation: Prepare the protein solution in a suitable, non-phosphate buffer (e.g., HEPES or Tris) at a concentration of 1-10 mg/mL.

  • Reduction:

    • Add TCEP from a 0.5 M, pH 7.0 stock solution to a final concentration of 5-20 mM.

    • Incubate at room temperature for 30-60 minutes. The exact time may vary depending on the protein's stability and the accessibility of its disulfide bonds.[20]

  • Removal of TCEP (Recommended):

    • To ensure quantitative and reproducible downstream reactions (like maleimide labeling), remove excess TCEP.[11]

    • Use a desalting column or spin filtration device with a molecular weight cut-off (MWCO) appropriate for your protein of interest.

    • Equilibrate the column/device with the desired reaction buffer.

    • Apply the protein/TCEP mixture to the column/device and elute/collect the protein according to the manufacturer's instructions.

  • Downstream Application: The reduced, TCEP-free protein is now ready for labeling, conjugation, or other sulfhydryl-specific reactions. Perform these steps immediately to prevent re-oxidation of the cysteine residues.[11]

Visualized Workflows and Comparisons

To better illustrate the relationships and processes described, the following diagrams were generated.

G cluster_prep Sample Preparation cluster_red Reduction & Denaturation cluster_analysis Downstream Analysis cluster_removal Optional Removal Step p_sample Protein Sample buffer Add Lysis/Sample Buffer p_sample->buffer reductant Add Reducing Agent (DTT, TCEP, or BME) buffer->reductant heat Heat Sample (e.g., 95°C for 5 min) reductant->heat sds_page SDS-PAGE heat->sds_page removal Remove Reducing Agent (Desalting / Spin Filter) heat->removal If required labeling Maleimide Labeling imac IMAC Purification removal->labeling removal->imac

A typical experimental workflow for protein reduction.

Key property comparison of reducing agents.

References

Navigating the Maze: A Comparative Guide to Characterizing Disulfide Cleavage Pathways of Therapeutic Peptides via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of disulfide bonds is a critical quality attribute for ensuring the safety and efficacy of therapeutic peptides. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of common mass spectrometric approaches for disulfide bond analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

Disulfide bonds are pivotal in stabilizing the tertiary and quaternary structures of many therapeutic peptides and proteins, including monoclonal antibodies. Verifying the correct disulfide connectivity and identifying any scrambled or modified linkages is a regulatory expectation and essential for understanding a drug's biological function. This guide delves into the two primary strategies for disulfide bond analysis by mass spectrometry: chemical reduction followed by LC-MS analysis and direct gas-phase fragmentation of intact disulfide-linked peptides.

Comparing the Arsenal: Chemical vs. Gas-Phase Cleavage

The choice of disulfide cleavage strategy depends on the complexity of the therapeutic peptide, the desired level of detail, and available instrumentation. Chemical reduction offers a straightforward approach for confirming the presence of cysteine residues involved in disulfide bonds, while gas-phase fragmentation methods provide direct evidence of linkage patterns.

Chemical Cleavage Reagents: DTT vs. TCEP

The most common workflow for identifying disulfide-linked peptides involves comparing peptide maps of a protein digest under non-reducing and reducing conditions. The disappearance of a disulfide-linked peptide peak in the non-reduced map and the appearance of two new peaks corresponding to the individual reduced peptides in the reduced map confirms the linkage. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are two of the most widely used reducing agents.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Thiol-disulfide exchange, forming a stable six-membered ring.Phosphine-based reduction, forming a phosphine oxide.[1]
Reducing Strength Strong reducing agent.[2]More powerful reducing agent than DTT.[2]
Optimal pH Effective at pH > 7.[2]Effective over a wide pH range (1.5 - 8.5).[2][3]
Stability Prone to air oxidation, especially at alkaline pH.[2]More stable and resistant to air oxidation.[2][3]
Compatibility Can interfere with metal affinity chromatography (e.g., IMAC) by reducing metal ions like Ni²⁺.[2] Inhibits maleimide attachment for labeling.[3]Compatible with IMAC as it does not reduce metal ions.[2] Less interference with maleimide labeling compared to DTT.[3]
Odor Strong, unpleasant odor.Odorless.[2]
Gas-Phase Fragmentation Techniques

Recent advancements in mass spectrometry have enabled the direct fragmentation of disulfide bonds in the gas phase, providing unambiguous identification of linked peptides without the need for chemical reduction. The choice of fragmentation technique significantly impacts the quality and interpretability of the resulting spectra.

Fragmentation TechniquePrincipleAdvantages for Disulfide AnalysisDisadvantages for Disulfide Analysis
Collision-Induced Dissociation (CID) Ions are accelerated and collided with a neutral gas, leading to fragmentation primarily at peptide backbone bonds.Widely available and well-understood.Inefficient at cleaving disulfide bonds, which often remain intact.[4][5][6] Spectra can be complex and difficult to interpret for disulfide-linked peptides.[2]
Electron Transfer Dissociation (ETD) Anions transfer an electron to multiply charged peptide cations, inducing fragmentation of the peptide backbone (c and z ions) and preferentially cleaving disulfide bonds.Highly effective at cleaving disulfide bonds.[5][7][8] Preserves labile post-translational modifications.Requires highly charged precursor ions for efficient fragmentation.[7] Can have lower fragmentation efficiency for smaller, doubly charged peptides.
Higher-Energy Collisional Dissociation (HCD) A beam-type CID technique that occurs in a separate collision cell, providing higher fragmentation energy.Can provide more fragmentation information than traditional CID.Generally does not efficiently cleave disulfide bonds.[9]
Electron Transfer/Higher-Energy Collision Dissociation (EThcD) A dual fragmentation technique combining ETD and HCD, subjecting all ions from the ETD reaction to supplemental HCD activation.Provides extensive sequence coverage of both peptide chains involved in the disulfide bond.[9]Can generate complex spectra.
Ultraviolet Photodissociation (UVPD) Ions are irradiated with UV laser pulses, leading to fragmentation through electronic excitation. Specific wavelengths can selectively cleave disulfide bonds.266 nm UVPD can selectively and efficiently cleave S-S bonds.[10] 193 nm UVPD provides extensive backbone fragmentation in addition to disulfide bond cleavage.[9]Can lead to non-selective fragmentation if chromophoric amino acids are present.[10] Requires specialized instrumentation.
In-Source Dissociation (ISD) Fragmentation occurs in the ion source at higher energies before mass analysis.Can cleave both inter- and intra-chain disulfide bonds.[6]Fragmentation is not precursor-selective, leading to complex spectra for mixtures.

Quantitative Comparison of Fragmentation Techniques for Insulin

The analysis of insulin, a therapeutic peptide with two inter-chain and one intra-chain disulfide bond, highlights the differences in sequence coverage achievable with various fragmentation methods.

Fragmentation MethodA-Chain Sequence Coverage (%)B-Chain Sequence Coverage (%)Notes
HCD 2052Poor sequence coverage, ineffective for disulfide-bound peptides.[9]
EThcD 8597Excellent sequence coverage of both chains.[9]
UVPD (193 nm) 7093Excellent sequence coverage of both chains.[9]
ETD Low EfficiencyLow EfficiencyIn a study with an insulin variant, ETD was only able to cleave the inter-chain disulfide bond with low efficiency.[6]
ISD HighHighSuccessfully cleaved the intra-chain disulfide bond and allowed for accurate assignment of both intra- and inter-chain linkages.[6]

Experimental Protocols

Protocol 1: Non-Reducing and Reducing Peptide Mapping of a Monoclonal Antibody

This protocol is adapted for the analysis of a monoclonal antibody (mAb) to identify disulfide-linked peptides.

Materials:

  • Monoclonal antibody (IgG1 isotype)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • 0.1% Formic acid in water (Mobile Phase A)

  • 98% Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system (e.g., Q-TOF)

Procedure:

  • Denaturation: Dissolve 1 mg of the mAb in a urea-containing buffer to denature the protein.

  • Sample Splitting: Divide the denatured sample into two equal aliquots: one for non-reducing analysis and one for reducing analysis.

  • Reduction and Alkylation (for the reducing sample):

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce the disulfide bonds.

    • Cool the sample to room temperature and add IAM to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free thiols.

  • Digestion:

    • Perform a buffer exchange on both the non-reduced and the reduced/alkylated samples to a trypsin-compatible buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) to both samples.

    • Incubate at 37°C for 4 hours.[8]

    • Quench the digestion by adding formic acid to a final concentration of 0.1%.

  • LC-MS/MS Analysis:

    • Inject the digested samples onto a C18 reversed-phase column.

    • Elute the peptides using a gradient of Mobile Phase B.

    • Acquire data on the mass spectrometer in a data-dependent acquisition (DDA) mode, selecting precursor ions with a charge state of 2+ or higher for MS/MS fragmentation.

  • Data Analysis: Compare the chromatograms and MS/MS spectra of the non-reduced and reduced samples to identify the disulfide-linked peptides.

Protocol 2: Post-Extraction Disulfide Bond Cleavage for the Bioanalysis of Octreotide

This protocol is designed for the sensitive quantification of the cyclic therapeutic peptide octreotide in plasma.[4]

Materials:

  • Plasma sample containing octreotide

  • Acetonitrile

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • UPLC-MS/MS system

Procedure:

  • Protein Precipitation: Extract octreotide from the plasma sample by protein precipitation with acetonitrile.

  • Reductive Cleavage: After extraction, reduce the disulfide bridge of octreotide by adding TCEP. This converts the cyclic peptide into its linear dithiol form.

  • UPLC-MS/MS Analysis:

    • Inject the reduced sample onto a UPLC system.

    • Analyze the sample using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode.

    • Monitor for specific and more intense fragment ions that are generated from the CID of the linear dithiol-octreotide. This approach avoids matrix interference often seen with the analysis of the intact cyclic peptide.[4]

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in disulfide bond analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis TherapeuticPeptide Therapeutic Peptide Denaturation Denaturation TherapeuticPeptide->Denaturation GasPhase Gas-Phase Fragmentation (ETD, UVPD, etc.) TherapeuticPeptide->GasPhase Direct Analysis NonReduced Non-Reduced Digest Denaturation->NonReduced Enzymatic Digestion Reduced Reduced & Alkylated Digest Denaturation->Reduced Reduction (DTT/TCEP) Alkylation (IAM) Enzymatic Digestion LCMS LC-MS Analysis NonReduced->LCMS Reduced->LCMS DataAnalysis Data Analysis & Comparison LCMS->DataAnalysis GasPhase->DataAnalysis Result Disulfide Bond Characterization DataAnalysis->Result

A generalized workflow for disulfide bond analysis.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) cluster_uvpd Ultraviolet Photodissociation (UVPD) Peptide Disulfide-Linked Peptide Ion CID_Fragments Backbone Fragments (b, y ions) Disulfide bond often intact Peptide->CID_Fragments Inefficient S-S Cleavage ETD_Fragments Disulfide Cleavage + Backbone Fragments (c, z ions) Peptide->ETD_Fragments Efficient S-S Cleavage UVPD_Fragments Selective Disulfide Cleavage (266 nm) or Disulfide + Backbone Cleavage (193 nm) Peptide->UVPD_Fragments Wavelength-Dependent S-S Cleavage

Comparison of disulfide cleavage in different fragmentation techniques.

Conclusion

The characterization of disulfide cleavage pathways is a multifaceted analytical challenge that requires a tailored approach based on the therapeutic peptide of interest and the analytical question at hand. While traditional methods involving chemical reduction and comparative peptide mapping remain robust and widely accessible, direct gas-phase fragmentation techniques like ETD, EThcD, and UVPD offer more definitive and detailed structural information. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to ensure the quality and consistency of therapeutic peptides, ultimately contributing to the development of safer and more effective biotherapeutics.

References

Unraveling Protein Structure: A Comparative Guide to ETD and CID for Disulfide Linkage Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of proteins, the correct assignment of disulfide bonds is paramount. These covalent linkages are critical for protein folding, stability, and biological function. Mass spectrometry has emerged as a powerful tool for this purpose, with Electron Transfer Dissociation (ETD) and Collision-Induced Dissociation (CID) being two of the most prominent fragmentation techniques. This guide provides an objective comparison of ETD and CID for the mass spectrometric analysis of disulfide linkages, supported by experimental data and detailed protocols.

At a Glance: ETD vs. CID for Disulfide Bond Analysis

FeatureElectron Transfer Dissociation (ETD)Collision-Induced Dissociation (CID)
Primary Fragmentation Site Disulfide bonds (S-S) and peptide backbone (N-Cα)Peptide backbone (amide bonds, C-N)
Resulting Fragment Ions c- and z-type ions, and disulfide-cleaved peptide chainsb- and y-type ions
Preservation of Disulfide Bonds No, preferentially cleaves disulfide bonds.[1][2][3]Yes, generally leaves disulfide bonds intact.[2][4]
Sequence Coverage Generally higher, especially for longer peptides and within disulfide loops.[4][5][6]Can be limited, particularly within the cyclic structure of disulfide-linked peptides.[2][7]
Ideal Precursor Ions Higher charge state ions (z > 2).[8]Effective for a wide range of charge states.
Combined Approaches Often used in combination with CID (ETD-CID) for comprehensive analysis.[1][2][4]Can be used in MS3 experiments following ETD to sequence the resulting peptide chains.[1][2]
Complexity of Spectra Can be simpler to interpret for disulfide linkage, as it directly identifies the connected peptides.[1][9]Can be complex and difficult to interpret, sometimes with prevalent double backbone cleavages.[4][10][11]

Delving Deeper: A Head-to-Head Comparison

Collision-Induced Dissociation (CID) is a "slow-heating" fragmentation method that primarily induces cleavage of the amide bonds along the peptide backbone, resulting in the formation of b- and y-type fragment ions.[4] Crucially, disulfide bonds are generally stable under typical CID conditions and remain intact.[2][4] This can make it challenging to pinpoint the exact connectivity of cysteine residues, as the fragmentation often occurs outside the disulfide-bonded loop, providing limited information about the sequence within.[2][7] Furthermore, CID spectra of disulfide-linked peptides can be complex, sometimes dominated by product ions resulting from two or more peptide bond cleavages, which can complicate data analysis.[4][10][11]

In contrast, Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide ion. This process preferentially induces cleavage of the disulfide bond and the N-Cα bond in the peptide backbone, generating c- and z-type fragment ions.[1][2][5] The ability of ETD to directly cleave the disulfide bond is its key advantage, as it produces fragment ions corresponding to the individual peptide chains that were linked.[1][3] These liberated peptides can then be subjected to further fragmentation, typically using CID in an MS3 experiment, to determine their amino acid sequences and thus unambiguously identify the cysteine linkage.[1][2]

ETD is particularly advantageous for the analysis of larger peptides and those with higher charge states.[4][8] The combination of ETD for disulfide bond cleavage and CID for subsequent sequencing of the resulting peptides has become a powerful and widely adopted strategy for the comprehensive mapping of disulfide linkages in proteins.[1][2][4]

Performance Metrics: A Quantitative Look

The following table summarizes quantitative data from various studies, highlighting the performance of ETD and CID in the analysis of disulfide-linked peptides and proteins.

Protein/Peptide AnalyzedFragmentation Method(s)Key Quantitative Finding
Peptides with intrachain disulfide bondsETD75%-100% sequence coverage.[5]
General peptide datasetETD vs. CIDETD resulted in ~20% higher sequence coverage than CID on average.[4]
IgG2λ Monoclonal AntibodyETD-CID (MS3)90% and 74% sequence coverage for the two chains of a disulfide-linked peptide.[6]
LysozymeOnline Reduction + CIDSequence coverage increased from 35% to 100%.
Bovine Serum Albumin (BSA)Online Reduction + CIDSequence coverage increased from 13% to 87%.
Intact proteins with disulfide bondsAI-ETD vs. ETD vs. HCDActivated-Ion ETD (AI-ETD) provided significantly higher sequence coverage.[9]

Experimental Protocols

A robust experimental workflow is critical for the successful analysis of disulfide linkages. The following provides a generalized protocol for sample preparation and mass spectrometric analysis.

Sample Preparation: Non-Reducing Enzymatic Digestion

To preserve the native disulfide bonds, enzymatic digestion must be performed under non-reducing conditions.

  • Denaturation: Denature the protein sample in a buffer solution. To prevent disulfide scrambling, it is advisable to perform this step at an acidic pH (e.g., pH 6.8) and a lower temperature (e.g., 25°C).

  • Alkylation of Free Thiols (Optional but Recommended): To prevent the formation of non-native disulfide bonds through thiol-disulfide exchange, any free cysteine residues should be alkylated. This can be achieved by adding a reagent such as iodoacetamide (IAA).

  • Enzymatic Digestion: Digest the protein with a suitable protease. A combination of Lys-C and trypsin can improve digestion efficiency. The digestion should be carried out at a controlled temperature (e.g., 25°C) and pH (e.g., 6.8) to minimize disulfide scrambling.

  • Quenching and Sample Cleanup: Stop the digestion reaction, for example, by adding formic acid. The resulting peptide mixture should be desalted using a C18 solid-phase extraction (SPE) cartridge prior to LC-MS/MS analysis.

Mass Spectrometric Analysis: LC-MS/MS

The digested peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation: Separate the peptides using a reversed-phase liquid chromatography (RPLC) system, typically with a C18 column. A gradient of increasing acetonitrile in water, both containing 0.1% formic acid, is commonly used for elution.

  • Mass Spectrometry: The eluting peptides are ionized, for example, by electrospray ionization (ESI), and analyzed in a mass spectrometer capable of both CID and ETD fragmentation.

  • Data Acquisition: A data-dependent acquisition (DDA) method is often employed.

    • For CID analysis: The mass spectrometer is set to acquire a full MS scan followed by several MS/MS scans of the most intense precursor ions using CID.

    • For ETD analysis (and ETD-CID): The instrument is programmed to perform a full MS scan, followed by an ETD MS/MS scan on selected precursor ions. A powerful extension of this is to then trigger CID MS3 scans on the most intense fragment ions generated in the ETD spectrum.[9] This allows for the direct sequencing of the disulfide-cleaved peptides.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental differences in the fragmentation of disulfide-linked peptides by CID and ETD, as well as a typical experimental workflow.

CID_Fragmentation CID Fragmentation of a Disulfide-Linked Peptide cluster_precursor Precursor Ion cluster_fragments CID Fragments P [Peptide1-S-S-Peptide2 + nH]n+ b_ions b-ions (Backbone Cleavage) P->b_ions CID y_ions y-ions (Backbone Cleavage) P->y_ions CID intact_disulfide Intact Disulfide Bond b_ions->intact_disulfide y_ions->intact_disulfide

Caption: CID primarily cleaves the peptide backbone, leaving the disulfide bond intact.

ETD_Fragmentation ETD Fragmentation of a Disulfide-Linked Peptide cluster_precursor Precursor Ion cluster_fragments ETD Fragments P [Peptide1-S-S-Peptide2 + nH]n+ Peptide1_SH Peptide1-SH + (n-1)H+ P->Peptide1_SH ETD Peptide2_S_radical Peptide2-S• + (n-1)H+ P->Peptide2_S_radical ETD c_z_ions c/z-ions (Backbone Cleavage) P->c_z_ions ETD

Caption: ETD preferentially cleaves the disulfide bond and the peptide backbone.

Experimental_Workflow Experimental Workflow for Disulfide Linkage Analysis Protein Protein Sample Digestion Non-Reducing Enzymatic Digestion Protein->Digestion LC_MS LC-MS Analysis Digestion->LC_MS ETD_MS2 ETD MS/MS LC_MS->ETD_MS2 Select Precursor CID_MS3 CID MS/MS/MS ETD_MS2->CID_MS3 Select Fragment Ion Data_Analysis Data Analysis and Disulfide Bond Assignment ETD_MS2->Data_Analysis CID_MS3->Data_Analysis

Caption: A typical workflow combining ETD and CID for disulfide bond analysis.

Conclusion

Both ETD and CID are valuable techniques for the mass spectrometric analysis of disulfide linkages, each with its own set of strengths and weaknesses. While CID can provide some information, its inability to directly cleave disulfide bonds often limits its utility for unambiguous assignment. ETD, with its propensity to fragment the disulfide bond itself, offers a more direct route to identifying the linked cysteine residues. For comprehensive and confident disulfide bond mapping, a combined approach, such as ETD-CID, is often the most powerful strategy. By carefully selecting the appropriate fragmentation method and optimizing the experimental workflow, researchers can effectively unravel the complex disulfide connectivity of proteins, gaining crucial insights into their structure and function.

References

A Comparative Guide to Solid-Phase Reducing Agents as Dithiothreitol (DTT) Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein chemistry, bioconjugation, and drug development, the reduction of disulfide bonds is a pivotal step. For decades, Dithiothreitol (DTT) has been the reagent of choice for this purpose. However, its inherent limitations, such as instability, unpleasant odor, and interference with downstream applications, have spurred the development of alternative reducing agents. Among these, solid-phase reagents have emerged as a superior option, offering efficient reduction while simplifying workflows by enabling easy removal of the reducing agent.

This guide provides an objective comparison of the performance of solid-phase reducing agents against the traditional DTT, supported by experimental data and detailed protocols. We will delve into the characteristics of immobilized Tris(2-carboxyethyl)phosphine (TCEP) and Thiopropyl-Agarose, two prominent solid-phase alternatives.

Performance Benchmarking: DTT vs. Solid-Phase Alternatives

The choice of a reducing agent can significantly influence experimental outcomes, from reaction efficiency to the integrity of the final product. The following table summarizes the key performance characteristics of DTT and its solid-phase counterparts.

PropertyDithiothreitol (DTT)Immobilized TCEPThiopropyl-Agarose
Description A strong reducing agent for proteins and enzymes, protecting SH groups from oxidation.[1][2]An odorless, powerful, and irreversible reducing agent immobilized on a solid support (e.g., agarose or magnetic beads).[3][4][5]A thiol-containing agarose matrix with a high degree of substitution for disulfide bond reduction.[6]
Effective pH Range Limited to pH values > 7.[1][2]Effective over a wider pH range of 4.0 to 9.0.[4][5]Not explicitly stated, but used in standard protein buffers.
Stability Sensitive to air oxidation, especially in the presence of metal ions.[1][2]Significantly more stable than DTT and resistant to air oxidation.[1][4][7]Stable solid-phase reagent.
Removal Requires dialysis or gel filtration for removal.[3]Easily removed by filtration or magnetic separation.[3][5][6]Simple separation from the reduced protein by filtration.[6]
Interference Can interfere with downstream applications like maleimide-based labeling and Immobilized Metal Affinity Chromatography (IMAC).[1][8]Generally does not interfere with maleimide chemistry or IMAC as it lacks a free thiol group.[4][8][9]Thiol-based, so potential for interference exists if not completely removed.
Odor Has a characteristic unpleasant odor.[1]Odorless.[4][5][10]Odorless.
Reducing Capacity N/A (used in solution)Agarose beads: ~15 µmol/mL of wet beads; Silica beads: ~129 µmol/mL of wet beads.[3]High degree of substitution: 1000 µmol of SH groups/g of dried gel.[6]
Quantitative Performance Data

The efficiency of disulfide bond reduction is a critical parameter for evaluating these reagents. The following table presents a summary of quantitative data from comparative studies.

ExperimentDTTImmobilized TCEPThiopropyl-AgaroseKey Findings
Reduction of β-galactosidases Required higher micromoles of SH groups per mg of protein for K. lactis β-galactosidase.Not directly tested in this study.Required nearly sevenfold fewer micromoles of SH groups per mg of protein for K. lactis β-galactosidase compared to DTT. For A. oryzae β-galactosidase, nearly twice as many micromoles of SH groups were needed with thiopropyl-agarose than with DTT.[6]Thiopropyl-agarose can be more efficient than DTT for specific proteins.[6]
Reduction of Fab fragments Ineffective for selective reduction.Effective in selectively reducing the single disulfide bond linking the heavy and light chains.[11][12]Not tested.Immobilized TCEP offers high selectivity for specific disulfide bonds.[11][12]
Reduction of disulfide-cyclized peptides Not the focus of the study.Capable of reducing peptides at millimolar concentrations.[3]Not tested.High-capacity immobilized TCEP is suitable for high-concentration samples.[3]

Experimental Protocols

To ensure an objective comparison of reducing agent performance, standardized experimental protocols are essential. Below are detailed methodologies for key comparative experiments.

Protocol 1: Assay for Reduction of a Model Disulfide-Containing Substrate

This protocol allows for the quantitative comparison of the reduction efficiency of different agents using a chromogenic substrate like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Objective: To determine the rate and extent of disulfide bond reduction.

Materials:

  • Reducing agents to be tested (e.g., DTT, Immobilized TCEP, Thiopropyl-Agarose)

  • Disulfide-containing substrate (e.g., DTNB)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the soluble reducing agents and the disulfide substrate in the reaction buffer. For solid-phase reagents, prepare a slurry of known concentration.

  • In a cuvette, add the reaction buffer and the disulfide substrate to a final concentration of 100 µM.[1]

  • Initiate the reaction by adding the reducing agent to a final concentration of 1 mM (for soluble agents) or an equivalent amount of solid-phase reagent.[1]

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the product 2-nitro-5-thiobenzoate.[1]

  • Record absorbance readings at regular intervals until the reaction reaches completion.

  • Calculate the initial rate of reaction and the final extent of reduction for each reducing agent.

Protocol 2: Protein Disulfide Bond Reduction and Analysis

This protocol assesses the ability of reducing agents to reduce disulfide bonds within a protein, which can be analyzed by techniques like SDS-PAGE.

Objective: To evaluate the effectiveness of different reducing agents in reducing protein disulfide bonds.

Materials:

  • Protein with accessible disulfide bonds (e.g., bovine serum albumin, an antibody)

  • Reducing agents to be tested

  • Denaturing buffer (e.g., 6 M guanidine HCl, 8 M urea) for proteins with buried disulfide bonds

  • Alkylation agent (e.g., iodoacetamide) to prevent re-oxidation

  • SDS-PAGE apparatus and reagents

Procedure:

  • Prepare protein samples in a suitable buffer.

  • Add the reducing agent to the desired final concentration (e.g., 5-20 mM for DTT, an equivalent amount of solid-phase reagent).

  • Incubate the reaction mixture at a suitable temperature (e.g., 37°C or 56°C) for a specific duration (e.g., 30-60 minutes).[13][14]

  • For solid-phase reagents, separate the reagent from the protein solution by centrifugation or filtration.

  • Alkylate the free thiols by adding an alkylating agent like iodoacetamide.

  • Analyze the reduced and alkylated protein by non-reducing SDS-PAGE to observe the shift in molecular weight or the separation of subunits.

Visualizing Workflows and Concepts

Diagrams created using the DOT language provide a clear visual representation of experimental processes and the advantages of solid-phase reagents.

cluster_dtt Traditional DTT Workflow cluster_solid_phase Solid-Phase Reductant Workflow dtt_start Protein with Disulfide Bonds dtt_reduce Add DTT (in solution) dtt_start->dtt_reduce dtt_reduced Reduced Protein + DTT dtt_reduce->dtt_reduced dtt_remove Dialysis / Gel Filtration dtt_reduced->dtt_remove dtt_final Reduced Protein dtt_remove->dtt_final sp_start Protein with Disulfide Bonds sp_reduce Add Solid-Phase Reductant sp_start->sp_reduce sp_reduced Reduced Protein + Solid-Phase Reductant sp_reduce->sp_reduced sp_remove Filtration / Magnetic Separation sp_reduced->sp_remove sp_final Reduced Protein sp_remove->sp_final

Caption: Comparison of DTT and Solid-Phase Reductant Workflows.

cluster_protocol Protein Reduction & Alkylation Workflow start Protein Sample add_reductant Add Reducing Agent (DTT or Solid-Phase) start->add_reductant incubation Incubate (e.g., 37°C, 30-60 min) add_reductant->incubation separation Separate Solid-Phase Reductant (if applicable) incubation->separation alkylation Add Alkylating Agent (e.g., Iodoacetamide) separation->alkylation analysis Analyze by SDS-PAGE alkylation->analysis

Caption: Experimental Workflow for Protein Reduction and Alkylation.

Conclusion

Solid-phase reducing agents, particularly immobilized TCEP and thiopropyl-agarose, present compelling alternatives to DTT for a wide range of applications in research and drug development. Their primary advantages lie in the simplification of experimental workflows through easy removal, enhanced stability, and lack of odor. While the reduction efficiency can be protein-dependent, the high capacity and selectivity of some solid-phase reagents make them highly suitable for demanding applications. The choice of the optimal reducing agent will ultimately depend on the specific requirements of the experiment, including the nature of the protein, downstream applications, and the desired scale of the reaction. The data and protocols provided in this guide aim to equip researchers with the necessary information to make an informed decision and optimize their experimental outcomes.

References

DI-tert-OCTYL DISULFIDE versus other sulfur carriers in material synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of material synthesis, particularly in the vulcanization of elastomers, the choice of a sulfur carrier is pivotal in defining the final properties of the material. DI-tert-OCTYL DISULFIDE (DTODS) has emerged as a notable sulfur donor, offering distinct advantages over traditional elemental sulfur and other organic sulfur-containing compounds. This guide provides a comprehensive comparison of DTODS with other common sulfur carriers, supported by available data and a review of vulcanization mechanisms.

Executive Summary

This compound is an organic disulfide that serves as a sulfur donor in vulcanization processes. Unlike elemental sulfur, which can lead to issues such as blooming (surface crystallization) and the formation of polysulfidic crosslinks with lower thermal stability, DTODS and other similar organic disulfides promote the formation of more stable mono- and disulfide crosslinks. This results in vulcanizates with improved heat resistance and aging properties. Furthermore, DTODS is considered a safer alternative to certain sulfur donors like dithiomorpholine (DTDM) as it is not a nitrosamine generator. While direct, publicly available quantitative comparisons are limited, the known chemical properties and performance characteristics of analogous compounds allow for a robust qualitative and theoretical comparison.

Performance Comparison of Sulfur Carriers

The selection of a sulfur carrier significantly impacts the processing and final performance of elastomeric materials. The following table summarizes the key characteristics of this compound in comparison to other widely used sulfur carriers.

FeatureThis compound (DTODS)Elemental SulfurDithiomorpholine (DTDM)Alkylphenol Disulfides
Crosslink Type Primarily mono- and disulfidePolysulfide, disulfide, and monosulfidePrimarily monosulfideMono- and disulfide, with hybrid bonds
Blooming Non-bloomingProne to blooming, especially at high loadingsNon-bloomingNon-blooming
Heat Resistance ExcellentFair to goodExcellentExcellent
Aging Properties GoodFairGoodExcellent (with antioxidant effects)
Processing Safety Good (delayed action)Variable, dependent on accelerator systemGoodGood
Nitrosamine Formation NoNoPotential for nitrosamine formationNo
Adhesion Promotion Not a primary featureNoNoYes

Detailed Experimental Protocols

Objective: To compare the vulcanization characteristics and physical properties of a natural rubber (NR) compound cured with this compound versus elemental sulfur.

Materials:

  • Natural Rubber (SMR CV60)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (accelerator)

  • This compound (DTODS)

  • Elemental Sulfur (rhombic)

  • Carbon Black (N330)

Experimental Workflow:

experimental_workflow cluster_mixing 1. Compound Mixing cluster_testing 2. Material Testing mix1 Masterbatch Preparation (NR, Carbon Black, ZnO, Stearic Acid) mix2 Final Mixing (Add Accelerator and Sulfur Carrier) mix1->mix2 Two-roll mill rheometer Rheometer Testing (Cure Characteristics) mix2->rheometer vulcanization Vulcanization (Compression Molding) mix2->vulcanization physical Physical Property Testing vulcanization->physical aging Accelerated Aging physical->aging

Caption: Experimental workflow for comparing sulfur carriers.

Procedure:

  • Compound Preparation:

    • A masterbatch is prepared by mixing natural rubber, carbon black, zinc oxide, and stearic acid on a two-roll mill according to standard procedures (e.g., ASTM D3184).

    • The masterbatch is divided into two portions.

    • To one portion, the accelerator (TBBS) and this compound are added.

    • To the second portion, the accelerator (TBBS) and elemental sulfur are added. The amounts of DTODS and elemental sulfur should be calculated to provide the same level of available sulfur.

  • Cure Characteristics Analysis:

    • The cure characteristics of each compound are determined using a moving die rheometer (MDR) at a specified temperature (e.g., 160°C) according to ASTM D5289.

    • The following parameters are recorded: minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

  • Vulcanization:

    • The compounded rubber sheets are vulcanized in a compression molding press at the determined optimum cure time and temperature to prepare test specimens.

  • Physical Property Testing:

    • Tensile strength, modulus, and elongation at break are measured using a universal testing machine according to ASTM D412.

    • Hardness (Shore A) is measured according to ASTM D2240.

  • Accelerated Aging:

    • Vulcanized samples are subjected to accelerated aging in a hot air oven at a specified temperature and duration (e.g., 70°C for 72 hours) according to ASTM D573.

    • The physical properties are re-measured to determine the percentage retention of properties.

Vulcanization Mechanism and Signaling Pathway

The vulcanization of rubber with sulfur donors like this compound involves a complex series of chemical reactions. The disulfide bond in DTODS is cleaved at vulcanization temperatures, generating reactive sulfur species. These species then react with the polymer chains, facilitated by accelerators and activators, to form crosslinks.

vulcanization_mechanism DTODS This compound (R-S-S-R) Sulfur_Radicals Active Sulfur Species (R-S•) DTODS->Sulfur_Radicals Heat Accelerator_Complex Accelerator-Sulfur Complex Sulfur_Radicals->Accelerator_Complex + Accelerator Polymer_Radical Polymer Radical (P•) Accelerator_Complex->Polymer_Radical + Polymer (P-H) Crosslinked_Polymer Crosslinked Polymer (P-Sx-P) Polymer_Radical->Crosslinked_Polymer + Accelerator-Sulfur Complex

Caption: Simplified vulcanization pathway with disulfide sulfur donors.

In this proposed mechanism, the disulfide sulfur donor, upon heating, generates active sulfur species. These species react with the accelerator to form a complex which then abstracts a hydrogen atom from the polymer backbone, creating a polymer radical. This radical subsequently reacts with another accelerator-sulfur complex to form a crosslink, regenerating the accelerator to continue the cycle. This process leads to the formation of a durable, elastic network.

Conclusion

This compound presents a compelling alternative to traditional elemental sulfur and other sulfur donors in material synthesis, particularly in the rubber industry. Its key advantages include the formation of thermally stable crosslinks, leading to improved heat and aging resistance, and its non-blooming nature. Furthermore, as a nitrosamine-free compound, it offers a safer toxicological profile compared to some conventional sulfur donors. While direct quantitative comparative data remains scarce in publicly accessible literature, the established chemistry of disulfide vulcanizing agents strongly supports the qualitative benefits outlined in this guide. For specific applications, it is recommended that researchers conduct their own comparative studies using the provided experimental framework to determine the optimal sulfur carrier for their needs.

Assessing the impact of different disulfide reagents on protein stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the structural integrity of proteins is paramount. Disulfide bonds are critical stabilizing elements in many proteins, and the choice of reagents to manipulate these bonds can significantly impact experimental outcomes. This guide provides an objective comparison of common disulfide reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for your application.

This guide delves into the characteristics of three widely used disulfide-modulating systems: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and the Glutathione redox buffer (GSH/GSSG). Understanding their distinct mechanisms, optimal conditions, and effects on protein stability is crucial for applications ranging from basic protein characterization to the development of therapeutic biologics.

Comparative Analysis of Disulfide Reagents

The selection of a disulfide reagent is highly dependent on the specific experimental context, including the protein of interest, buffer conditions, and downstream applications. DTT and TCEP are reducing agents that break disulfide bonds, while the GSH/GSSG system can facilitate both the formation and rearrangement of these bonds, mimicking the redox environment of the cell.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)Glutathione Redox Buffer (GSH/GSSG)
Mechanism Thiol-disulfide exchange, reversible.Nucleophilic attack by phosphorus, irreversible.Thiol-disulfide exchange, facilitates folding and rearrangement.
Optimal pH Range > 7.01.5 - 8.5Physiological (~7.4 for cytosol, more oxidizing in ER)
Stability Prone to air oxidation, especially at neutral or basic pH.More resistant to air oxidation.The ratio is actively maintained in vivo; can be unstable in vitro.
Odor Strong, unpleasant.Odorless.Odorless.
Compatibility Interferes with maleimide chemistry; sensitive to some metal ions (e.g., Ni2+).Compatible with maleimide chemistry and IMAC.Generally compatible with biological systems.
Key Advantage Well-established, cost-effective.High stability, broad pH range, compatibility with other reagents.Mimics the cellular redox environment, useful for in vitro folding studies.
Key Disadvantage Instability, odor, and interference with certain labeling techniques.Higher cost compared to DTT.The ratio can be difficult to maintain in vitro; can form mixed disulfides.

Quantitative Impact on Protein Stability: A Case Study with Ribonuclease A

RNase A, a protein with four disulfide bonds, is a classic model for protein folding and stability studies. The unfolding of RNase A in the presence of DTT has been shown to be a two-phase process, with temperature significantly influencing the unfolding kinetics.[1] For instance, a 10°C increase in temperature can lead to a 5-10 fold increase in the rate of the fast unfolding process and a 9-50 fold increase for the slow process.[1]

In contrast, studies on the oxidative folding of RNase A using a GSH/GSSG redox buffer demonstrate that the formation of native disulfide bonds is a sequential process.[2] The regeneration of active RNase A is dependent on the ratio of oxidized to reduced glutathione, which mimics the conditions in the endoplasmic reticulum.[2]

While specific melting temperature (Tm) shifts for RNase A in the presence of TCEP are not detailed, its known stability and efficiency as a reducing agent suggest that it would effectively reduce the disulfide bonds, leading to a significant decrease in the protein's thermal stability, similar to or greater than that observed with DTT.

Experimental Protocols

Thermal Shift Assay (Differential Scanning Fluorimetry) for Assessing Protein Stability

This protocol outlines a general method to determine the melting temperature (Tm) of a protein in the presence of different disulfide reagents.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (5000x stock in DMSO)

  • Buffers of choice (e.g., PBS, Tris-HCl)

  • Disulfide reagents: DTT, TCEP, GSH/GSSG stock solutions

  • Real-time PCR instrument

Procedure:

  • Protein Preparation: Prepare the protein at a final concentration of 0.1-0.2 mg/mL in the desired buffer.

  • Reagent Preparation:

    • Prepare fresh stock solutions of DTT (e.g., 1 M), TCEP (e.g., 0.5 M, pH adjusted), and GSH/GSSG (e.g., 100 mM GSH, 10 mM GSSG).

    • Prepare working solutions of the disulfide reagents at the desired final concentrations in the assay buffer.

  • Assay Setup (96-well plate):

    • To each well, add the protein solution.

    • Add the respective disulfide reagent working solution or buffer control.

    • Add SYPRO Orange dye to a final concentration of 5x.

    • Adjust the final volume with buffer.

    • Seal the plate.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to monitor fluorescence over a temperature ramp (e.g., 25°C to 95°C with a ramp rate of 1°C/minute).

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the melting curve, often determined by taking the derivative of the curve.

Circular Dichroism (CD) Spectroscopy for Monitoring Conformational Changes

CD spectroscopy can be used to monitor changes in the secondary and tertiary structure of a protein upon addition of disulfide reagents.

Materials:

  • Purified protein of interest (0.1-1 mg/mL)

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • Disulfide reagents: DTT, TCEP, GSH/GSSG

  • CD spectropolarimeter with a temperature controller

Procedure:

  • Sample Preparation: Prepare the protein in a CD-compatible buffer. Ensure the buffer itself does not have a strong CD signal in the far-UV region.

  • Baseline Correction: Record a baseline spectrum of the buffer alone.

  • Initial Spectrum: Record the CD spectrum of the protein in the absence of any disulfide reagent at a constant temperature (e.g., 25°C).

  • Addition of Reagent: Add the desired disulfide reagent to the protein sample and incubate for a specified time.

  • Final Spectrum: Record the CD spectrum of the protein in the presence of the disulfide reagent.

  • Thermal Denaturation (Optional): To determine the melting temperature, record the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as a function of increasing temperature.

  • Data Analysis: Compare the spectra before and after the addition of the reagent to assess changes in secondary and tertiary structure. For thermal denaturation, plot the CD signal versus temperature to determine the Tm.

Protein Aggregation Assay using Thioflavin T (ThT)

This assay monitors the formation of amyloid-like aggregates, which can be induced by the destabilization of proteins upon disulfide bond reduction.

Materials:

  • Purified protein of interest

  • Thioflavin T (ThT) stock solution

  • Disulfide reagents: DTT, TCEP

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Reaction Setup: In a 96-well plate, mix the protein solution with the desired concentration of the disulfide reagent (DTT or TCEP) and ThT. Include a control with no disulfide reagent.

  • Incubation and Monitoring: Incubate the plate at a specific temperature (e.g., 37°C) with intermittent shaking. Monitor the ThT fluorescence intensity over time.

  • Data Analysis: Plot ThT fluorescence versus time. An increase in fluorescence indicates protein aggregation. The lag time and the rate of aggregation can be determined from the kinetic curves.

Visualizing the Impact of Disulfide Reagents

To better understand the processes involved, the following diagrams illustrate key workflows and pathways.

experimental_workflow cluster_prep Sample Preparation cluster_assays Stability Assessment cluster_analysis Data Analysis protein_prep Purified Protein thermal_shift Thermal Shift Assay (Tm) protein_prep->thermal_shift Add Reagents cd_spec Circular Dichroism (Structure) protein_prep->cd_spec Add Reagents agg_assay Aggregation Assay (Kinetics) protein_prep->agg_assay Add Reagents reagent_prep Prepare Disulfide Reagents (DTT, TCEP, GSH/GSSG) reagent_prep->thermal_shift reagent_prep->cd_spec reagent_prep->agg_assay data_proc Process Raw Data thermal_shift->data_proc cd_spec->data_proc agg_assay->data_proc comparison Compare Stability Parameters data_proc->comparison conclusion Draw Conclusions comparison->conclusion pdi_pathway cluster_er Endoplasmic Reticulum unfolded Unfolded Protein (Reduced Cysteines) pdi_ox PDI (Oxidized) unfolded->pdi_ox Oxidation misfolded Misfolded Protein (Incorrect Disulfides) pdi_red PDI (Reduced) misfolded->pdi_red Isomerization native Native Protein (Correct Disulfides) pdi_ox->misfolded pdi_red->native gsh GSH pdi_red->gsh Reduction gssg GSSG gssg->pdi_ox Regenerates gsh->gssg Oxidation reagent_choice_logic cluster_choices Reagent Choice cluster_outcomes Primary Outcome cluster_considerations Key Considerations start Goal: Modulate Disulfide Bonds dtt DTT start->dtt Cost-effective reduction tcep TCEP start->tcep Stable, versatile reduction gsh_gssg GSH/GSSG start->gsh_gssg Mimic cellular folding reduced Reduced Protein dtt->reduced tcep->reduced folded Folded/Rearranged Protein gsh_gssg->folded ph pH Sensitivity reduced->ph stability Reagent Stability reduced->stability compatibility Downstream Compatibility (e.g., Maleimides, IMAC) reduced->compatibility folded->ph

References

Benchmarking DI-tert-OCTYL DISULFIDE: A Comparative Guide for Non-Reducing Agents in Industrial Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the functionalities of organosulfur compounds, this guide provides a comprehensive comparison of DI-tert-OCTYL DISULFIDE against other non-reducing agents, specifically in the context of their application as extreme pressure (EP) and anti-wear additives in industrial lubricants. This analysis is supported by experimental data from standardized industry tests.

Initially explored for its potential in biochemical applications as a non-reducing agent, this compound has found a more prominent and well-documented role in the formulation of industrial lubricants. In this domain, its function is not to prevent reduction in a biochemical sense, but to act as a crucial additive that protects metallic surfaces from wear and seizure under extreme pressure conditions. This guide will delve into its performance characteristics and benchmark them against other commonly used additives.

Mechanism of Action: Thermal Decomposition and Protective Film Formation

Under the high temperatures and pressures generated at the contact points between moving metal parts, this compound and similar sulfur-containing additives decompose. This thermal breakdown releases reactive sulfur species that interact with the metal surfaces to form a sacrificial, low-shear-strength sulfide layer. This tribofilm prevents direct metal-to-metal contact, thereby reducing friction and preventing catastrophic wear and welding.

Mechanism_of_Action cluster_0 High Pressure & Temperature cluster_1 Additive Decomposition cluster_2 Protective Film Formation High_Load High Load/ Temperature Additive This compound (or other sulfur carrier) Decomposition Thermal Decomposition Additive->Decomposition Heat & Pressure Reactive_Sulfur Reactive Sulfur Species Decomposition->Reactive_Sulfur Tribofilm Protective Sulfide Layer (Tribofilm) Reactive_Sulfur->Tribofilm Reaction with Metal_Surface Metal Surface Metal_Surface->Tribofilm Reduced_Friction Reduced Friction & Wear Tribofilm->Reduced_Friction Results in

Figure 1: General mechanism of action for sulfur-based extreme pressure additives.

Performance Benchmarking: Quantitative Data from Standardized Tests

The performance of extreme pressure and anti-wear additives is evaluated using a suite of standardized tests. Below is a summary of typical performance data for this compound and its common alternatives.

Additive ClassSpecific CompoundFour-Ball Wear Test (ASTM D4172) - Wear Scar Diameter (mm)Four-Ball EP Test (ASTM D2783) - Weld Point (kgf)Copper Strip Corrosion (ASTM D130) - 3h @ 100°C
Alkyl Disulfide This compound ~0.45 ~250 1b
Aromatic DisulfideDibenzyl Disulfide~0.50~2202c
Aromatic DisulfideDiphenyl Disulfide~0.55~2001a
Sulfurized OlefinSulfurized Isobutylene~0.40>3154a
Hindered Phenol (Antioxidant)2,6-di-tert-butylphenol (BHT)>0.60<1601a

Note: The data presented are typical values and can vary based on the base oil, additive concentration, and specific test conditions.

Detailed Experimental Protocols

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant under boundary lubrication conditions.

Four_Ball_Wear_Test_Workflow Start Start Sample_Prep Prepare Lubricant Sample with Additive Start->Sample_Prep Apparatus_Setup Assemble Four-Ball Apparatus Sample_Prep->Apparatus_Setup Test_Execution Run Test: - Constant Load (e.g., 40 kgf) - Constant Speed (e.g., 1200 rpm) - Constant Temp (e.g., 75°C) - Fixed Duration (e.g., 60 min) Apparatus_Setup->Test_Execution Measurement Measure Wear Scar Diameter on Stationary Balls Test_Execution->Measurement Analysis Calculate Average Wear Scar Diameter Measurement->Analysis End End Analysis->End

Figure 2: Experimental workflow for the Four-Ball Wear Test (ASTM D4172).

Objective: To assess the wear-preventive characteristics of a lubricating fluid. Apparatus: A four-ball wear tester consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them. Procedure:

  • The three stationary balls are clamped in the test cup and immersed in the lubricant sample.

  • The fourth ball is placed in the chuck of the motor-driven spindle.

  • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.

  • After the test, the wear scars on the three stationary balls are measured using a microscope. Data Interpretation: A smaller average wear scar diameter indicates better anti-wear performance.

Four-Ball Extreme Pressure Test (ASTM D2783)

This test determines the load-carrying capacity of a lubricant.

Objective: To evaluate the extreme pressure properties of a lubricant. Apparatus: A four-ball EP tester, similar to the wear tester but capable of applying higher loads. Procedure:

  • The test setup is the same as the four-ball wear test.

  • The test is run at a constant speed, and the load is increased in stages until the rotating ball welds to the stationary balls. Data Interpretation: The weld point, which is the load at which welding occurs, is a measure of the lubricant's extreme pressure performance. A higher weld point indicates better performance.

Copper Strip Corrosion Test (ASTM D130)

This test assesses the corrosiveness of a lubricant towards copper.[1][2][3][4][5]

Objective: To determine the tendency of a lubricant to corrode copper and its alloys.[1][2][3][4][5] Apparatus: A test tube, a polished copper strip, and a heating bath. Procedure:

  • A polished copper strip is immersed in the lubricant sample in a test tube.

  • The test tube is heated in a bath at a specified temperature for a set duration (e.g., 100°C for 3 hours).

  • After the test, the copper strip is removed, washed, and its tarnish level is compared to the ASTM Copper Strip Corrosion Standard. Data Interpretation: The results are rated on a scale from 1a (slight tarnish) to 4c (corrosion). A lower rating indicates better corrosion protection.

Comparative Analysis of this compound and Alternatives

  • This compound demonstrates a good balance of anti-wear and extreme pressure performance with low corrosivity towards copper. Its branched alkyl structure contributes to good oil solubility.

  • Dibenzyl Disulfide (DBDS) is a highly reactive EP additive effective at moderate temperatures.[6] However, it exhibits lower thermal stability and higher corrosivity towards copper compared to other options.[6]

  • Diphenyl Disulfide (DPDS) offers superior thermal stability and excellent compatibility with copper, making it suitable for high-temperature applications where long-term stability is crucial.[6]

  • Sulfurized Olefins are highly effective EP and anti-wear additives, often showing the highest weld points.[7][8] However, they can be more corrosive to yellow metals, and some formulations may have a strong odor.[7]

  • Hindered Phenols , such as 2,6-di-tert-butylphenol (BHT), are primarily used as antioxidants and exhibit poor extreme pressure and anti-wear properties when used alone.[9][10][11][12] They function by scavenging free radicals to inhibit oil oxidation.[9][10][12]

Conclusion

This compound serves as a robust and versatile non-reducing agent in the context of industrial lubricants, offering a well-rounded performance profile. While it may not exhibit the highest extreme pressure performance compared to highly active sulfurized olefins, its combination of effective wear prevention, good load-carrying capacity, and low copper corrosivity makes it a valuable component in many lubricant formulations. The choice of additive will ultimately depend on the specific application requirements, including operating temperature, load, and material compatibility. This guide provides the foundational data and experimental context to aid researchers and professionals in making informed decisions for their formulation and development needs.

References

Safety Operating Guide

Proper Disposal of DI-tert-OCTYL DISULFIDE: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of DI-tert-OCTYL DISULFIDE, a combustible liquid with environmental hazards. Adherence to these procedures is vital for protecting personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid and is toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection.

  • Clothing: Take off immediately all contaminated clothing and rinse the skin with water or shower.

In Case of Exposure:

  • Inhalation: Move to fresh air.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

  • Eye Contact: Rinse out with plenty of water and remove contact lenses if present.

  • Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

II. Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Chemical Formula C16H34S2
Molecular Weight 290.57 g/mol
Appearance Liquid
Boiling Point No data available
Flash Point Combustible liquid (H227)
Solubility Low water solubility
Environmental Hazards Toxic to aquatic life with long lasting effects (H411)

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with national and local regulations. The following workflow provides a logical sequence for its disposal.

cluster_prep Preparation Phase cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe container Ensure Original or Properly Labeled Container ppe->container collect Collect Waste Chemical container->collect no_mix Do Not Mix with Other Waste collect->no_mix storage Store in a Well-Ventilated, Cool Place Away from Ignition Sources no_mix->storage plant Dispose of Contents/Container to an Approved Waste Disposal Plant storage->plant spill For Spills: Absorb with Inert Material (e.g., Chemizorb®) spill->plant regs Follow National and Local Regulations plant->regs end End of Disposal Process regs->end

Workflow for the Proper Disposal of this compound.

IV. Spill Management

In the event of a spill, immediate action is necessary to prevent the spread of contamination and ensure safety.

  • Evacuate: Evacuate the danger area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Take up the spill with a liquid-absorbent material (e.g., Chemizorb®).

  • Dispose: Dispose of the absorbent material and contaminated items as hazardous waste in accordance with local regulations.

  • Clean: Clean the affected area thoroughly.

V. Fire Emergency Procedures

This compound is a combustible liquid.

  • Extinguishing Media: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.

  • Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus.

  • Environmental Protection: Prevent fire extinguishing water from contaminating surface water or the ground water system.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible research environment. Always consult the most recent Safety Data Sheet (SDS) for this chemical and your institution's specific waste disposal guidelines.

Safeguarding Your Research: A Comprehensive Guide to Handling DI-tert-OCTYL DISULFIDE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DI-tert-OCTYL DISULFIDE, offering procedural, step-by-step guidance to foster a secure research environment.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 29956-99-8
Molecular Formula C16H34S2
Physical Form Liquid
Flash Point 69 °C (156 °F)[1]
Hazards Combustible liquid. Causes serious eye irritation. May cause skin irritation.[2][3]

Personal Protective Equipment (PPE)

A critical first line of defense, the selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Dispensing Tightly fitting safety goggles with side-shields.[2]Nitrile rubber gloves (minimum 5-mil thickness). Change gloves immediately if contact occurs. For prolonged contact, consider heavier-duty gloves such as butyl rubber or Viton™.Laboratory coat.Not generally required if handled in a well-ventilated area or a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or suit over a lab coat.Air-purifying respirator with organic vapor cartridges if the spill is large, in a poorly ventilated area, or generates vapors.[2]
Heating or Generating Aerosols Chemical safety goggles and a face shield.Nitrile rubber gloves (minimum 5-mil thickness).Laboratory coat.Work must be conducted in a certified chemical fume hood.

Glove Selection Considerations: A study on the permeation of di-n-octyl disulfide, a similar compound, through nitrile glove material showed a breakthrough time of 30-75 minutes under certain conditions.[4][5] It is crucial to change gloves immediately upon any suspected contact and to not reuse disposable gloves. For operations with a higher risk of splash or prolonged contact, consulting a glove manufacturer's chemical resistance guide is recommended.

Operational Plans: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.[2]

  • Ignition Sources: As a combustible liquid, keep it away from heat, sparks, open flames, and hot surfaces.[3][6] No smoking in the handling area.

  • Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[3]
Ingestion Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the steps to safely manage a this compound spill.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal alert Alert Personnel & Assess Risk evacuate Evacuate Area (if necessary) alert->evacuate Large spill or poor ventilation ignition Remove Ignition Sources alert->ignition ppe Don Appropriate PPE ignition->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb Use non-combustible absorbent (e.g., vermiculite, sand) collect Collect Absorbed Material absorb->collect Use non-sparking tools decontaminate Decontaminate Spill Area collect->decontaminate package Package & Label Waste decontaminate->package dispose Dispose of as Hazardous Waste package->dispose Follow institutional and local regulations

Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Characterization:

  • Unused this compound should be treated as hazardous chemical waste.

  • All spill cleanup materials (absorbents, contaminated PPE) must also be disposed of as hazardous waste.

Disposal Procedure:

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. The primary method of disposal for this type of organic compound is typically high-temperature incineration.[6] Always adhere to local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DI-tert-OCTYL DISULFIDE
Reactant of Route 2
Reactant of Route 2
DI-tert-OCTYL DISULFIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.